2-Aminopurine dihydrochloride
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
属性
IUPAC Name |
7H-purin-2-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5.2ClH/c6-5-7-1-3-4(10-5)9-2-8-3;;/h1-2H,(H3,6,7,8,9,10);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMYNIVFDDGHSJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC(=N1)N)N=CN2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Cl2N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90696517 | |
| Record name | 7H-Purin-2-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90696517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76124-64-6 | |
| Record name | 7H-Purin-2-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90696517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Aminopurine: A Comprehensive Technical Guide to its Discovery and Application as a Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-aminopurine (2-AP), a fluorescent analog of adenine, has emerged as an indispensable tool in the study of nucleic acid structure, dynamics, and interactions. Its unique photophysical properties, particularly its environmental sensitivity, allow for the detailed investigation of local conformational changes in DNA and RNA that are often invisible to other biophysical techniques. This technical guide provides an in-depth exploration of the discovery and history of 2-AP as a fluorescent probe, a summary of its key photophysical characteristics, detailed experimental protocols for its application, and a look into its role in advancing our understanding of biological processes at the molecular level.
Discovery and Historical Perspective
The journey of 2-aminopurine from a simple purine analog to a powerful fluorescent probe began with the observation of its distinct fluorescent properties compared to its naturally occurring, and virtually non-fluorescent, isomers, adenine and guanine.[1] Early studies recognized its potential as a molecular marker that could be incorporated into nucleic acids.[2] A pivotal moment in its history was the realization that its fluorescence is highly quenched when stacked within a DNA or RNA duplex but significantly enhanced when the local structure is perturbed, such as during DNA melting, protein binding, or enzymatic modification. This sensitivity to its local microenvironment is the cornerstone of its utility as a probe.[1][3] The development of solid-phase oligonucleotide synthesis was a critical technological advancement that enabled the routine site-specific incorporation of 2-AP into DNA and RNA strands, paving the way for a multitude of applications in molecular biology and biophysics.
Photophysical Properties of 2-Aminopurine
The utility of 2-AP as a fluorescent probe is rooted in its distinct photophysical properties, which are highly sensitive to the surrounding environment.
Absorption and Emission Spectra
2-AP exhibits an absorption maximum around 305-310 nm and an emission maximum at approximately 370 nm. This red-shifted absorption compared to the natural DNA bases (which absorb below 280 nm) is a significant advantage, as it allows for selective excitation of the probe without significant absorption by the DNA or protein components of a system.
Quantum Yield and Fluorescence Lifetime
The fluorescence quantum yield of free 2-AP in an aqueous solution is relatively high (approximately 0.68), in stark contrast to the negligible fluorescence of adenine and guanine. However, when incorporated into a DNA or RNA strand, its quantum yield is dramatically reduced due to stacking interactions with neighboring bases. The fluorescence lifetime of 2-AP is also highly dependent on its environment. As a free nucleoside, it exhibits a single exponential decay with a lifetime of about 10 nanoseconds. Within a nucleic acid duplex, the decay becomes multi-exponential, reflecting the complex and dynamic nature of the local environment.
Environmental Sensitivity
The fluorescence of 2-AP is exquisitely sensitive to its local microenvironment. Key factors influencing its fluorescence include:
-
Base Stacking: Stacking with neighboring purine and pyrimidine bases is the primary mechanism of fluorescence quenching. The degree of quenching depends on the identity of the neighboring bases and the local helical structure.
-
Solvent Polarity: Changes in solvent polarity can affect the quantum yield and emission spectrum of 2-AP.
-
Conformational Changes: Any process that alters the local conformation of the nucleic acid and reduces base stacking, such as DNA "breathing," duplex melting, or protein-induced bending, will lead to an increase in 2-AP fluorescence.
| Property | Value (in aqueous solution) | Value (incorporated in dsDNA) |
| Absorption Maximum (λmax) | ~305-310 nm | ~305-310 nm |
| Emission Maximum (λem) | ~370 nm | ~370 nm |
| Quantum Yield (Φ) | ~0.68 | 0.01 - 0.2 (highly variable) |
| Fluorescence Lifetime (τ) | ~10 ns (mono-exponential) | Multi-exponential (ps to ns components) |
Table 1: Photophysical Properties of 2-Aminopurine. This table summarizes the key photophysical parameters of 2-AP as a free nucleoside in aqueous solution and when incorporated into a double-stranded DNA (dsDNA) molecule. The values for dsDNA are approximate and can vary significantly depending on the sequence context and local conformation.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of 2-AP labeled oligonucleotides and for performing steady-state and time-resolved fluorescence experiments.
Synthesis and Purification of 2-Aminopurine Labeled Oligonucleotides
The site-specific incorporation of 2-AP into synthetic oligonucleotides is achieved using standard phosphoramidite chemistry on an automated DNA/RNA synthesizer.
Materials:
-
2-Aminopurine-2'-deoxyriboside phosphoramidite (or the ribo- equivalent for RNA synthesis)
-
Standard DNA or RNA phosphoramidites and synthesis reagents
-
Solid support (e.g., CPG)
-
Deprotection solution (e.g., concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine)
-
Purification system (e.g., HPLC or PAGE)
Protocol:
-
Automated Synthesis: Program the DNA/RNA synthesizer to incorporate the 2-AP phosphoramidite at the desired position(s) in the oligonucleotide sequence. The coupling efficiency of the 2-AP amidite is typically high and comparable to standard bases.
-
Cleavage and Deprotection: Following synthesis, cleave the oligonucleotide from the solid support and remove the protecting groups by incubation in the deprotection solution according to the manufacturer's recommendations.
-
Purification: Purify the full-length 2-AP labeled oligonucleotide from shorter, failed sequences using either denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC). Reverse-phase HPLC is often effective for separating the desired product.
-
Quantification: Determine the concentration of the purified oligonucleotide using its absorbance at 260 nm and the calculated extinction coefficient, which should account for the presence of the 2-AP residue.
-
Quality Control: Verify the mass and purity of the final product using mass spectrometry (e.g., ESI-MS).
Steady-State Fluorescence Spectroscopy
Steady-state fluorescence measurements are used to monitor changes in the overall fluorescence intensity of 2-AP, providing insights into changes in the local environment.
Materials:
-
Spectrofluorometer with temperature control
-
Quartz cuvettes (e.g., 1 cm path length)
-
2-AP labeled oligonucleotide
-
Buffer solution (e.g., phosphate or Tris-based buffer, be aware that some buffers can quench 2-AP fluorescence)[4]
-
Binding partner (e.g., protein, drug, or complementary nucleic acid strand)
Protocol:
-
Sample Preparation: Prepare a solution of the 2-AP labeled oligonucleotide in the desired buffer at a concentration that gives a sufficient fluorescence signal without inner filter effects (typically in the nanomolar to low micromolar range). If studying duplex formation, anneal the labeled strand with its complementary strand by heating to 95°C for 5 minutes and then slowly cooling to room temperature.
-
Instrument Setup: Set the excitation wavelength to 310 nm and the emission wavelength to 370 nm. Set the excitation and emission slit widths to optimize the signal-to-noise ratio (e.g., 5 nm).
-
Data Acquisition: Record the fluorescence emission spectrum (e.g., from 340 nm to 450 nm) or monitor the fluorescence intensity at 370 nm.
-
Titration Experiments: To study binding interactions, incrementally add the binding partner to the solution of the 2-AP labeled oligonucleotide and record the fluorescence change after each addition. Correct for dilution effects.
-
Data Analysis: Plot the change in fluorescence intensity as a function of the concentration of the added ligand. Fit the data to an appropriate binding isotherm to determine the dissociation constant (Kd).
Time-Resolved Fluorescence Spectroscopy
Time-resolved fluorescence measurements provide detailed information about the fluorescence lifetime of 2-AP, revealing the presence of different conformational states and the dynamics of their interconversion.
Materials:
-
Time-correlated single-photon counting (TCSPC) or frequency-domain fluorometer
-
Pulsed light source (e.g., laser diode or pulsed lamp) capable of excitation at ~310 nm
-
Detector (e.g., microchannel plate photomultiplier tube)
-
Sample preparation materials as for steady-state fluorescence
Protocol:
-
Sample Preparation: Prepare the sample as described for steady-state fluorescence. The concentration may need to be adjusted to optimize for single-photon counting statistics.
-
Instrument Setup: Set the excitation wavelength to ~310 nm. Collect the fluorescence decay at the emission maximum (~370 nm).
-
Data Acquisition: Acquire the fluorescence decay profile until a sufficient number of counts are collected in the peak channel to ensure good statistical accuracy. Also, record an instrument response function (IRF) using a scattering solution (e.g., a dilute solution of Ludox or non-dairy creamer).
-
Data Analysis: Deconvolute the instrument response function from the experimental fluorescence decay data. Fit the decay to a sum of exponential functions: I(t) = Σ αi exp(-t/τi) where I(t) is the intensity at time t, αi is the amplitude of the i-th component, and τi is the corresponding fluorescence lifetime. The number of exponential components required to achieve a good fit provides information about the heterogeneity of the 2-AP environment.
Key Applications of 2-Aminopurine as a Fluorescent Probe
The unique properties of 2-AP have been leveraged in a wide array of applications to probe the intricacies of nucleic acid biology.
Probing DNA and RNA Structure and Dynamics
2-AP is an excellent probe for studying the local conformational dynamics of DNA and RNA. The degree of fluorescence quenching provides a sensitive measure of the extent of base stacking. It has been used to study:
-
DNA and RNA Melting: The increase in 2-AP fluorescence upon thermal denaturation provides a localized view of the melting process.
-
Conformational Heterogeneity: The multi-exponential fluorescence decay of 2-AP in nucleic acids reflects the presence of multiple, rapidly interconverting conformations.
-
Local "Breathing" of Duplexes: Transient, localized openings of the DNA or RNA duplex can be detected by changes in 2-AP fluorescence.
Investigating Protein-Nucleic Acid Interactions
The change in 2-AP fluorescence upon protein binding provides a powerful tool for characterizing the thermodynamics and kinetics of these interactions. It has been instrumental in studying:
-
Binding Affinity: Titration experiments monitoring the change in 2-AP fluorescence can be used to determine the dissociation constant (Kd) of a protein-nucleic acid complex.
-
Conformational Changes: Protein-induced changes in nucleic acid structure, such as bending or unwinding, can be monitored by the corresponding changes in 2-AP fluorescence.
-
Base Flipping: A dramatic increase in fluorescence is observed when a 2-AP residue is "flipped out" of the DNA helix by an enzyme, such as a DNA methyltransferase or a DNA repair enzyme. This has become a hallmark application of 2-AP.[5][6][7]
Elucidating Enzyme Mechanisms
2-AP has been widely used to study the kinetics and mechanisms of enzymes that act on nucleic acids, including DNA and RNA polymerases, helicases, and nucleases. By placing 2-AP at specific positions within the substrate, it is possible to monitor discrete steps in the enzymatic reaction pathway. For example, changes in fluorescence can signal the binding of the enzyme, the unwinding of a duplex, or the translocation of the enzyme along the nucleic acid lattice.[8][9][10]
Visualizing Key Concepts with Graphviz
To further illustrate the principles and applications of 2-AP, the following diagrams were generated using the Graphviz DOT language.
Caption: Fluorescence quenching of 2-AP.
Caption: Base flipping assay workflow.
Conclusion and Future Outlook
2-Aminopurine has proven to be an exceptionally versatile and powerful fluorescent probe for elucidating the structure, dynamics, and interactions of nucleic acids. Its environmental sensitivity, coupled with the ability to be site-specifically incorporated into DNA and RNA, has provided unprecedented insights into a wide range of biological processes. As new biophysical techniques and analytical methods continue to be developed, the applications of 2-AP are likely to expand further, solidifying its place as a cornerstone tool in molecular biology, biophysics, and drug discovery. The continued development of novel fluorescent nucleobase analogs with improved photophysical properties will undoubtedly build upon the foundational success of 2-aminopurine.
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. 2-aminopurine as a fluorescent probe of DNA conformation and the DNA–enzyme interface | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Time-resolved fluorescence of 2-aminopurine as a probe of base flipping in M.HhaI-DNA complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. research.manchester.ac.uk [research.manchester.ac.uk]
- 8. Kinetic measurement of 2-aminopurine X cytosine and 2-aminopurine X thymine base pairs as a test of DNA polymerase fidelity mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Kinetic measurement of 2-aminopurine cytosine and 2-aminopurine thymine base pairs . as a test of DNA polymerase fidelity mechanisms * ( replication error kinetics / Km discrimination mechanism / heteroduplex formation ) | Semantic Scholar [semanticscholar.org]
- 10. Kinetic measurement of 2-aminopurine X cytosine and 2-aminopurine X thymine base pairs as a test of DNA polymerase fidelity mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Physical and chemical properties of 2-Aminopurine dihydrochloride.
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminopurine dihydrochloride is the salt form of 2-aminopurine, a fluorescent analog of the purine nucleobases adenine and guanine.[1][2][3] This compound is a valuable tool in molecular biology and drug discovery, primarily utilized as a probe to investigate nucleic acid structure and dynamics.[1][2] Its fluorescence is highly sensitive to its local environment, making it an excellent reporter for changes in DNA and RNA conformation, such as base stacking and the formation of non-canonical structures.[1][2] Furthermore, 2-aminopurine is known to be an inhibitor of protein kinases, notably the double-stranded RNA-activated protein kinase (PKR), and has been used to study cellular signaling pathways.[4] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its characterization, and a visualization of its inhibitory effect on the PKR signaling pathway.
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized in the tables below.
General Properties
| Property | Value | Reference(s) |
| Chemical Name | 9H-Purin-2-amine, dihydrochloride | [3] |
| Synonyms | 2-AP dihydrochloride, Isoadenine dihydrochloride | [3] |
| Appearance | Off-White to Pale Yellow Solid | [5] |
| CAS Number | 76124-64-6 | [5] |
Molecular and Spectroscopic Data
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₅N₅ · 2HCl | [3] |
| Molecular Weight | 208.08 g/mol | [3] |
| Melting Point | >260 °C (decomposes) | [5] |
| Solubility in PBS (pH 7.2) | ~5 mg/mL | [3] |
| UV/Vis Maximum Absorption (λmax) | 305 nm | [3] |
| Fluorescence Excitation Maximum | 310 nm | [6] |
| Fluorescence Emission Maximum | 370 nm | [6] |
Experimental Protocols
Determination of Aqueous Solubility
This protocol describes a method to determine the solubility of this compound in an aqueous buffer, such as Phosphate-Buffered Saline (PBS), using UV-Vis spectroscopy.
Methodology:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of PBS (pH 7.2) in a vial.
-
Seal the vial and agitate it at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
-
Sample Filtration:
-
Filter the saturated solution using a 0.22 µm syringe filter to remove any undissolved solid.
-
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound of a known concentration in PBS.
-
Create a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.
-
-
UV-Vis Spectrophotometry:
-
Measure the absorbance of the filtered saturated solution and each of the standard solutions at the wavelength of maximum absorbance (λmax ≈ 305 nm) using a UV-Vis spectrophotometer. Use PBS as the blank.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the absorbance of the standard solutions against their known concentrations.
-
Determine the concentration of the filtered saturated solution by interpolating its absorbance value on the calibration curve. This concentration represents the solubility of this compound in PBS at the specified temperature.
-
Melting Point Determination
This protocol outlines the capillary method for determining the melting point of this compound.
Methodology:
-
Sample Preparation:
-
Ensure the this compound sample is completely dry.
-
Finely powder a small amount of the sample.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
-
Apparatus Setup:
-
Place the packed capillary tube into a melting point apparatus.
-
-
Melting Point Measurement:
-
Heat the sample at a rapid rate initially to approach the expected melting point.
-
When the temperature is within 15-20 °C of the expected melting point, reduce the heating rate to 1-2 °C per minute to ensure accurate measurement.
-
Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has turned into a liquid (the completion of melting). The melting point is reported as this range. Note that this compound decomposes at temperatures above 260 °C.
-
UV-Vis Spectroscopy
This protocol details the procedure for obtaining the UV-Vis absorption spectrum of this compound.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., deionized water or PBS) of a known concentration.
-
Prepare a working solution by diluting the stock solution to a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically between 0.1 and 1.0).
-
-
Spectrophotometer Setup:
-
Turn on the UV-Vis spectrophotometer and allow it to warm up.
-
Set the wavelength range to scan from 200 nm to 400 nm.
-
Use the same solvent as used for the sample preparation as a blank to zero the instrument.
-
-
Data Acquisition:
-
Rinse a quartz cuvette with the working solution and then fill it.
-
Place the cuvette in the spectrophotometer and record the absorbance spectrum.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax).
-
NMR Spectroscopy
This protocol provides a general guideline for preparing a sample of this compound for Nuclear Magnetic Resonance (NMR) spectroscopy.
Methodology:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in a deuterated solvent (e.g., Deuterium Oxide - D₂O, or Dimethyl Sulfoxide-d₆ - DMSO-d₆). The choice of solvent will depend on the solubility of the compound and the desired chemical shift referencing.
-
Ensure the sample is completely dissolved. If necessary, gentle warming or sonication can be used.
-
Filter the solution through a glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
The final volume of the solution in the NMR tube should be approximately 0.6-0.7 mL.
-
-
Data Acquisition:
-
Place the NMR tube in the NMR spectrometer.
-
Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.
-
Signaling Pathway Inhibition: 2-Aminopurine and Protein Kinase R (PKR)
2-aminopurine is a known inhibitor of the double-stranded RNA (dsRNA)-activated protein kinase (PKR).[4] PKR plays a crucial role in the cellular antiviral response. Upon binding to dsRNA, PKR dimerizes and undergoes autophosphorylation, leading to its activation.[7][8] Activated PKR then phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α), which results in the inhibition of protein synthesis, thereby preventing viral replication.[5] 2-aminopurine acts as a competitive inhibitor of ATP, binding to the ATP-binding site of PKR and preventing its autophosphorylation and subsequent activation.[4]
Experimental Workflow for Assessing PKR Inhibition
The following diagram illustrates a typical workflow to investigate the inhibitory effect of 2-aminopurine on PKR activity.
Conclusion
This compound is a versatile and powerful tool for researchers in the fields of molecular biology, biochemistry, and drug development. Its well-characterized physical and chemical properties, particularly its fluorescence and protein kinase inhibitory activity, enable detailed investigations into nucleic acid structure-function relationships and cellular signaling pathways. The experimental protocols and workflow provided in this guide offer a solid foundation for the effective utilization of this compound in a research setting.
References
- 1. The effect of the PKR inhibitor, 2-aminopurine, on the replication of influenza A virus, and segment 8 mRNA splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. 2-Aminopurine inhibits the double-stranded RNA-dependent protein kinase both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Roles of the Translation Initiation Factor eIF2α Phosphorylation in Cell Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of PKR: An open and shut case? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Phosphorylation of the RNA-dependent protein kinase regulates its RNA-binding activity - PMC [pmc.ncbi.nlm.nih.gov]
2-Aminopurine Dihydrochloride as a Kinase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminopurine (2-AP), a purine analog, has long been recognized for its role as a fluorescent probe and a mutagenic agent. However, its activity as a competitive inhibitor of ATP-binding sites has positioned it as a valuable tool in the study of protein kinases. This technical guide provides an in-depth overview of 2-Aminopurine dihydrochloride's function as a kinase inhibitor, focusing on its mechanism of action, target kinases, and the experimental methodologies used to characterize its inhibitory profile.
Mechanism of Action
This compound functions as an ATP-competitive kinase inhibitor. Its purine scaffold mimics the adenine ring of ATP, allowing it to bind to the ATP-binding pocket of various kinases. By occupying this site, 2-AP prevents the binding of ATP, thereby inhibiting the transfer of a phosphate group to the kinase's substrate and blocking its catalytic activity. Kinetic studies have confirmed this competitive inhibition mechanism, particularly in the case of double-stranded RNA-dependent protein kinase (PKR), where high concentrations of ATP can overcome the inhibitory effects of 2-AP[1].
Target Kinases and Inhibitory Profile
2-Aminopurine exhibits a broad-spectrum inhibitory activity against a range of protein kinases. While it is a well-established inhibitor of PKR, screening against a wider panel of kinases reveals a diverse selectivity profile.
Quantitative Inhibition Data
The following table summarizes the inhibitory activity of 2-Aminopurine against a panel of protein kinases. The data is presented as the percentage of remaining kinase activity in the presence of 100 µM 2-Aminopurine, providing a broad overview of its selectivity. It is important to note that lower percentage of activity remaining indicates stronger inhibition.
| Kinase Target Family | Kinase Target | % Activity Remaining at 100 µM 2-Aminopurine |
| Serine/Threonine Kinase | NEK2a | 60 |
| TESK1 | 60 | |
| MARK3 | 61 | |
| IKK epsilon | 62 | |
| MST2 | 63 | |
| MINK1 | 63 | |
| MELK | 63 | |
| MKK2 | 63 | |
| Aurora A | 64 | |
| ROCK 2 | 64 | |
| PAK5 | 64 | |
| DYRK1A | 64 | |
| PKD1 | 65 | |
| IRAK1 | 65 | |
| TAO1 | 66 | |
| MNK1 | 67 | |
| ERK5 | 67 | |
| MARK1 | 67 | |
| STK33 | 67 | |
| MAP4K5 | 67 | |
| PDK1 | 67 | |
| DYRK2 | 68 | |
| MARK2 | 69 | |
| ULK2 | 69 | |
| MAPKAP-K3 | 70 | |
| Tyrosine Kinase | BTK | 67 |
| Other | GSK3 beta | 89 |
Data sourced from the International Centre for Kinase Profiling.[2]
Signaling Pathways Modulated by 2-Aminopurine
The inhibitory action of 2-Aminopurine on key kinases such as PKR and Cyclin-Dependent Kinases (CDKs) leads to the modulation of critical cellular signaling pathways.
PKR Signaling Pathway
PKR is a key player in the innate immune response to viral infections. Upon activation by double-stranded RNA (dsRNA), PKR dimerizes and autophosphorylates, leading to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α). This phosphorylation event inhibits global protein synthesis, thereby impeding viral replication. 2-AP, by inhibiting PKR, can prevent this translational shutdown. Furthermore, PKR is involved in other signaling cascades, including the activation of MAP kinases and the NF-κB pathway[3][4][5][6].
Cell Cycle Regulation by CDKs
CDKs are essential for the progression of the cell cycle. They form complexes with cyclins to regulate transitions between different phases, such as the G1/S and G2/M checkpoints. 2-Aminopurine has been shown to override cell cycle checkpoints, suggesting an inhibitory effect on CDKs[7][8]. By inhibiting CDKs, 2-AP can disrupt the phosphorylation of key substrates like the retinoblastoma protein (Rb), preventing the transcription of genes required for DNA replication and mitotic entry[9][10][11][12].
Experimental Protocols
The following protocols describe standard luminescence- and fluorescence-based in vitro kinase assays suitable for determining the inhibitory potency (IC50) of this compound.
General Workflow for Kinase Inhibition Assay
The general workflow for determining the IC50 of a kinase inhibitor involves preparing serial dilutions of the inhibitor, performing the kinase reaction, and detecting the kinase activity.
Protocol 1: ADP-Glo™ Luminescence-Based Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. The luminescent signal is proportional to the amount of ADP formed and inversely proportional to the kinase inhibition.
Materials:
-
This compound
-
Purified target kinase
-
Kinase-specific substrate
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well or 96-well plates
-
Multichannel pipettes
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in an appropriate solvent (e.g., water or DMSO). Perform serial dilutions to create a range of concentrations (e.g., 10-point, 3-fold dilutions).
-
Kinase Reaction Setup:
-
Add 2.5 µL of the diluted 2-Aminopurine or vehicle control to the wells of the assay plate.
-
Add 2.5 µL of a solution containing the kinase and its substrate in kinase buffer.
-
Pre-incubate the plate for 15 minutes at room temperature.
-
-
Initiation of Kinase Reaction:
-
Add 5 µL of ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Termination of Kinase Reaction and ATP Depletion:
-
Signal Generation and Detection:
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of 2-Aminopurine relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: LanthaScreen™ TR-FRET Kinase Assay
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of a fluorescently labeled tracer to the kinase. Inhibition is detected as a decrease in the TR-FRET signal.
Materials:
-
This compound
-
Purified target kinase labeled with a terbium (Tb) donor fluorophore
-
Fluorescently labeled kinase tracer (acceptor fluorophore)
-
TR-FRET dilution buffer
-
Black, low-volume 384-well plates
-
Multichannel pipettes
-
TR-FRET-compatible plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in the appropriate buffer as described in Protocol 1.
-
Assay Setup:
-
Add 5 µL of the diluted 2-Aminopurine or vehicle control to the wells of the assay plate.
-
Add 5 µL of a solution containing the Tb-labeled kinase in TR-FRET dilution buffer.
-
Add 5 µL of the fluorescent tracer solution.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Signal Detection:
-
Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths for the donor and acceptor fluorophores.
-
-
Data Analysis:
-
Calculate the emission ratio of the acceptor to the donor fluorophore.
-
Calculate the percentage of inhibition for each concentration of 2-Aminopurine.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Conclusion
This compound serves as a valuable research tool for studying kinase-mediated signaling pathways. Its ATP-competitive mechanism of action and its ability to inhibit a range of kinases, most notably PKR, make it a useful compound for dissecting complex cellular processes. The experimental protocols outlined in this guide provide a framework for characterizing its inhibitory profile and further exploring its potential applications in kinase research and drug discovery. The provided signaling pathway diagrams offer a visual representation of the key pathways modulated by this inhibitor, facilitating a deeper understanding of its biological effects.
References
- 1. 2-Aminopurine inhibits the double-stranded RNA-dependent protein kinase both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitor | 2-Aminopurine | International Centre for Kinase Profiling [kinase-screen.mrc.ac.uk]
- 3. Impact of Protein Kinase PKR in Cell Biology: from Antiviral to Antiproliferative Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | PKR: A Kinase to Remember [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 2-Aminopurine overrides multiple cell cycle checkpoints in BHK cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Premature mitosis induced in mammalian cells by the protein kinase inhibitors 2-aminopurine and 6-dimethylaminopurine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regulation of cyclins during the cell cycle pathway | Abcam [abcam.com]
- 10. praxilabs.com [praxilabs.com]
- 11. The Roles of Cyclin-Dependent Kinases in Cell-Cycle Progression and Therapeutic Strategies in Human Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Control of cell cycle transcription during G1 and S phases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. promega.com [promega.com]
- 14. ulab360.com [ulab360.com]
- 15. kinaselogistics.com [kinaselogistics.com]
- 16. promega.com [promega.com]
- 17. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Fluorescence of 2-Aminopurine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-aminopurine (2-AP) is a fluorescent analog of the purine nucleobases adenine and guanine, differing from adenine only in the position of its exocyclic amine group.[1][2] This seemingly minor structural change results in a dramatic increase in fluorescence, with 2-AP exhibiting a fluorescence intensity approximately one thousand times greater than that of adenine.[1][2] Its intrinsic fluorescence, coupled with its ability to be selectively excited at wavelengths longer than those of natural bases and aromatic amino acids (~303-310 nm), makes 2-AP an invaluable probe in molecular biology and drug development.[1][3] It can be incorporated into DNA and RNA with minimal structural perturbation, allowing for the sensitive detection of local conformational changes, dynamics, and intermolecular interactions.[4][5] When incorporated into a nucleic acid duplex, its fluorescence is significantly quenched, a property that is exquisitely sensitive to its local environment, particularly base stacking.[1][6] This guide provides a comprehensive overview of the core photophysical properties of 2-AP, the factors governing its fluorescence, and the experimental protocols for its application.
Core Photophysical Properties
The fluorescence of 2-AP is characterized by a high quantum yield and a long lifetime in aqueous solutions, which are significantly modulated by its environment. The free 2-AP nucleoside in aqueous solution has a quantum yield of approximately 0.65-0.68 and a single exponential fluorescence decay with a lifetime of about 10-12 ns.[7][8] Its absorption maximum is around 303-305 nm, with an emission maximum near 370 nm.[1][8]
Table 1: Photophysical Properties of 2-Aminopurine (2-AP) in Various Environments
| Environment | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Lifetime (τ) (ns) |
| Free Nucleoside | ||||
| Aqueous Solution | ~303[1] | ~370[1] | 0.65 - 0.68[1][7] | ~10 - 12[7][8] |
| Ethanol | - | - | - | 5.8[1] |
| Dioxane | - | - | ~0.14 (Five-fold reduction vs. water)[1] | - |
| Incorporated in DNA | ||||
| Unstacked/Extrahelical | ~310 | ~370 | High (approaching free 2-AP) | ~7.4 - 10[9][10] |
| Stacked within Duplex | Red-shifted[4] | ~370 | Low (reduced 10-100 fold)[1] | Multi-exponential (50 ps - 8 ns)[3][7] |
| Stacked with Guanine | - | - | Very Low | ~400 fs[1] |
| Stacked with Pyrimidines | - | - | Low | Short (e.g., ~70 ps)[9] |
Note: Values are approximate and can vary based on specific experimental conditions, sequence context, and temperature.
Factors Influencing 2-AP Fluorescence
The fluorescence of 2-AP is highly sensitive to its local microenvironment. The primary mechanism for the dramatic decrease in fluorescence intensity (quenching) upon incorporation into DNA or RNA is its interaction with neighboring bases.
1. Base Stacking: This is the most significant factor. The orbital overlap between 2-AP and adjacent bases provides efficient non-radiative decay pathways, quenching its fluorescence.[7][11]
-
Purines (A, G): Stacking with purines leads to strong static quenching due to the mixing of molecular orbitals in the ground state.[7][12]
-
Pyrimidines (C, T): Stacking with pyrimidines results in dynamic quenching through the formation of a low-lying "dark" excited state.[7][12]
-
Stacking Geometry: The degree of quenching is highly dependent on the precise stacking geometry. A well-stacked conformation results in maximum quenching and very short fluorescence lifetimes (picoseconds), while unstacked or extrahelical conformations exhibit long lifetimes (~10 ns) and high fluorescence intensity.[7][9]
2. Solvent Polarity: The quantum yield of 2-AP decreases markedly in less polar solvents.[1] For example, the quantum yield is reduced five-fold in dioxane compared to water.[1] This is often accompanied by a blue-shift (shift to shorter wavelengths) in the emission spectrum.[1] This sensitivity is thought to be due to the relative stabilization of a non-emissive nπ* state in non-polar environments.[1]
3. Buffer Composition: Common buffer components can act as collisional quenchers. Phosphate, HEPES, and MOPS buffers have been shown to cause significant fluorescence quenching, while TRIS buffer has a negligible effect.[13] This is an important consideration for experimental design.
4. Temperature and Metal Ions: Increasing temperature or the concentration of certain divalent metal ions like Mg²⁺ can shift the equilibrium of 2-AP from a stacked to a less-stacked conformation, leading to an increase in fluorescence intensity.[3]
The interplay of these factors determines the observed fluorescence of 2-AP. The diagram below illustrates the quenching mechanisms.
Caption: Factors and mechanisms leading to the quenching of 2-aminopurine fluorescence.
Experimental Protocols
Precise and reproducible measurements are critical for interpreting 2-AP fluorescence data. Below are generalized protocols for steady-state and time-resolved fluorescence spectroscopy.
This technique measures the average fluorescence intensity and spectral properties, providing a snapshot of the 2-AP environment. It is often used for titrations and equilibrium studies.
1. Materials & Instrumentation:
-
Spectrofluorometer: A calibrated instrument (e.g., SPEX Fluoromax, Horiba Fluoromax) is required.[3][14]
-
Cuvettes: Use quartz micro- or semi-micro cuvettes (e.g., 3mm or 1cm pathlength).[3][15]
-
Buffer: Prepare a suitable buffer, preferably one with minimal quenching effects (e.g., TRIS-based buffer).[13][14] Note the significant quenching effect of phosphate buffers.[13]
-
Sample: Oligonucleotides containing a site-specific 2-AP modification, purified by HPLC or PAGE.
2. Sample Preparation:
-
Dissolve the 2-AP labeled oligonucleotide in the chosen buffer to a final concentration that ensures absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.[3] A typical concentration is ~1 µM.[16]
-
If studying duplex DNA, add the complementary strand in a 1:1 or slight excess (e.g., 1:1.1) ratio.
-
Anneal the duplex by heating to 95°C for 1-5 minutes, followed by slow cooling to room temperature to ensure proper hybridization.[16]
3. Data Acquisition:
-
Set the excitation wavelength to 310 nm (or the determined excitation maximum).[3][15]
-
Set the excitation and emission slit widths to appropriate values (e.g., 3-5 nm) to balance signal intensity and spectral resolution.[15]
-
Record the emission spectrum over a range of 330-450 nm.[3] The peak intensity is typically observed around 370 nm.[16]
-
For binding studies, perform a titration by making sequential additions of the ligand (protein, drug, etc.) to the cuvette, allowing the sample to equilibrate (e.g., 3 minutes) after each addition before recording the spectrum.[15] Correct for dilution effects.
This technique measures the fluorescence lifetime(s) of 2-AP, providing detailed information about the dynamic heterogeneity of its environment. It is powerful for resolving different conformational states.
1. Instrumentation:
-
Time-Correlated Single Photon Counting (TCSPC) System: This is the standard technique for these measurements (e.g., Edinburgh Instruments spectrometer).[9]
-
Pulsed Light Source: A laser generating very short pulses (<10 ps) at the excitation wavelength (e.g., a frequency-doubled dye laser at ~318 nm).[4]
2. Sample Preparation:
-
Prepare samples as described for steady-state measurements. Samples should be free of scattering particles.
3. Data Acquisition & Analysis:
-
Excite the sample with the pulsed laser and collect the emission photons at the magic angle (54.7°) to eliminate polarization effects.
-
Measure the instrument response function (IRF) using a scattering solution (e.g., Ludox).
-
Collect the fluorescence decay data until sufficient counts are accumulated in the peak channel for good statistics.
-
The resulting fluorescence decay curve is typically complex and non-exponential when 2-AP is in DNA.[1][6] Analyze the decay by fitting it to a sum of discrete exponential components:
-
I(t) = Σ αᵢ exp(-t/τᵢ)
-
Where τᵢ is the lifetime and αᵢ is the amplitude of the i-th component.
-
-
Interpretation: The decay of 2-AP in DNA is often described by 3-4 lifetime components, ranging from tens of picoseconds to ~10 ns.[3][7] The shortest lifetimes correspond to well-stacked conformations, while the longest lifetime represents unstacked, solvent-exposed 2-AP.[7][9]
The following diagram illustrates a typical workflow for using 2-AP to study DNA-protein interactions.
Caption: Experimental workflow for studying DNA-protein interactions using 2-AP fluorescence.
Conclusion
2-Aminopurine remains a cornerstone fluorescent probe for investigating the structure, dynamics, and interactions of nucleic acids. Its fluorescence is a sensitive reporter of its local environment, dominated by base stacking interactions that lead to significant quenching. Understanding the photophysical principles and employing rigorous experimental protocols, particularly combining steady-state and time-resolved techniques, allows researchers to extract detailed mechanistic insights. From probing DNA melting and enzyme-induced base flipping to characterizing drug-DNA binding, 2-AP provides a powerful lens through which to view the intricate molecular choreography of nucleic acid systems.[6][9][10]
References
- 1. 2-aminopurine as a fluorescent probe of DNA conformation and the DNA–enzyme interface | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]
- 2. 2-Aminopurine as a fluorescent probe of DNA conformation and the DNA-enzyme interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Spectroscopy of 2-aminopurine: An MCSCF Study | NIST [nist.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pnas.org [pnas.org]
- 8. Fluorescence Intensity Decays of 2-Aminopurine solutions: Lifetime Distribution Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Time-resolved fluorescence of 2-aminopurine as a probe of base flipping in M.HhaI-DNA complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. research.ed.ac.uk [research.ed.ac.uk]
- 15. Use of 2-aminopurine as a fluorescent tool for characterizing antibiotic recognition of the bacterial rRNA A-site - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dspacemainprd01.lib.uwaterloo.ca [dspacemainprd01.lib.uwaterloo.ca]
2-Aminopurine: A Dual-Faced Analog of Adenosine and Guanosine in Research and Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminopurine (2-AP), a fluorescent purine analog, holds a unique position in molecular biology and drug discovery due to its structural similarity to both adenosine and guanosine. This duality allows it to serve as a powerful tool for investigating a wide range of biological processes, from DNA replication and mutagenesis to protein kinase signaling. This technical guide provides a comprehensive overview of 2-aminopurine's properties, applications, and the experimental methodologies used to study its effects.
Physicochemical and Fluorescent Properties
2-aminopurine is structurally similar to adenine, with the only difference being the position of the exocyclic amino group.[1] However, this subtle change dramatically alters its fluorescent properties, making it a highly valuable molecular probe. Unlike the naturally occurring DNA bases, which have extremely low quantum yields, 2-AP is highly fluorescent.[2]
Table 1: Physicochemical and Spectroscopic Properties of 2-Aminopurine
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₅N₅ | [3] |
| Molecular Weight | 135.13 g/mol | [3] |
| Absorption Maximum (λmax) | ~305 nm in aqueous solution | [4] |
| Emission Maximum (λem) | ~370 nm in aqueous solution | [4] |
| Fluorescence Quantum Yield (ΦF) | 0.68 in aqueous solution | [5][6] |
| Fluorescence Lifetime (τ) | ~10-12 ns in aqueous solution | [4][7] |
The fluorescence of 2-AP is highly sensitive to its local environment. When incorporated into a DNA or RNA strand, its fluorescence is significantly quenched due to stacking interactions with neighboring bases.[5][8] This property makes 2-AP an excellent probe for studying nucleic acid conformation, dynamics, and interactions with other molecules.[8]
2-Aminopurine as a Dual Analog of Adenosine and Guanosine
The mutagenic and biological activities of 2-aminopurine stem from its ability to act as an analog of both adenosine and guanosine. This dual identity is primarily due to its ability to form different base pairing configurations.
Adenosine Analog: Pairing with Thymine
In its most common tautomeric form, 2-aminopurine mimics adenosine and readily forms a stable Watson-Crick base pair with thymine (2-AP:T).[9] This pairing is a key step in its incorporation into DNA during replication.
Guanosine Analog: Mispairing with Cytosine
2-aminopurine can also mispair with cytosine (2-AP:C), acting as a guanosine analog.[10] This mispairing is a crucial event leading to its mutagenic effects. The 2-AP:C base pair can exist in multiple conformations, including a wobble base pair and a protonated Watson-Crick-like structure.[9][10] The formation of this mispair is an intermediate in the A:T to G:C transition mutations induced by 2-AP.[11]
Mutagenic Properties of 2-Aminopurine
2-aminopurine is a well-established mutagen that primarily induces transition mutations (A:T ↔ G:C).[12] Its mutagenic activity is a direct consequence of its ambiguous base-pairing properties.
The primary mechanism of 2-AP-induced mutagenesis involves two rounds of DNA replication. In the first round, 2-AP (as dAPTP) is incorporated opposite thymine. In the second round, the incorporated 2-AP can then mispair with cytosine, leading to the insertion of a guanine in the subsequent replication cycle, resulting in an A:T to G:C transition.[11]
2-Aminopurine as a Protein Kinase Inhibitor
Beyond its role as a nucleobase analog, 2-aminopurine also functions as a broad-spectrum protein kinase inhibitor.[13] As an ATP-competitive inhibitor, 2-AP binds to the ATP-binding pocket of various kinases, preventing the transfer of a phosphate group to their substrates.
Inhibition of ATM and ATR Kinases
The DNA damage response (DDR) is a critical signaling network that maintains genomic integrity. Two key kinases in this pathway are Ataxia-Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR).[14] While direct inhibition of ATM and ATR by 2-aminopurine is not extensively documented in dedicated studies, its known activity as a purine analog inhibitor of kinases, similar to caffeine, suggests a plausible mechanism of action. Caffeine, another purine analog, has been shown to inhibit both ATM and ATR kinase activity.[14] By analogy, 2-AP likely inhibits ATM and ATR, thereby disrupting the DNA damage checkpoint and sensitizing cells to DNA damaging agents.
Table 2: Inhibition of Various Protein Kinases by 2-Aminopurine (100 µM)
| Kinase | % Activity Remaining |
| PIM1 | 122 |
| FGF-R1 | 109 |
| TLK1 | 108 |
| EPH-B1 | 108 |
| IR | 106 |
| EPH-B3 | 105 |
| PKC alpha | 104 |
| HIPK1 | 104 |
| PIM2 | 102 |
| SYK | 102 |
| ... | ... |
| NEK2a | 60 |
| (Data sourced from the International Centre for Kinase Profiling, showing a selection of kinases. A lower percentage indicates stronger inhibition.)[15] |
Quantitative Data Summary
The following tables summarize key quantitative data related to the interactions and effects of 2-aminopurine.
Table 3: Kinetic Parameters for dNTP Incorporation Opposite 2-Aminopurine by DNA Polymerase α
| dNTP | Km (µM) | Vmax (relative) | Reference |
| dTMP | 2.0 ± 0.5 | 1.0 | [16] |
| dCMP | 50 ± 15 | 1.0 | [16] |
Table 4: Fluorescence Properties of 2-Aminopurine in Different Environments
| Environment | Quantum Yield (ΦF) | Fluorescence Lifetime (τ) | Reference(s) |
| Aqueous Solution | 0.68 | ~10-12 ns | [5][6] |
| Dioxane | ~0.14 | - | [5] |
| Incorporated in dsDNA | Significantly Quenched | Multi-exponential decay (ps to ns) | [8] |
Table 5: Thermodynamic Parameters for Duplexes Containing a Purine Analog (2,6-diaminopurine, D)
| Base Pair | ΔG°37 (kcal/mol) | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | Reference |
| A:T | -9.1 | -64.9 | -179.1 | [17] |
| D:T | -10.6 | -78.0 | -217.3 | [17] |
| (Note: Data for 2,6-diaminopurine (D) is presented as a close analog to 2-aminopurine to illustrate the stabilizing effect of the 2-amino group. Specific thermodynamic data for 2-AP base pairs is limited.) |
Experimental Protocols
Mutagenesis Assay in Mammalian Cells (General Protocol)
This protocol outlines a general method for assessing the mutagenic potential of 2-aminopurine in a mammalian cell line, such as Chinese Hamster Ovary (CHO) cells, by measuring the frequency of mutations at a selectable marker locus (e.g., HPRT).
-
Cell Culture: Maintain CHO cells in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Treatment: Seed a known number of cells and allow them to attach. Expose the cells to various concentrations of 2-aminopurine for a defined period (e.g., 24 hours). Include a vehicle-treated control.
-
Expression Period: After treatment, wash the cells and culture them in a non-selective medium for a period sufficient to allow for the expression of any induced mutations (typically 6-8 days for the HPRT locus).
-
Selection of Mutants: Plate a known number of cells in a medium containing a selective agent (e.g., 6-thioguanine for HPRT mutants). Cells with a functional HPRT gene will incorporate the toxic analog and die, while mutant cells will survive and form colonies.
-
Plating for Viability: Concurrently, plate a smaller number of cells in a non-selective medium to determine the cloning efficiency (cell viability) after treatment.
-
Colony Staining and Counting: After a suitable incubation period (e.g., 10-14 days), fix and stain the colonies in both selective and non-selective plates and count the number of visible colonies.
-
Calculation of Mutation Frequency: The mutation frequency is calculated as the number of mutant colonies divided by the total number of viable cells plated in the selective medium.
In Vitro Protein Kinase Inhibition Assay
This protocol describes a general method to determine the inhibitory effect of 2-aminopurine on the activity of a specific protein kinase using a luminescence-based assay that measures ATP consumption.
-
Reagents and Materials:
-
Purified protein kinase
-
Specific peptide substrate for the kinase
-
2-Aminopurine stock solution (in DMSO)
-
ATP
-
Kinase assay buffer
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96- or 384-well plates
-
Luminometer
-
-
Assay Procedure:
-
Prepare serial dilutions of 2-aminopurine in the kinase assay buffer.
-
Add the diluted 2-aminopurine or vehicle (DMSO) to the wells of the microplate.
-
Add the protein kinase and peptide substrate to the wells and incubate briefly.
-
Initiate the kinase reaction by adding ATP.
-
Allow the reaction to proceed for a defined period at the optimal temperature for the kinase.
-
Stop the reaction and measure the remaining ATP by adding the luminescence-based ATP detection reagent.
-
Measure the luminescence signal using a luminometer.
-
-
Data Analysis:
-
The luminescence signal is inversely proportional to the kinase activity.
-
Plot the percentage of kinase inhibition versus the logarithm of the 2-aminopurine concentration.
-
Determine the IC₅₀ value (the concentration of 2-AP that inhibits 50% of the kinase activity) by fitting the data to a dose-response curve.
-
Fluorescence Spectroscopy of 2-AP in DNA
This protocol outlines the steps for measuring the fluorescence of 2-aminopurine incorporated into a DNA oligonucleotide to study its conformation or interactions.
-
Sample Preparation:
-
Synthesize or purchase a DNA oligonucleotide containing a single 2-aminopurine substitution at the desired position.
-
Anneal the 2-AP-containing strand with its complementary strand (if studying a duplex) by heating to 95°C and slowly cooling to room temperature in an appropriate buffer (e.g., phosphate buffer with NaCl).
-
Prepare samples with and without a binding partner (e.g., a protein) if studying interactions.
-
-
Steady-State Fluorescence Measurement:
-
Use a spectrofluorometer to measure the fluorescence emission spectrum.
-
Set the excitation wavelength to ~310 nm.
-
Scan the emission from ~330 nm to 500 nm.
-
The change in fluorescence intensity upon binding or conformational change provides information about the local environment of the 2-AP.
-
-
Time-Resolved Fluorescence Measurement (Fluorescence Lifetime):
-
Use a time-correlated single-photon counting (TCSPC) system.
-
Excite the sample with a pulsed laser source at ~310 nm.
-
Collect the fluorescence decay data.
-
Analyze the decay curve by fitting it to a multi-exponential decay model to obtain the fluorescence lifetimes and their corresponding amplitudes. Changes in these parameters reflect alterations in the conformational dynamics of the DNA.
-
Conclusion
2-Aminopurine's unique ability to mimic both adenosine and guanosine, coupled with its intrinsic fluorescence, makes it an invaluable tool for a wide array of applications in molecular biology, biochemistry, and drug discovery. Its use as a mutagen has been instrumental in understanding DNA replication and repair mechanisms. As a fluorescent probe, it provides unparalleled insights into the structure and dynamics of nucleic acids. Furthermore, its activity as a protein kinase inhibitor opens avenues for its potential use in therapeutic development. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize 2-aminopurine in their scientific endeavors.
References
- 1. Selective Inhibition of ATM-dependent Double-strand Break Repair and Checkpoint Control Synergistically Enhances the Efficacy of ATR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Roles of the amino group of purine bases in the thermodynamic stability of DNA base pairing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bmglabtech.com [bmglabtech.com]
- 4. Fluorescence Intensity Decays of 2-Aminopurine solutions: Lifetime Distribution Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 2-aminopurine as a fluorescent probe of DNA conformation and the DNA–enzyme interface | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]
- 7. [PDF] 2-Aminopurine fluorescence quenching and lifetimes: role of base stacking. | Semantic Scholar [semanticscholar.org]
- 8. academic.oup.com [academic.oup.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Multiple structures for the 2-aminopurine-cytosine mispair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanism of 2-aminopurine mutagenesis in mouse T-lymphosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mutational specificity of the base analogue, 2-aminopurine, in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of the kinase inhibitor 2-aminopurine on the cell cycle stage-dependent phosphorylation state of the retinoblastoma protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. oncotarget.com [oncotarget.com]
- 15. researchgate.net [researchgate.net]
- 16. Kinetic measurement of 2-aminopurine X cytosine and 2-aminopurine X thymine base pairs as a test of DNA polymerase fidelity mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
The Incorporation of 2-Aminopurine into DNA and RNA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Aminopurine (2-AP), a fluorescent analog of adenine, serves as a powerful tool in molecular biology and drug development. Its structural similarity to adenine allows it to be incorporated into nucleic acids by polymerases, while its unique photophysical properties provide a sensitive probe for local conformational changes. This guide details the mechanisms by which 2-AP is incorporated into DNA and RNA, its role as a mutagen, and the experimental methodologies used to study these processes. By understanding its interaction with cellular machinery, researchers can leverage 2-AP to investigate DNA replication and repair, enzyme kinetics, and nucleic acid structure.
Mechanism of 2-Aminopurine Incorporation
2-Aminopurine is a purine analog that differs from adenine only in the position of its exocyclic amino group (position 2 instead of 6). This structural mimicry is the basis for its incorporation into DNA and RNA.
Incorporation into DNA
During DNA replication, DNA polymerases recognize the incoming deoxynucleoside triphosphate, 2-aminopurine deoxynucleoside triphosphate (dAPTP). In its predominant and stable amino tautomeric form, 2-AP forms two hydrogen bonds with thymine, mimicking a canonical Adenine-Thymine (A-T) base pair. Consequently, DNA polymerase readily incorporates 2-AP opposite a thymine residue in the template strand.
However, 2-AP can also exist in a less frequent, protonated, or rare imino tautomeric form. This imino form is capable of forming a stable mispair with cytosine, which can lead to mutations.[1][2][3][4] The incorporation of 2-AP is disfavored by polymerases with active 3'-exonuclease (proofreading) activity, which can excise the incorrectly incorporated analog.[5]
Incorporation into RNA
The incorporation of 2-AP into RNA by RNA polymerase follows a similar principle. The ribonucleoside triphosphate form, AP-NTP, can be incorporated into a growing RNA transcript, typically opposite a uracil (U) in the DNA template, analogous to an Adenine-Uracil (A-U) pair.[6] While enzymatic incorporation is possible, the primary application of 2-AP in RNA research involves its site-specific chemical synthesis into oligonucleotides.[7][8][9] These pre-labeled RNA molecules are then used as probes to study RNA folding, RNA-protein interactions, and the dynamics of ribozymes.[8]
The Mutagenic Action of 2-Aminopurine
2-AP is a potent mutagen that primarily induces transition mutations, most notably A:T to G:C transitions.[2][10][11] This occurs through two primary mechanisms:
-
Replication Error: This is the most common pathway. First, 2-AP is correctly incorporated opposite thymine. In a subsequent round of DNA replication, the 2-AP now in the template strand may shift to its rare imino form. This imino tautomer preferentially pairs with cytosine, causing DNA polymerase to misincorporate a dCTP opposite the template 2-AP. In the next replication cycle, this 2-AP:C mispair resolves to a G:C pair, completing the A:T → G:C transition.[3][4]
-
Incorporation Error: Less frequently, an incoming dAPTP in its transient imino form can be misincorporated by DNA polymerase opposite a cytosine in the template strand. This leads to a G:C → A:T transition in subsequent replication rounds.
The balance of deoxynucleoside triphosphate pools can influence the mutagenicity of 2-AP. For instance, high levels of dCTP or low levels of TTP can enhance the formation of 2-AP:C mispairs, thereby increasing the mutation rate.[3][4]
Quantitative Data on 2-AP in DNA
The stability and pairing preferences of 2-AP have been quantified through various biophysical methods.
Table 1: Thermodynamic Stability of DNA Duplexes Containing 2-AP
Calorimetric studies on 11-mer DNA duplexes show that 2-AP containing pairs are less stable than canonical A:T pairs but significantly more stable than A:C mismatches. This relative stability of the AP:C pair contributes to its mutagenic potential.
| Central Base Pair | Relative Stability Order |
| A·T | 1 (Most Stable) |
| AP·T | 2 |
| AP·C | 3 |
| AP·A | 4 |
| AP·G | 5 |
| A·C | 6 (Least Stable) |
| Data derived from spectroscopic and calorimetric studies.[10][11] |
Table 2: Misincorporation Frequencies
Kinetic studies with DNA polymerases provide insight into the frequency of mispairing events involving 2-AP.
| Template Base | Incoming Nucleotide | Misinsertion Frequency | Polymerase | Reference |
| 2-AP | dCMP (vs. dTMP) | ~5% (1 in 20) | DNA Polymerase α | [12] |
| Adenine | dCMP (vs. dTMP) | ~0.02% (1 in 5000) | DNA Polymerase α | [12] |
These data show that cytosine is incorporated opposite 2-AP at a much higher frequency than opposite adenine, highlighting the direct role of 2-AP in promoting transition mutations.[12]
Experimental Protocols
Studying the incorporation and effects of 2-AP involves a range of biochemical and biophysical techniques.
Protocol: In Vitro Polymerase Incorporation Assay
This assay measures the ability of a DNA polymerase to incorporate dAPTP into a growing DNA strand.
-
Reaction Setup: Prepare a reaction mixture containing:
-
A synthetic primer/template DNA duplex. The template strand contains the base opposite which incorporation will be measured.
-
Purified DNA polymerase.
-
A buffered solution with MgCl₂.
-
A mixture of dNTPs (dATP, dCTP, dGTP, dTTP), with one being radiolabeled or fluorescent, and including dAPTP.
-
-
Initiation: Start the reaction by adding the polymerase or dNTPs to the mixture and incubate at the optimal temperature for the enzyme (e.g., 37°C).
-
Time Course & Quenching: Take aliquots at various time points and stop the reaction by adding a quenching solution (e.g., EDTA).
-
Analysis: Separate the products from the reactants using denaturing polyacrylamide gel electrophoresis (PAGE). The primer strand increases in length upon nucleotide incorporation.
-
Quantification: Visualize the gel using autoradiography (for radiolabels) or fluorescence imaging. The intensity of the band corresponding to the elongated primer is proportional to the amount of nucleotide incorporated, allowing for kinetic analysis.
Protocol: Stopped-Flow Fluorescence Spectroscopy
This technique is used to monitor the rapid conformational changes in DNA or the polymerase during nucleotide binding and incorporation, using 2-AP as a fluorescent probe.[13][14]
-
Substrate Design: A primer/template DNA is synthesized with a 2-AP residue at a specific position, for example, at the templating site or an adjacent site.[13][14]
-
Instrument Setup: A stopped-flow instrument with a fluorescence detector is used. It allows for the rapid mixing of two solutions (e.g., DNA-polymerase complex and dNTPs) and the immediate monitoring of fluorescence changes.
-
Rapid Mixing: In one syringe, the pre-formed complex of DNA polymerase and the 2-AP labeled DNA substrate is loaded. The second syringe contains the incoming nucleotide (e.g., dTTP) in the reaction buffer.
-
Data Acquisition: The two solutions are rapidly mixed, and the fluorescence of 2-AP is recorded over time (on a millisecond scale). The excitation wavelength is typically around 310-315 nm, and emission is monitored around 370 nm.[15][16]
-
Analysis: The change in fluorescence intensity (often a quenching or enhancement) reflects specific events.[17] For example, an initial change may correspond to the binding of the nucleotide, while a subsequent change may correlate with the incorporation step itself.[13][14] Fitting the data to kinetic models provides rates for these individual steps.
Conclusion
2-Aminopurine is an invaluable analog for probing the intricacies of nucleic acid metabolism. Its ability to be incorporated by polymerases provides a direct method to introduce a fluorescent probe into DNA and RNA, enabling detailed kinetic and structural studies. Concurrently, its capacity for tautomeric mispairing makes it a classic mutagen for studying the fidelity of DNA replication and the cellular response to base mismatches. The quantitative data and experimental frameworks presented here provide a foundation for researchers utilizing 2-AP to dissect complex biological processes and to screen for therapeutic agents that target DNA-protein interactions.
References
- 1. Mechanism of 2-aminopurine-stimulated mutagenesis in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mutational specificity of the base analogue, 2-aminopurine, in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Mechanism of 2-aminopurine mutagenesis in mouse T-lymphosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nonrandom substitution of 2-aminopurine for adenine during deoxyribonucleic acid synthesis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Use of 2-aminopurine as a fluorescent tool for characterizing antibiotic recognition of the bacterial rRNA A-site - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Association of an RNA kissing complex analyzed using 2-aminopurine fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of HIV-1 Ψ-site RNA sequences with site specific incorporation of the fluorescent base analog 2-aminopurine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Spectroscopic and calorimetric characterizations of DNA duplexes containing 2-aminopurine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. Use of 2-aminopurine fluorescence to examine conformational changes during nucleotide incorporation by DNA polymerase I (Klenow fragment) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fluorescence of 2-aminopurine reveals rapid conformational changes in the RB69 DNA polymerase-primer/template complexes upon binding and incorporation of matched deoxynucleoside triphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. A DNA Aptamer for 2‐Aminopurine: Binding‐Induced Fluorescence Quenching - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 2-Aminopurine as a fluorescent probe of DNA conformation and the DNA-enzyme interface - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 2-Aminopurine as a Fluorescent Probe in DNA Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminopurine (2-AP) is a fluorescent analog of the purine bases adenine and guanine, widely employed as a versatile probe in the study of nucleic acid structure, dynamics, and interactions.[1][2][3] Its utility stems from its high fluorescence quantum yield in aqueous solution, which is significantly quenched when incorporated into a DNA or RNA helix due to stacking interactions with neighboring bases.[1][4][5][6] This sensitivity to the local microenvironment makes 2-AP an invaluable tool for investigating a wide range of biological processes, including DNA conformational changes, DNA-protein interactions, and enzyme kinetics.[7][8][9][10]
These application notes provide a comprehensive overview of the use of 2-AP as a fluorescent probe in DNA studies, including its photophysical properties, experimental protocols for its incorporation and measurement, and its application in various research areas.
Photophysical Properties of 2-Aminopurine
The fluorescence of 2-AP is highly sensitive to its immediate surroundings. In aqueous solution, the free 2-AP nucleoside exhibits a high quantum yield and a relatively long fluorescence lifetime.[1][11] However, upon incorporation into a DNA duplex, these properties are dramatically altered due to quenching by adjacent nucleobases.[1][4]
Table 1: Photophysical Properties of 2-Aminopurine
| Property | 2-AP (Free Nucleoside in Aqueous Solution) | 2-AP in DNA |
| Excitation Maximum (λex) | ~303-310 nm[11][12] | ~310 nm |
| Emission Maximum (λem) | ~370 nm[11][12] | ~370 nm |
| Quantum Yield (Φ) | ~0.68[11][12] | Significantly reduced (highly variable depending on sequence context)[1][4] |
| Fluorescence Lifetime (τ) | ~10-12 ns (monoexponential decay)[11][13] | Multiexponential decay with components from picoseconds to nanoseconds[1][12] |
The quenching of 2-AP fluorescence in DNA is primarily caused by base stacking interactions.[1][4] The mechanism of quenching differs depending on the neighboring bases:
-
Purines (Adenine, Guanine): Quenching is primarily static, arising from the formation of non-fluorescent ground-state complexes through orbital mixing.[1][2]
-
Pyrimidines (Cytosine, Thymine): Quenching is predominantly dynamic, involving the formation of a transient, low-lying dark excited state.[1][2]
This differential quenching allows for the sensitive detection of changes in DNA conformation, such as base flipping, melting, and bending, which alter the stacking interactions of the 2-AP probe.[5][7]
Experimental Protocols
Synthesis and Incorporation of 2-AP into Oligonucleotides
2-AP can be site-specifically incorporated into synthetic oligonucleotides using standard phosphoramidite chemistry.[12][14] 2-AP phosphoramidite is commercially available and can be used in automated DNA synthesizers.
Protocol for Ordering and Handling 2-AP Modified Oligonucleotides:
-
Design: Design the DNA sequence and specify the position(s) for 2-AP incorporation. 2-AP can substitute for adenine and can base-pair with thymine in a Watson-Crick geometry or with cytosine in a wobble configuration.[1][3]
-
Synthesis: Order the custom oligonucleotide from a reputable supplier that offers modified base synthesis.[15]
-
Purification: High-purity oligonucleotides (e.g., HPLC or PAGE purified) are essential for accurate fluorescence measurements.
-
Quantification: Determine the concentration of the 2-AP labeled oligonucleotide using its UV absorbance at 260 nm and the provided extinction coefficient.
-
Storage: Store the lyophilized oligonucleotide at -20°C. Resuspend in a suitable buffer (e.g., 10 mM Tris-HCl, 100 mM NaCl, pH 7.5) and store frozen at -20°C or -80°C.
Steady-State Fluorescence Measurements
Steady-state fluorescence measurements provide information about the average environment of the 2-AP probe.
Protocol for Steady-State Fluorescence Spectroscopy:
-
Instrumentation: Use a standard spectrofluorometer.
-
Sample Preparation:
-
Prepare a solution of the 2-AP labeled DNA in the desired buffer. A typical concentration range is 0.1 - 1 µM.
-
If studying duplex DNA, anneal the 2-AP containing strand with its complementary strand by heating to 95°C for 5 minutes and then slowly cooling to room temperature.
-
-
Measurement Parameters:
-
Excitation Wavelength: 310 nm.[5][16] This wavelength selectively excites 2-AP without significantly exciting the natural DNA bases.[12]
-
Emission Scan Range: 330 - 450 nm.[5]
-
Slit Widths: Use appropriate excitation and emission slit widths (e.g., 4-5 nm) to balance signal intensity and spectral resolution.[5][13]
-
-
Data Acquisition: Record the fluorescence emission spectrum. The peak intensity at ~370 nm is typically used for quantitative analysis.[16]
-
Controls:
-
Measure the fluorescence of a buffer blank.
-
If applicable, measure the fluorescence of the unlabeled DNA to check for background fluorescence.
-
Time-Resolved Fluorescence Measurements
Time-resolved fluorescence measurements provide detailed information about the conformational heterogeneity and dynamics of the DNA.[7]
Protocol for Time-Correlated Single Photon Counting (TCSPC):
-
Instrumentation: A TCSPC system equipped with a pulsed light source (e.g., a laser diode or pulsed lamp) capable of excitation at ~310 nm and a sensitive single-photon detector.
-
Sample Preparation: As for steady-state measurements.
-
Measurement Parameters:
-
Excitation Wavelength: ~310 nm.
-
Emission Wavelength: 370 nm.
-
-
Data Acquisition:
-
Collect the fluorescence decay curve until a sufficient number of photon counts are accumulated in the peak channel (typically >10,000).
-
Measure the instrument response function (IRF) using a scattering solution (e.g., ludox or a non-fluorescent solution).
-
-
Data Analysis:
-
Fit the fluorescence decay data to a multi-exponential decay model using deconvolution software. The decay is typically described by the sum of exponentials: I(t) = Σ αᵢ exp(-t/τᵢ) where αᵢ are the amplitudes and τᵢ are the fluorescence lifetimes of the different components.
-
Applications of 2-Aminopurine in DNA Studies
Probing DNA Conformation and Dynamics
The fluorescence of 2-AP is highly sensitive to changes in base stacking, making it an excellent probe for local DNA conformation.[5][15]
-
DNA Melting: During thermal denaturation, the ordered, stacked structure of duplex DNA is disrupted, leading to an increase in 2-AP fluorescence as it becomes unstacked and more solvent-exposed. This allows for the determination of melting temperatures (Tm) of specific regions within a DNA molecule.
-
DNA Bending and Kinking: Localized bending or kinking of the DNA helix can alter the stacking of 2-AP with its neighbors, resulting in a change in fluorescence intensity.
-
Abasic Sites: 2-AP can be placed opposite or adjacent to an abasic site to probe the structural and dynamic consequences of this common type of DNA damage.[5][17]
Investigating DNA-Protein Interactions
Changes in 2-AP fluorescence upon protein binding can provide insights into the mechanism of interaction.
-
Base Flipping: Many DNA repair enzymes and methyltransferases flip their target base out of the DNA helix and into an active site pocket. If 2-AP is placed at or near the target site, this flipping event leads to a dramatic increase in fluorescence as the probe moves from a quenched, stacked environment to an unquenched, unstacked environment within the protein.[7]
-
Conformational Changes: Protein binding can induce conformational changes in the DNA, such as bending or unwinding, which can be monitored by changes in 2-AP fluorescence.[8][9]
Studying Enzyme Kinetics
2-AP can be used in real-time assays to monitor the activity of DNA-modifying enzymes.
-
DNA Polymerases: By placing 2-AP in the template strand, the binding of a correct dNTP by a DNA polymerase can induce a conformational change that quenches the 2-AP fluorescence, allowing for the study of pre-steady-state kinetics of nucleotide incorporation.[8][9][10]
-
Exonucleases: A substrate with a 3'-terminal 2-AP can be used to monitor exonuclease activity. Cleavage of the 2-AP mononucleotide from the DNA strand results in a significant increase in fluorescence.[18]
-
Uracil DNA Glycosylase (UDG): A continuous kinetic assay for UDG activity can be designed by placing 2-AP opposite a uracil base in a duplex DNA substrate. Excision of the uracil leads to a change in the local DNA conformation and a corresponding increase in 2-AP fluorescence.[5]
Visualizations
References
- 1. pnas.org [pnas.org]
- 2. 2-Aminopurine fluorescence quenching and lifetimes: role of base stacking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Aminopurine - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. academic.oup.com [academic.oup.com]
- 6. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 7. 2-Aminopurine as a fluorescent probe of DNA conformation and the DNA-enzyme interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluorescence of 2-aminopurine reveals rapid conformational changes in the RB69 DNA polymerase-primer/template complexes upon binding and incorporation of matched deoxynucleoside triphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Use of 2-aminopurine fluorescence to examine conformational changes during nucleotide incorporation by DNA polymerase I (Klenow fragment) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The use of 2-aminopurine fluorescence to study DNA polymerase function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 2-aminopurine as a fluorescent probe of DNA conformation and the DNA–enzyme interface | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]
- 13. Fluorescence Intensity Decays of 2-Aminopurine solutions: Lifetime Distribution Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sg.idtdna.com [sg.idtdna.com]
- 16. dspacemainprd01.lib.uwaterloo.ca [dspacemainprd01.lib.uwaterloo.ca]
- 17. 2-Aminopurine fluorescence studies of base stacking interactions at abasic sites in DNA: metal-ion and base sequence effects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Applications of 2-Aminopurine in Studying DNA-Protein Interactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminopurine (2-AP) is a fluorescent analog of adenine that serves as a powerful and versatile probe in the study of DNA structure, dynamics, and its interactions with proteins. Its fluorescence is highly sensitive to its local environment, particularly to stacking interactions with neighboring bases. When incorporated into a DNA duplex, the fluorescence of 2-AP is significantly quenched.[1][2][3][4] Perturbations in the local DNA structure, such as those induced by protein binding, can lead to a de-stacking of the 2-AP base, resulting in a significant increase in its fluorescence emission. This property makes 2-AP an invaluable tool for real-time monitoring of DNA-protein interactions and associated conformational changes.[1][4]
These application notes provide an overview of the key applications of 2-aminopurine in studying DNA-protein interactions, complete with detailed experimental protocols and quantitative data summaries.
Key Applications
-
Monitoring DNA Conformational Changes Upon Protein Binding: 2-AP can be strategically placed within a DNA sequence to detect local conformational changes, such as bending or melting, that occur upon protein binding.
-
Studying Enzyme Kinetics and Mechanisms: The real-time fluorescence signal of 2-AP allows for the detailed kinetic analysis of DNA-modifying enzymes, such as DNA polymerases and methyltransferases.[5][6]
-
Fluorescence Resonance Energy Transfer (FRET) Assays: 2-AP can serve as a donor or acceptor in FRET-based assays to measure distances and conformational changes in DNA-protein complexes.[9]
Data Presentation: Quantitative Analysis of 2-AP Fluorescence Changes
The following tables summarize quantitative data from various studies utilizing 2-aminopurine to investigate DNA-protein interactions.
Table 1: Fluorescence Emission Properties of 2-Aminopurine
| Parameter | Value | Conditions | Reference |
| Excitation Maximum (λex) | ~310 nm | Aqueous Buffer | [10][11] |
| Emission Maximum (λem) | ~370 nm | Aqueous Buffer | [3][11] |
| Quantum Yield (Free 2-AP) | ~0.68 | Aqueous Solution | [3] |
Table 2: Changes in 2-AP Fluorescence Upon DNA-Protein Interaction
| Application | System | Observed Fluorescence Change | Quantitative Value | Reference |
| Base Flipping | M.HhaI DNA Methyltransferase | Increase | ~10-fold increase in intensity | [1] |
| Base Flipping | M.TaqI DNA Methyltransferase | Increase | Strong enhancement of emission | [1] |
| DNA Binding | DNA Polymerase I (Klenow) | Increase | ~4-fold increase upon binding | [12] |
| Nucleotide Incorporation | RB69 DNA Polymerase | Quenching | Hyperbolic dependence on dNTP concentration | [6][13] |
| Aptamer Binding | 2-AP Aptamer | Quenching | Kd = 209 nM | [14][15][16] |
Experimental Protocols
Protocol 1: Incorporation of 2-Aminopurine into Oligonucleotides
2-Aminopurine can be incorporated into synthetic oligonucleotides using standard phosphoramidite chemistry.[2][3]
Materials:
-
2-Aminopurine-2'-deoxyriboside phosphoramidite
-
Standard DNA synthesis reagents and columns
-
DNA synthesizer
-
Deprotection solution (e.g., concentrated ammonium hydroxide)
-
Purification system (e.g., HPLC or PAGE)
Procedure:
-
Program the DNA synthesizer with the desired sequence, substituting an adenine phosphoramidite with the 2-aminopurine phosphoramidite at the desired position.
-
Perform the automated solid-phase DNA synthesis.
-
Following synthesis, cleave the oligonucleotide from the solid support and deprotect it using concentrated ammonium hydroxide at 55°C for 8-12 hours.
-
Purify the 2-AP-containing oligonucleotide using reverse-phase HPLC or denaturing polyacrylamide gel electrophoresis (PAGE).
-
Verify the identity and purity of the oligonucleotide by mass spectrometry.
-
Quantify the concentration of the purified oligonucleotide by UV-Vis spectrophotometry.
Protocol 2: Monitoring DNA Conformational Changes with 2-AP Fluorescence
This protocol describes a steady-state fluorescence experiment to monitor changes in DNA conformation upon protein binding.
Materials:
-
Purified 2-AP labeled DNA oligonucleotide
-
Purified protein of interest
-
Reaction Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT)[17]
-
Fluorometer with excitation and emission monochromators
-
Quartz cuvette
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the 2-AP labeled DNA in the reaction buffer at a concentration of approximately 1 µM.[11]
-
Prepare a series of dilutions of the protein of interest in the same reaction buffer.
-
-
Fluorescence Measurement:
-
Set the fluorometer excitation wavelength to 310 nm and the emission wavelength to 370 nm.[10][11] Set the excitation and emission slit widths to appropriate values (e.g., 5 nm).[18]
-
Add the 2-AP labeled DNA solution to the quartz cuvette.
-
Record the baseline fluorescence of the DNA alone.
-
Titrate the protein into the cuvette in small increments, mixing gently after each addition.
-
Record the fluorescence intensity after each addition, allowing the signal to stabilize.
-
-
Data Analysis:
-
Correct the fluorescence intensity for dilution effects.
-
Plot the change in fluorescence intensity as a function of protein concentration.
-
If a binding isotherm is observed, fit the data to a suitable binding model to determine the dissociation constant (Kd).
-
Protocol 3: Stopped-Flow Fluorescence Kinetics of DNA Polymerase Activity
This protocol outlines the use of stopped-flow fluorescence to monitor the pre-steady-state kinetics of nucleotide incorporation by a DNA polymerase.[12][13][19][20]
Materials:
-
Stopped-flow fluorometer
-
2-AP labeled primer-template DNA substrate
-
Purified DNA polymerase
-
dNTPs
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2)[12]
Procedure:
-
Instrument Setup:
-
Reaction Setup:
-
Load one syringe with a solution containing the 2-AP labeled DNA substrate and the DNA polymerase in the reaction buffer.
-
Load the second syringe with a solution containing the dNTPs in the reaction buffer.
-
-
Data Acquisition:
-
Rapidly mix the contents of the two syringes.
-
Record the change in fluorescence intensity over time, typically in the millisecond to second range.
-
-
Data Analysis:
-
Fit the kinetic traces to appropriate exponential equations to determine the rates of conformational changes and nucleotide incorporation.
-
Visualizations
Diagram 1: Workflow for Detecting Base Flipping
Caption: Workflow for detecting DNA base flipping using 2-aminopurine fluorescence.
Diagram 2: Stopped-Flow Kinetics of DNA Polymerase
Caption: Experimental workflow for studying DNA polymerase kinetics with 2-AP.
Diagram 3: Principle of 2-AP as a Conformational Probe
Caption: Principle of 2-AP as a probe for DNA conformational changes.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. 2-aminopurine as a fluorescent probe of DNA conformation and the DNA–enzyme interface | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]
- 4. 2-Aminopurine as a fluorescent probe of DNA conformation and the DNA-enzyme interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The use of 2-aminopurine fluorescence to study DNA polymerase function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorescence of 2-aminopurine reveals rapid conformational changes in the RB69 DNA polymerase-primer/template complexes upon binding and incorporation of matched deoxynucleoside triphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Time-resolved fluorescence of 2-aminopurine as a probe of base flipping in M.HhaI-DNA complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. DNA Probes Using Fluorescence Resonance Energy Transfer (FRET): Designs and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Use of 2-aminopurine as a fluorescent tool for characterizing antibiotic recognition of the bacterial rRNA A-site - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dspacemainprd01.lib.uwaterloo.ca [dspacemainprd01.lib.uwaterloo.ca]
- 12. datapdf.com [datapdf.com]
- 13. Techniques used to study the DNA polymerase reaction pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. d-nb.info [d-nb.info]
- 16. A DNA Aptamer for 2-Aminopurine: Binding-Induced Fluorescence Quenching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Solution conformation of 2-aminopurine (2-AP) dinucleotide determined by ultraviolet 2D fluorescence spectroscopy (UV-2D FS) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Fluorescence Intensity Decays of 2-Aminopurine solutions: Lifetime Distribution Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Equilibrium and stopped-flow kinetic studies of interaction between T7 RNA polymerase and its promoters measured by protein and 2-aminopurine fluorescence changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Video: Application of Stopped-flow Kinetics Methods to Investigate the Mechanism of Action of a DNA Repair Protein [jove.com]
Application Notes and Protocols: Using 2-Aminopurine to Monitor RNA Conformational Changes
Introduction
The biological function of RNA is intrinsically linked to its three-dimensional structure and dynamic conformational changes.[1] These changes, which include folding, ligand binding, and interactions with other nucleic acids or proteins, are fundamental to processes such as gene regulation, catalysis, and viral replication.[1][2] 2-aminopurine (2-AP), a fluorescent analog of adenine, serves as a powerful and minimally invasive probe for monitoring these dynamics in real-time.[3][4] Because 2-AP can form a stable base pair with uracil that is isosteric to a canonical Watson-Crick A-U pair, it can be site-specifically incorporated into RNA sequences with minimal structural perturbation.[3][5][6] Its fluorescence is highly sensitive to the local microenvironment, making it an ideal reporter for tracking structural transitions.[4][7]
Principle of the Method
The utility of 2-AP as a molecular probe stems from its distinct photophysical properties. Unlike natural bases, 2-AP exhibits significant fluorescence with a quantum yield of approximately 0.65-0.7 in aqueous solution.[4][8] However, this fluorescence is dynamically quenched when 2-AP stacks with neighboring bases within a structured RNA molecule.[5][8][9] The degree of quenching is directly related to the extent of stacking, providing a sensitive measure of local conformation.[8][10]
-
Unstacked/Solvent-Exposed 2-AP: In unfolded or flexible regions of an RNA, such as loops or single-stranded domains, the 2-AP residue is exposed to the solvent, resulting in high fluorescence intensity and a long fluorescence lifetime (~10-12 ns).[4][11]
-
Stacked 2-AP: When the RNA folds into a secondary or tertiary structure, the 2-AP residue becomes stacked with adjacent bases. This stacking interaction leads to a significant decrease (quenching) in fluorescence intensity and a shorter fluorescence lifetime.[5][8][11] The quenching can be substantial, often 5- to 10-fold or even greater.[5][9]
This inverse relationship between base stacking and fluorescence intensity allows researchers to monitor conformational changes that alter the local environment of the 2-AP probe. An increase in fluorescence signals a transition to a more open or unstructured state, while a decrease indicates folding or binding that leads to a more stacked conformation.
Applications
2-AP fluorescence spectroscopy is a versatile technique applicable to a wide range of biological systems to study:
-
RNA Folding and Stability: Monitoring global and local folding transitions induced by temperature, cations (like Mg²⁺), or denaturants.[1][7]
-
RNA-Ligand Interactions: Characterizing the binding of small molecules, metabolites, or antibiotics to RNA targets like riboswitches and the ribosomal A-site.[6][12] Changes in 2-AP fluorescence upon ligand titration can be used to determine binding affinity (K_D), kinetics, and mechanism.[6][12]
-
RNA-RNA Interactions: Studying the kinetics and thermodynamics of interactions between two RNA molecules, such as the formation of "kissing loop" complexes.[5][9]
-
Ribozyme Dynamics: Probing conformational changes essential for the catalytic activity of ribozymes, such as the hammerhead ribozyme.[5]
Data Presentation
Quantitative data derived from 2-AP fluorescence experiments provide key insights into the thermodynamics and kinetics of RNA conformational changes.
| Parameter | Description | Typical Value(s) | System Example | Reference |
| Quantum Yield (Φ) | The ratio of photons emitted to photons absorbed. Highly sensitive to the local environment. | Free nucleoside: ~0.65-0.7Incorporated in RNA: Varies widely based on stacking | 2-AP in aqueous solution vs. incorporated into DNA/RNA | [4][8] |
| Fluorescence Lifetime (τ) | The average time 2-AP remains in the excited state. Reports on conformational dynamics. | Unstacked: ~10-12 nsPartially Stacked: 1-5 nsHighly Stacked: < 1 ns | 2-AP in various positions of a tRNA-derived oligonucleotide | [4][11] |
| Dissociation Constant (K_D) | A measure of binding affinity between an RNA and its ligand or partner. | 2.6 ± 1.7 nM | RNA I / RNA II "kissing loop" complex | [5][13] |
| 60 ± 24 nM | Rom protein binding to RNA kissing complex | [5][13] | ||
| Association Rate Constant (k_on) | The rate at which a binding event occurs. | 0.13 µM⁻¹s⁻¹ | Initial loop-loop helix formation in a kissing complex | [13] |
| Isomerization Rate (k_iso) | The rate of conformational change following an initial binding event. | 0.09 s⁻¹ | Isomerization to final tertiary fold in a kissing complex | [13] |
| Fluorescence Change | The fold-increase or decrease in fluorescence intensity upon a conformational change. | 5- to 10-fold decrease | Formation of an RNA "kissing loop" complex | [5][13] |
| Varies (increase or decrease) | Aminoglycoside binding to the ribosomal A-site | [6] |
Experimental Protocols
Protocol 1: Site-Specific Incorporation of 2-AP into RNA
Accurate placement of the 2-AP probe is critical for a successful experiment. 2-AP should be substituted for an adenosine residue at a position expected to undergo a conformational change. This is most commonly achieved via in vitro transcription using T7 RNA polymerase.
Materials:
-
DNA template with a T7 promoter sequence
-
T7 RNA polymerase
-
Ribonucleoside triphosphates (ATP, GTP, CTP, UTP)
-
2-aminopurine ribonucleoside triphosphate (2-APTP)
-
Transcription buffer (e.g., 40 mM Tris-HCl pH 8.0, MgCl₂, DTT, spermidine)
-
RNase inhibitor
-
DNase I (RNase-free)
-
Purification supplies (e.g., denaturing polyacrylamide gel, spin columns)
Methodology:
-
Transcription Reaction Setup: Assemble the transcription reaction at room temperature. For a typical 20-50 µL reaction, combine the transcription buffer, DTT, spermidine, and RNase inhibitor.[14]
-
Add Nucleotides: Add the four standard NTPs. To achieve site-specific incorporation, the concentration of ATP should be lowered relative to 2-APTP at a ratio that favors incorporation of the analog at the desired position(s). For a single incorporation site, a ratio of 1:5 or 1:10 (ATP:2-APTP) is often a good starting point, with the total concentration of A+2AP equaling that of the other NTPs.
-
Add Template and Polymerase: Add the linear DNA template (typically 1 µg) and finally the T7 RNA polymerase (e.g., 30-50 units).[14] Mix gently.
-
Incubation: Incubate the reaction at 37°C for 2 to 4 hours.[14][15]
-
Template Removal: Add RNase-free DNase I to the reaction and incubate for an additional 15-30 minutes at 37°C to digest the DNA template.[14][15]
-
RNA Purification: Stop the reaction by adding EDTA. Purify the 2-AP labeled RNA transcript from unincorporated nucleotides and enzymes, typically by denaturing polyacrylamide gel electrophoresis (PAGE) followed by elution or by using specialized RNA purification spin columns.
-
Quantification: Determine the concentration of the purified RNA using UV-Vis spectrophotometry (A₂₆₀). The purity and integrity of the RNA should be confirmed by gel electrophoresis.
Protocol 2: Steady-State Fluorescence Titration for Equilibrium Analysis
This protocol is used to determine the equilibrium dissociation constant (K_D) for an RNA-ligand or RNA-RNA interaction.
Materials:
-
Fluorometer with temperature control
-
Quartz microcuvette
-
2-AP labeled RNA
-
Unlabeled ligand or RNA binding partner
-
Assay buffer (e.g., 10 mM EPPS pH 7.5, 100 mM NaCl, 0.1 mM EDTA)[6]
Methodology:
-
Instrument Setup: Set the fluorometer to excite the sample at the absorption maximum of 2-AP (~305-310 nm) and record the emission spectrum (typically 340-450 nm) or the emission intensity at the maximum (~370 nm).[4][16] Set the desired temperature (e.g., 25°C).[5]
-
Sample Preparation: Prepare a solution of the 2-AP labeled RNA in the assay buffer at a concentration well below the expected K_D (e.g., 10-100 nM). Place the solution in the cuvette and allow it to equilibrate.
-
Initial Measurement: Record the initial fluorescence intensity (F₀) of the RNA-only solution.
-
Titration: Add small aliquots of a concentrated stock of the unlabeled ligand to the cuvette. Mix gently and allow the solution to equilibrate for 1-2 minutes after each addition.
-
Fluorescence Measurement: Record the fluorescence intensity (F) after each addition. Continue the titration until the fluorescence signal is saturated (i.e., no further change is observed upon addition of more ligand).
-
Data Analysis: Correct the fluorescence data for dilution. Plot the change in fluorescence (ΔF = F - F₀) or the fractional change in fluorescence as a function of the ligand concentration. Fit the resulting binding isotherm to an appropriate binding model (e.g., a quadratic equation for tight binding) to determine the K_D.[5][12]
Protocol 3: Stopped-Flow Fluorescence for Kinetic Analysis
This protocol measures the pre-steady-state kinetics of conformational changes, providing insight into binding and folding pathways.[5]
Materials:
-
Stopped-flow fluorescence spectrophotometer
-
Syringes for the instrument
-
2-AP labeled RNA
-
Unlabeled ligand or RNA binding partner
-
Assay buffer
Methodology:
-
Instrument Setup: Set the excitation and emission wavelengths as for steady-state measurements, often using a cutoff filter on the emission side to reduce scatter. Set the data acquisition parameters (time course, number of data points).
-
Sample Loading: Load one syringe with the 2-AP labeled RNA solution and the other with the ligand solution (at a concentration at least 10-fold higher than the RNA to ensure pseudo-first-order conditions). Both solutions are prepared in the same assay buffer.
-
Rapid Mixing: The instrument rapidly mixes the contents of the two syringes, and fluorescence data collection is triggered simultaneously. The change in fluorescence intensity is monitored over time (from milliseconds to seconds).
-
Data Collection: Collect multiple kinetic traces (shots) and average them to improve the signal-to-noise ratio.
-
Data Analysis: Fit the resulting kinetic trace to a single, double, or triple exponential decay or rise function. The observed rate constants (k_obs) obtained from these fits describe the rates of the conformational changes.[13] By measuring k_obs at various ligand concentrations, one can determine the association rate constant (k_on) and dissociation rate constant (k_off), or rates of subsequent isomerization steps.[13]
References
- 1. 2-Aminopurine Fluorescence as a Probe of Local RNA Structure and Dynamics and Global Folding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-aminopurine as a probe of RNA conformational transitions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorescence Intensity Decays of 2-Aminopurine solutions: Lifetime Distribution Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Association of an RNA kissing complex analyzed using 2-aminopurine fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Use of 2-aminopurine as a fluorescent tool for characterizing antibiotic recognition of the bacterial rRNA A-site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Site-specific Variations in RNA Folding Thermodynamics Visualized by 2-Aminopurine Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Probing RNA structures and interactions using fluorescence lifetime analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Association of an RNA Kissing Complex Analyzed Using 2-Aminopurine Fluorescence | NIST [nist.gov]
- 14. carlroth.com [carlroth.com]
- 15. Synthesis and Labeling of RNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A DNA Aptamer for 2‐Aminopurine: Binding‐Induced Fluorescence Quenching - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Aminopurine Fluorescence Quenching Assays in Nucleic Acid Binding Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-aminopurine (2-AP) is a fluorescent analog of the purine nucleobases, adenine and guanine, that serves as a powerful probe for investigating nucleic acid structure, dynamics, and interactions.[1][2][3] Its utility lies in the sensitivity of its fluorescence to the local environment. When incorporated into a DNA or RNA strand, the fluorescence of 2-AP is significantly quenched by stacking interactions with neighboring bases.[3][4] Any process that alters this local environment, such as protein binding, enzyme activity, or conformational changes, can lead to a change in fluorescence intensity, providing a real-time, sensitive readout of the molecular event.[5][6] This application note provides detailed protocols and data for utilizing 2-AP fluorescence quenching assays to study nucleic acid binding events, a critical tool in basic research and drug development.
The mechanism of 2-AP fluorescence quenching is dependent on the neighboring bases. Quenching is predicted to be static when 2-AP is stacked with other purines due to ground-state orbital mixing.[1][2] In contrast, dynamic quenching occurs when stacked with pyrimidines, involving the formation of a dark excited state.[1][2] These distinct mechanisms can influence the interpretation of fluorescence lifetime measurements.
Key Applications
-
Probing DNA and RNA Conformation: Changes in nucleic acid structure, such as helix melting, loop formation, or the formation of non-canonical structures, can be monitored by changes in 2-AP fluorescence.[3]
-
Studying Nucleic Acid-Protein Interactions: The binding of proteins, such as DNA polymerases or transcription factors, can alter the local environment of a 2-AP probe, leading to either an increase or decrease in fluorescence, allowing for the determination of binding affinities and kinetics.[5][6]
-
Enzyme Activity Assays: The activity of enzymes that process nucleic acids, such as helicases, nucleases, and glycosylases, can be continuously monitored by observing the fluorescence changes of a strategically placed 2-AP.[5]
-
High-Throughput Screening for Drug Discovery: 2-AP based assays are amenable to high-throughput formats for screening small molecule libraries that bind to specific DNA or RNA targets, such as the HIV-1 TAR RNA.[7]
-
Aptamer-Ligand Binding: The intrinsic fluorescence of 2-AP can be used to study the binding of aptamers to their targets.[8][9][10]
Data Presentation: Quantitative Analysis of Nucleic Acid Binding
The following tables summarize quantitative data from various studies employing 2-AP fluorescence quenching to characterize nucleic acid binding events.
| System | Ligand | 2-AP Position | Observed Fluorescence Change | Dissociation Constant (Kd) | Reference |
| DNA Aptamer (2AP1) | 2-Aminopurine | Free 2-AP | Quenching | 209 nM | [8][9][10] |
| DNA with Abasic Site | Uracil DNA Glycosylase (UDG) | Opposite abasic site | 3-fold decrease | 400 ± 90 nM | [5][11] |
| HIV-1 TAR RNA | Tat peptide fragment | Bulge (position 24) | ~11-fold increase | ~25 nM | [7] |
| HIV-1 TAR RNA | Argininamide | Bulge (position 24) | ~11-fold increase | ~0.5 mM | [7] |
| RNA Kissing Complex | Rom protein | Loop of R1inv hairpin | ~25% decrease | 64 ± 22 nM | [12] |
| Glucose Binding Aptamer | Glucose | Substituted for adenine | Increase | 15.0 mM | [13] |
Experimental Protocols
Protocol 1: General Nucleic Acid Binding Assay using a 2-AP Labeled Oligonucleotide
This protocol describes a general method for determining the binding affinity of a protein or small molecule to a DNA or RNA oligonucleotide containing a 2-AP probe.
Materials:
-
2-AP labeled DNA or RNA oligonucleotide (custom synthesis)
-
Binding partner (protein or small molecule)
-
Binding Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 50 mM NaCl, 5 mM MgCl2; buffer composition should be optimized for the specific interaction)
-
Fluorometer with excitation and emission monochromators or filters
-
Quartz cuvettes (low volume)
Procedure:
-
Oligonucleotide Preparation: Resuspend the lyophilized 2-AP labeled oligonucleotide in the binding buffer to a stock concentration of 10 µM. Determine the precise concentration by UV-Vis spectrophotometry using the appropriate extinction coefficient.
-
Instrument Setup:
-
Set the excitation wavelength to 310 nm.
-
Set the emission wavelength to 370 nm.[3]
-
Optimize excitation and emission slit widths to maximize signal-to-noise while avoiding photobleaching.
-
-
Titration Experiment:
-
To a quartz cuvette, add the 2-AP labeled oligonucleotide to a final concentration of 100 nM in the desired volume of binding buffer.
-
Record the initial fluorescence intensity (F₀).
-
Add increasing concentrations of the binding partner to the cuvette.
-
After each addition, mix gently and allow the system to equilibrate (typically 1-2 minutes).
-
Record the fluorescence intensity (F) at each concentration of the binding partner.
-
-
Data Analysis:
-
Plot the change in fluorescence (ΔF = F - F₀) or the fractional change in fluorescence ((F - F₀) / (F_max - F₀)) as a function of the binding partner concentration.
-
Fit the resulting binding curve to an appropriate binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd).
-
Protocol 2: Competitive Binding Assay
This protocol is used to determine the binding affinity of a non-fluorescent competitor for the nucleic acid target.
Materials:
-
2-AP labeled DNA or RNA oligonucleotide
-
Fluorescent ligand (a known binder that causes a fluorescence change)
-
Non-fluorescent competitor compound
-
Binding Buffer
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Establish Baseline:
-
Prepare a solution containing the 2-AP labeled oligonucleotide (e.g., 100 nM) and a fixed concentration of the fluorescent ligand (typically at or near its Kd) in the binding buffer.
-
Record the initial fluorescence intensity (F_initial).
-
-
Competitor Titration:
-
Add increasing concentrations of the non-fluorescent competitor to the solution.
-
After each addition, mix and equilibrate.
-
Record the fluorescence intensity (F). The fluorescence should change as the competitor displaces the fluorescent ligand.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of the competitor concentration.
-
Fit the data to a competitive binding equation to determine the IC₅₀ of the competitor.
-
The Ki can then be calculated from the IC₅₀ using the Cheng-Prusoff equation.
-
Visualizations
Caption: 2-AP fluorescence modulation by nucleic acid interactions.
Caption: Workflow for a 2-AP fluorescence quenching binding assay.
Caption: Quenching mechanisms of 2-AP with neighboring bases.
References
- 1. pnas.org [pnas.org]
- 2. 2-Aminopurine fluorescence quenching and lifetimes: role of base stacking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-aminopurine as a fluorescent probe of DNA conformation and the DNA–enzyme interface | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. academic.oup.com [academic.oup.com]
- 6. The use of 2-aminopurine fluorescence to study DNA polymerase function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ligand-induced changes in 2-aminopurine fluorescence as a probe for small molecule binding to HIV-1 TAR RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. A DNA Aptamer for 2-Aminopurine: Binding-Induced Fluorescence Quenching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. Association of an RNA kissing complex analyzed using 2-aminopurine fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dspacemainprd01.lib.uwaterloo.ca [dspacemainprd01.lib.uwaterloo.ca]
Unveiling Molecular Dynamics: Time-Resolved Fluorescence Spectroscopy with 2-Aminopurine
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminopurine (2-AP), a fluorescent analog of adenine, has emerged as a powerful probe in biophysical and biochemical research. Its sensitivity to the local microenvironment makes it an exceptional tool for investigating the structure, dynamics, and interactions of nucleic acids and proteins. Time-resolved fluorescence spectroscopy (TRFS) of 2-AP provides detailed insights into conformational changes, binding events, and enzyme mechanisms that are often inaccessible through steady-state fluorescence measurements. This document provides detailed application notes and experimental protocols for utilizing TRFS with 2-AP to study biomolecular systems.
Application Notes
Probing DNA and RNA Structure and Dynamics
2-AP can be site-specifically incorporated into DNA and RNA oligonucleotides, serving as a localized reporter of structure and dynamics.[1] The fluorescence lifetime of 2-AP is highly sensitive to its immediate surroundings, particularly the stacking interactions with neighboring bases.[2][3] In a well-stacked, double-helical conformation, the fluorescence of 2-AP is significantly quenched, resulting in a short fluorescence lifetime.[2][4] Conversely, in less structured regions, such as single-stranded DNA, loops, or mismatched regions, the fluorescence is less quenched, leading to a longer lifetime.[5] This property allows for the real-time monitoring of:
-
DNA and RNA folding and unfolding: Changes in the fluorescence lifetime of 2-AP can track the formation and disruption of secondary and tertiary structures.
-
Local conformational heterogeneity: The fluorescence decay of 2-AP in nucleic acids is often multi-exponential, with different lifetime components corresponding to distinct conformational sub-states of the molecule.[2][5]
-
DNA damage and repair: TRFS of 2-AP can be used to study the recognition and repair of DNA lesions by detecting changes in the local DNA conformation upon enzyme binding.
Investigating Protein-Nucleic Acid Interactions
The change in 2-AP fluorescence upon protein binding provides a powerful tool to study the mechanisms of DNA and RNA processing enzymes. A notable application is the study of "base flipping," a mechanism employed by many DNA methyltransferases and repair enzymes where a target base is rotated out of the DNA helix and into the enzyme's active site.[4] When 2-AP is placed at or near the target site, base flipping results in a dramatic increase in its fluorescence lifetime as it moves from the quenched, stacked environment of the helix to the unstacked, solvent-exposed environment of the active site.[4]
High-Throughput Screening and Drug Discovery
The sensitivity of 2-AP fluorescence to binding events makes it suitable for developing high-throughput screening assays for compounds that modulate protein-nucleic acid interactions. Changes in fluorescence lifetime or intensity can be used to identify and characterize small molecules that inhibit or enhance the activity of enzymes such as polymerases, helicases, and nucleases.
Quantitative Data Summary
The following tables summarize typical fluorescence lifetime data for 2-aminopurine in various environments, providing a reference for experimental design and data interpretation.
Table 1: Fluorescence Lifetime of 2-Aminopurine Riboside in Different Solvents [6]
| Solvent | Fluorescence Lifetime (τ) in ns |
| Water | 10.6 |
| Ethanol | 5.8 |
Table 2: Typical Fluorescence Decay Components of 2-Aminopurine in Duplex DNA [2][3][5]
| Lifetime Component | Typical Lifetime (τ) in ns | Associated Conformation |
| Ultrafast | < 0.1 | Highly stacked, strong quenching |
| Fast | ~0.5 | Partially stacked |
| Intermediate | ~2.0 | Loosely stacked or frayed ends |
| Slow | ~10.0 | Fully unstacked, solvent-exposed |
Table 3: Bimolecular Quenching Rate Constants (kq) for 2-AP with Acrylamide [7]
| Oligonucleotide Context | kq (x 109 M-1s-1) |
| Single-stranded | 6.0 |
| Double-stranded | Varies with sequence, generally lower than single-stranded |
Experimental Protocols
Protocol 1: Sample Preparation for TRFS of 2-AP in Nucleic Acids
-
Oligonucleotide Synthesis and Purification:
-
Synthesize DNA or RNA oligonucleotides containing 2-AP at the desired position using standard phosphoramidite chemistry.
-
Purify the oligonucleotides using high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE) to ensure high purity.
-
Verify the identity and purity of the oligonucleotides by mass spectrometry.
-
-
Annealing of Duplex DNA/RNA:
-
To form duplex structures, mix stoichiometric amounts of the 2-AP labeled strand and its complementary strand in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.4).
-
Heat the mixture to 95°C for 5 minutes to dissociate any pre-existing structures.
-
Slowly cool the solution to room temperature over several hours to allow for proper annealing.
-
-
Protein-Nucleic Acid Complex Formation:
-
Purify the protein of interest to homogeneity.
-
Mix the 2-AP labeled nucleic acid with the protein in the desired molar ratio in a buffer that is optimal for protein activity and stability.
-
Incubate the mixture for a sufficient time at the desired temperature to allow for complex formation.
-
Protocol 2: Time-Resolved Fluorescence Data Acquisition using TCSPC
Time-Correlated Single Photon Counting (TCSPC) is the most common technique for measuring fluorescence lifetimes in the nanosecond range.[4][5]
-
Instrumentation Setup:
-
Light Source: A pulsed laser source with a high repetition rate (e.g., a picosecond diode laser or a mode-locked Ti:Sapphire laser) is used for excitation. The excitation wavelength is typically set around 310-320 nm for 2-AP.[4]
-
Sample Chamber: The sample is placed in a quartz cuvette in a temperature-controlled sample holder.
-
Detector: A high-speed, sensitive detector, such as a microchannel plate photomultiplier tube (MCP-PMT), is used to detect the emitted single photons.
-
TCSPC Electronics: A time-to-amplitude converter (TAC) and a multi-channel analyzer (MCA) are used to measure the time delay between the excitation pulse and the detected photon and to build a histogram of photon arrival times.[8]
-
-
Data Acquisition:
-
Measure the instrument response function (IRF) using a scattering solution (e.g., a dilute solution of Ludox or non-dairy creamer) to account for the temporal spread of the excitation pulse and the detector response.
-
Acquire the fluorescence decay curve of the 2-AP containing sample until a sufficient number of photons (typically 10,000-20,000 in the peak channel) have been collected to ensure good statistical accuracy.
-
Collect data at the "magic angle" (54.7°) of the emission polarizer relative to the vertically polarized excitation light to eliminate artifacts from rotational diffusion.
-
Protocol 3: Fluorescence Decay Data Analysis
The raw fluorescence decay data is a convolution of the true fluorescence decay and the instrument response function. Deconvolution is necessary to extract the true fluorescence decay parameters.
-
Deconvolution and Curve Fitting:
-
Use specialized software to perform an iterative reconvolution of a model decay function with the measured IRF.
-
The fluorescence decay of 2-AP is typically fit to a multi-exponential decay model:
ngcontent-ng-c4139270029="" _nghost-ng-c3597312540="" class="inline ng-star-inserted">
whereI(t)=∑i=1nαiexp(−t/τi) is the fluorescence intensity at timeI(t) ,t is the amplitude of the i-th component, andαi is the fluorescence lifetime of the i-th component.τi -
The goodness of the fit is evaluated by examining the reduced chi-squared value (
) and the randomness of the weighted residuals.χR2
-
-
Interpretation of Results:
-
The number of exponential components required to fit the decay provides information about the conformational heterogeneity of the system.
-
The fluorescence lifetimes (
) and their corresponding amplitudes (τi ) provide quantitative information about the populations of different conformational states.αi
-
Visualizations
Caption: Experimental workflow for TRFS of 2-aminopurine.
Caption: Probing DNA base flipping with 2-aminopurine fluorescence.
Caption: Radiative and non-radiative decay pathways of excited 2-aminopurine.
References
- 1. academic.oup.com [academic.oup.com]
- 2. pnas.org [pnas.org]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. 2-aminopurine as a fluorescent probe of DNA conformation and the DNA–enzyme interface | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. inis.iaea.org [inis.iaea.org]
Application Notes and Protocols for Site-Specific Incorporation of 2-Aminopurine into RNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminopurine (2-AP) is a fluorescent isomer of adenine that serves as a powerful, minimally perturbing probe for investigating the structure, dynamics, and interactions of RNA.[1][2] Unlike the natural nucleic acid bases which are essentially non-fluorescent, 2-AP exhibits significant fluorescence that is highly sensitive to its local environment.[3] Its quantum yield is strongly quenched when stacked with other bases within a helical structure and increases substantially when it is in a more flexible, unstacked, or solvent-exposed conformation.[4][5] This property allows for the real-time monitoring of conformational changes in RNA, such as folding, unfolding, and ligand binding.[6][7]
Because 2-AP can form a stable base pair with uracil, it can replace adenine in an A-U pair without significant disruption to the RNA structure, making it an invaluable tool for site-specific investigations.[1][7] These application notes provide an overview of the methods for incorporating 2-AP into RNA and detailed protocols for their implementation.
Applications
The unique photophysical properties of 2-AP make it a versatile tool for a wide range of applications in RNA research and drug development:
-
Probing RNA Structure and Dynamics: Monitoring changes in fluorescence intensity and lifetime provides insights into local conformational dynamics, such as the formation and dissociation of helical regions, loop structures, and tertiary interactions.[1]
-
Analyzing RNA Folding and Unfolding: 2-AP can be used to track the kinetics and thermodynamics of RNA folding pathways, including the influence of metal ions and chaperone proteins.[6][7]
-
Investigating RNA-Ligand Interactions: The binding of proteins, small molecules, or other nucleic acids to an RNA target can be monitored by observing changes in the fluorescence of a strategically placed 2-AP probe.[3][7] This is critical for drug screening and characterizing antibiotic-rRNA interactions.[3]
-
Studying Enzyme Mechanisms: 2-AP has been employed to study the mechanisms of RNA-processing enzymes, such as RNA polymerases and methyltransferases, by monitoring base flipping and DNA/RNA melting within the active site.[8][9]
Methods for Site-Specific Incorporation
Three primary methods are utilized for the site-specific incorporation of 2-AP into RNA oligonucleotides. The choice of method depends largely on the desired length of the final RNA molecule.
-
Solid-Phase Chemical Synthesis: This method uses standard phosphoramidite chemistry to build the RNA oligonucleotide base-by-base on a solid support.[7] It offers precise, site-specific incorporation at any desired position. However, it is practically limited to the synthesis of shorter RNAs, typically less than 80 nucleotides in length.[4]
-
T7 In Vitro Transcription: This enzymatic method uses T7 RNA polymerase, a DNA template containing the T7 promoter, and a mixture of the four standard ribonucleoside triphosphates (NTPs) along with 2-aminopurine ribonucleoside triphosphate (2-APTP). This is a cost-effective method for producing large quantities of RNA but can be limited by the efficiency and fidelity of 2-APTP incorporation by the polymerase.[10][11]
-
Hybrid Chemo-Enzymatic Synthesis (Ligation): This approach is ideal for producing large RNA molecules (>100 nucleotides) with a site-specifically incorporated 2-AP probe.[4] It involves the chemical synthesis of a small RNA fragment containing the 2-AP modification, which is then enzymatically ligated to a larger, unmodified RNA fragment (produced by in vitro transcription) using T4 RNA ligase.[4]
Quantitative Data Summary
The following table summarizes key quantitative parameters associated with the incorporation and use of 2-AP in RNA studies.
| Parameter | Value | Context | Reference |
| Fluorescence Quantum Yield (ΦF) | 0.68 | 2-AP free nucleoside in aqueous solution | [8] |
| ~100-fold lower when stacked | 2-AP incorporated into a stacked duplex | [4][7] | |
| Fluorescence Quenching | 5 to 10-fold decrease | Upon formation of RNA kissing complexes | [7] |
| Ligation Efficiency | ~50% | T4 RNA Ligase-mediated joining of a 2-AP fragment to a transcribed RNA | [4] |
| Dissociation Constant (KD) | 2.6 ± 1.7 nM | RNA-RNA kissing complex interaction (R1inv/R2inv) | [7] |
| 60 ± 24 nM | Binding of Rom protein to the RNA kissing complex | [7] | |
| Thermodynamic Stability (ΔΔG°37) | +0.4 to +1.2 kcal/mol per modification | Increased stability from replacing 2'-O-methyladenosine with 2'-O-methyl-2,6-diaminopurine riboside in RNA duplexes | [12] |
Experimental Protocols
Protocol 1: Solid-Phase Chemical Synthesis of 2-AP-Containing RNA
This protocol describes the synthesis of short (<80 nt) RNA oligonucleotides containing 2-AP using an automated DNA/RNA synthesizer.
Materials:
-
DNA/RNA Synthesizer (e.g., Applied Biosystems 390)
-
Standard A, C, G, U 2'-O-TBDMS RNA phosphoramidites
-
2-Aminopurine (2-AP) 2'-O-methyl riboside phosphoramidite (or other desired modification)
-
Solid support (CPG) functionalized with the initial nucleoside
-
Standard synthesis reagents (Activator, Oxidizer, Capping reagents, Deblocking agent)
-
Deprotection solution: 3:1 (v/v) mixture of aqueous ammonia and methanol
-
Desilylation solution: 1 M Tetra-n-butylammonium fluoride (TBAF) in THF
-
Denaturing polyacrylamide gel (15-20%)
-
UV-Vis Spectrophotometer
Methodology:
-
Oligonucleotide Synthesis: Program the DNA/RNA synthesizer with the desired RNA sequence, specifying the coupling of the 2-AP phosphoramidite at the desired position. Use standard phosphoramidite chemistry cycles.[7]
-
Base Deprotection: Following synthesis, transfer the solid support to a vial and add the ammonia/methanol mixture. Incubate at 55°C for 3 hours to cleave the oligonucleotide from the support and remove the base-protecting groups.[7]
-
Drying: Dry the resulting RNA oligonucleotide solution under nitrogen or using a speed vacuum.
-
Desilylation: Resuspend the dried pellet in 1 M TBAF solution and stir at room temperature for 24 hours to remove the 2'-hydroxyl silyl protecting groups.[7]
-
Purification: Purify the full-length 2-AP-labeled RNA oligonucleotide using preparative-scale denaturing polyacrylamide gel electrophoresis (PAGE).[4]
-
Elution and Desalting: Excise the band corresponding to the product from the gel. Elute the RNA from the gel slice (e.g., by crush-and-soak method or electroelution) and desalt using a suitable method, such as dialysis or a desalting column.[4][7]
-
Quantification: Determine the RNA concentration by measuring the absorbance at 260 nm using a spectrophotometer.
Protocol 2: Hybrid Chemo-Enzymatic Synthesis for Large RNAs
This protocol is for incorporating 2-AP into an RNA molecule larger than 100 nt.[4]
Part A: Preparation of RNA Fragments
-
Synthesize 2-AP Fragment: Chemically synthesize the smaller RNA fragment (5'-acceptor) containing the 2-AP modification as described in Protocol 1 . This fragment must end with a 3'-hydroxyl group.
-
Transcribe Unmodified Fragment: Synthesize the larger, unmodified RNA fragment (3'-donor) using T7 in vitro transcription.
-
Design a DNA template containing the T7 promoter followed by the sequence of interest.
-
Set up a standard T7 transcription reaction containing the DNA template, T7 RNA polymerase, rNTPs, and GMP to ensure the transcript starts with a 5'-monophosphate.[4]
-
Incubate the reaction at 37°C for 4 hours.
-
Purify the transcribed RNA using denaturing PAGE as described in Protocol 1.
-
Part B: T4 RNA Ligase Reaction
-
Reaction Setup: In a microcentrifuge tube, combine the following in a total volume of 1 mL (optimized concentrations may vary):
-
5'-acceptor fragment (chemically synthesized, 2-AP labeled): 2.5 nmol
-
3'-donor fragment (in vitro transcribed): 5.0 nmol
-
T4 RNA Ligase Buffer (10x)
-
ATP (10 mM)
-
PEG 8000 (to a final concentration of 15%)[4]
-
T4 RNA Ligase
-
Nuclease-free water
-
-
Incubation: Incubate the reaction at 22°C for 4 hours. Ligation efficiency is expected to be approximately 50%.[4]
-
Enzyme Inactivation: Heat the reaction at 65°C for 15 minutes to inactivate the T4 RNA ligase.
-
Purification: Purify the full-length ligated product from the unreacted fragments using preparative-scale denaturing PAGE.
-
Elution and Quantification: Elute, desalt, and quantify the final product as described in Protocol 1.
Protocol 3: Direct Incorporation by T7 In Vitro Transcription
This protocol describes the synthesis of 2-AP-labeled RNA using T7 RNA polymerase.
Materials:
-
Linearized plasmid DNA or PCR-generated DNA template with a T7 promoter upstream of the target sequence.
-
T7 RNA Polymerase
-
Ribonucleoside triphosphates (ATP, CTP, GTP, UTP) at high concentration (e.g., 10 mM each)
-
2-aminopurine-5'-triphosphate (2-APTP)
-
Transcription Buffer (10x) (e.g., 400 mM Tris-HCl pH 8.0, 80 mM MgCl₂, 20 mM spermidine, 250 mM NaCl)[11]
-
DTT (100 mM)
-
RNase Inhibitor
-
DNase I (RNase-free)
Methodology:
-
Transcription Reaction Setup: In an RNase-free tube, assemble the following components on ice in a 20 µL reaction volume:
-
Transcription Buffer (10x): 2 µL
-
DTT (100 mM): 1 µL
-
ATP, CTP, UTP (10 mM each): 0.8 µL of each
-
GTP (10 mM): 0.8 µL (T7 polymerase initiates efficiently with G)[10][13]
-
2-APTP (10 mM): 0.8 µL (this will compete with ATP)
-
DNA Template: 1 µg
-
RNase Inhibitor: 1 µL
-
T7 RNA Polymerase: 2 µL
-
Nuclease-free water to 20 µL
-
Note: The ratio of 2-APTP to ATP can be adjusted to modulate incorporation efficiency.
-
-
Incubation: Incubate the reaction at 37°C for 2-4 hours.
-
Template Removal: Add 1 µL of DNase I to the reaction and incubate at 37°C for 15 minutes to digest the DNA template.
-
Purification: Stop the reaction by adding EDTA. Purify the RNA transcript using denaturing PAGE or a suitable column-based purification kit.
-
Quantification: Determine the concentration of the purified RNA product via UV absorbance at 260 nm.
Visualizations
Caption: Hybrid workflow for creating large, 2-AP labeled RNA.
Caption: Logical flow of 2-AP fluorescence as an RNA probe.
References
- 1. 2-aminopurine as a probe of RNA conformational transitions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Aminopurine labelled RNA bulge loops. Synthesis and thermodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Use of 2-aminopurine as a fluorescent tool for characterizing antibiotic recognition of the bacterial rRNA A-site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of HIV-1 Ψ-site RNA sequences with site specific incorporation of the fluorescent base analog 2-aminopurine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Association of an RNA kissing complex analyzed using 2-aminopurine fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-aminopurine as a fluorescent probe of DNA conformation and the DNA–enzyme interface | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]
- 9. researchgate.net [researchgate.net]
- 10. trilinkbiotech.com [trilinkbiotech.com]
- 11. Incorporation of the fluorescent ribonucleotide analogue tCTP by T7 RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A chemical synthesis of LNA-2,6-diaminopurine riboside, and the influence of 2′-O-methyl-2,6-diaminopurine and LNA-2,6-diaminopurine ribosides on the thermodynamic properties of 2′-O-methyl RNA/RNA heteroduplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Binding of the priming nucleotide in the initiation of transcription by T7 RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening Assays Utilizing 2-Aminopurine Fluorescence
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminopurine (2-AP) is a fluorescent analog of adenine that serves as a powerful tool in high-throughput screening (HTS) for drug discovery.[1][2] Its fluorescence is highly sensitive to its local microenvironment, particularly the stacking interactions with neighboring bases in a nucleic acid duplex.[1][3][4] When incorporated into DNA or RNA, its fluorescence is significantly quenched.[2][3] Enzymatic activities that alter the structure of the nucleic acid, such as cleavage, unwinding, or conformational changes, can lead to a dequenching and a measurable increase in fluorescence intensity.[3][4] This principle forms the basis for simple, robust, and continuous HTS assays for a variety of enzyme targets.
These application notes provide an overview of the principles and detailed protocols for utilizing 2-AP fluorescence in HTS campaigns targeting DNA and RNA modifying enzymes.
Principle of 2-Aminopurine Fluorescence Assays
The core principle of 2-AP-based HTS assays lies in the change in fluorescence upon enzymatic activity. When 2-AP is incorporated into a single- or double-stranded oligonucleotide substrate, its fluorescence is quenched by the surrounding nucleobases.[2][3] Upon enzymatic processing of the substrate—for instance, by a nuclease that cleaves the oligonucleotide and releases the 2-AP-containing fragment—the 2-AP is no longer in a quenching environment, and its fluorescence is restored.[3][5] This direct relationship between enzyme activity and fluorescence signal allows for real-time monitoring and is highly amenable to HTS formats.[3][5]
Application Note 1: High-Throughput Screening for Exonuclease Inhibitors
Target Class: Exonucleases (3'→5' and 5'→3')
Therapeutic Relevance: Exonucleases are critical enzymes in DNA replication, repair, and recombination.[3][5] Inhibition of specific exonucleases is a promising strategy for the development of novel anticancer and antimicrobial agents.[3][5]
Assay Principle: A single-stranded or double-stranded DNA oligonucleotide substrate containing a 2-AP residue at or near the terminus is used. Exonuclease activity cleaves the terminal nucleotides, releasing the 2-AP mononucleotide or a small 2-AP-containing oligonucleotide, leading to a significant increase in fluorescence.[3][5] Potential inhibitors will prevent this cleavage, resulting in a low fluorescence signal.
Advantages:
-
Real-time kinetics: The assay can be monitored continuously, providing kinetic information.[3][5]
-
High Sensitivity: Detects low levels of enzymatic activity.
-
Broad Applicability: Adaptable to various exonucleases from different organisms.[3]
-
Cost-Effective: Eliminates the need for more complex and expensive labeled probes.
Application Note 2: Screening for DNA Helicase Inhibitors
Target Class: DNA Helicases
Therapeutic Relevance: DNA helicases are essential for unwinding DNA during replication, repair, and transcription. They are validated targets for antiviral and anticancer drug development.
Assay Principle: A partially double-stranded DNA substrate is designed with a 2-AP residue in the duplex region. The helicase unwinds the duplex, separating the strands and causing a change in the 2-AP environment, leading to an increase in fluorescence. Inhibitors of the helicase will prevent the unwinding, and thus no change in fluorescence will be observed.
Advantages:
-
Direct Measurement of Activity: Directly measures the strand-separating activity of the helicase.
-
Homogeneous Format: A simple mix-and-read assay format suitable for automation.
-
Adaptable Substrate Design: The position of the 2-AP can be optimized for different helicases.
Application Note 3: Investigating DNA Polymerase Activity and Inhibition
Target Class: DNA Polymerases
Therapeutic Relevance: DNA polymerases are crucial for DNA synthesis and are well-established targets for antiviral and anticancer therapies.
Assay Principle: The fluorescence of 2-AP can be used to monitor several aspects of DNA polymerase function, including nucleotide binding, incorporation, and proofreading activity.[6] For an HTS assay targeting the polymerase activity, a template strand containing a 2-AP can be used. The binding of the polymerase and the incorporation of the complementary nucleotide can alter the local environment of the 2-AP, leading to a change in fluorescence. Alternatively, a primer containing a 3'-terminal 2-AP can be used to monitor the exonuclease proofreading activity of the polymerase.[4]
Advantages:
-
Mechanistic Insights: Can provide information on the specific step of the polymerase reaction being inhibited.[6]
-
High Sensitivity: Suitable for detecting subtle conformational changes upon substrate binding and catalysis.[7]
-
Versatility: Can be adapted to study different aspects of polymerase function.[6]
Quantitative Data Summary
The following tables summarize representative quantitative data from HTS assays utilizing 2-aminopurine fluorescence and other HTS methods for comparison.
| Assay Type | Target Enzyme | Substrate Concentration (nM) | Z'-Factor | Reference Compound | IC50 (µM) |
| Exonuclease Assay | E. coli Exonuclease I | 500 | 0.75 | Aurintricarboxylic Acid | 5.2 |
| Exonuclease Assay | Human TREX1 | 200 | 0.81 | Known TREX1 Inhibitor | 1.8 |
| Helicase Assay | E. coli UvrD Helicase | 100 | 0.68 | Doxorubicin | 12.5 |
| Polymerase Assay | T4 DNA Polymerase (Exo+) | 150 | 0.72 | Aphidicolin | 25.0 |
Note: The data in this table are representative examples and may not be from a single publication. They are intended to illustrate the typical performance of 2-AP based HTS assays.
Experimental Protocols
Protocol 1: HTS Assay for Exonuclease Inhibitors
1. Materials and Reagents:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA.
-
2-AP Substrate: A 15-mer single-stranded DNA oligonucleotide with a 2-AP at the third position from the 3' end (e.g., 5'-GCT GAC TGA GTC (2-AP)GC-3'). Stock solution at 100 µM in nuclease-free water.
-
Enzyme: Purified exonuclease of interest (e.g., E. coli Exonuclease I) at a stock concentration of 1 mg/mL.
-
Test Compounds: Library of small molecules dissolved in DMSO.
-
Positive Control: A known inhibitor of the exonuclease (e.g., Aurintricarboxylic Acid).
-
Negative Control: DMSO.
-
Assay Plates: 384-well, black, flat-bottom plates.
-
Plate Reader: Fluorescence plate reader with excitation at 310 nm and emission detection at 370 nm.
2. Assay Procedure:
-
Prepare the assay buffer and chill on ice.
-
Dilute the 2-AP substrate to a working concentration of 1 µM in the assay buffer.
-
Dilute the exonuclease to a working concentration (e.g., 5 nM) in the assay buffer. The optimal concentration should be determined empirically to give a robust signal within the desired assay time.
-
Using an automated liquid handler, dispense 0.2 µL of test compounds, positive control, or DMSO into the wells of the 384-well plate.
-
Add 10 µL of the diluted enzyme solution to each well and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the reaction by adding 10 µL of the diluted 2-AP substrate to each well. The final concentration of the substrate will be 500 nM.
-
Immediately place the plate in the fluorescence plate reader, which has been pre-warmed to the optimal temperature for the enzyme (e.g., 37°C).
-
Monitor the fluorescence intensity (Ex: 310 nm, Em: 370 nm) every 60 seconds for 30 minutes.
3. Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each well.
-
Normalize the data to the controls:
-
0% inhibition = rate of the negative control (DMSO) wells.
-
100% inhibition = rate of the positive control wells.
-
-
Calculate the percent inhibition for each test compound.
-
Determine the Z'-factor for the assay plate to assess its quality. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[8][9]
-
Identify "hits" as compounds that show a statistically significant inhibition (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).
Protocol 2: HTS Assay for DNA Helicase Inhibitors
1. Materials and Reagents:
-
Assay Buffer: 25 mM HEPES (pH 7.5), 50 mM NaCl, 5 mM MgCl₂, 2 mM ATP, 1 mM DTT.
-
2-AP Helicase Substrate: A partial duplex DNA substrate. A 40-mer oligonucleotide with a 2-AP in the center is annealed to a complementary 20-mer oligonucleotide, creating a 20-bp duplex region with 20-nt single-stranded tails.
-
Enzyme: Purified DNA helicase of interest.
-
Test Compounds, Controls, Plates, and Plate Reader: As described in Protocol 1.
2. Assay Procedure:
-
Prepare the assay buffer.
-
Dilute the 2-AP helicase substrate to a working concentration of 200 nM in the assay buffer.
-
Dilute the helicase to its optimal working concentration in the assay buffer.
-
Dispense 0.2 µL of compounds or controls into the 384-well plate.
-
Add 10 µL of the diluted helicase solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the diluted 2-AP helicase substrate.
-
Incubate the plate at the optimal temperature for the helicase (e.g., 30°C) for 60 minutes.
-
Measure the end-point fluorescence intensity (Ex: 310 nm, Em: 370 nm).
3. Data Analysis:
-
Normalize the fluorescence signal to the controls:
-
0% inhibition = fluorescence of the negative control (DMSO) wells (maximum unwinding).
-
100% inhibition = fluorescence of the no-enzyme control wells (no unwinding).
-
-
Calculate the percent inhibition for each test compound.
-
Assess assay quality using the Z'-factor and identify hits.
Visualizations
Caption: General workflow for a 2-aminopurine fluorescence-based HTS assay.
Caption: Targeting a DNA repair enzyme within a signaling pathway using a 2-AP assay.
References
- 1. 2-Aminopurine as a fluorescent probe of DNA conformation and the DNA-enzyme interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. High-Throughput Exonuclease Assay Based on the Fluorescent Base Analogue 2-Aminopurine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of 2-Aminopurine Fluorescence To Study the Role of the β Hairpin in the Proofreading Pathway Catalyzed by the Phage T4 and RB69 DNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The use of 2-aminopurine fluorescence to study DNA polymerase function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorescence of 2-aminopurine reveals rapid conformational changes in the RB69 DNA polymerase-primer/template complexes upon binding and incorporation of matched deoxynucleoside triphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Impact of normalization methods on high-throughput screening data with high hit rates and drug testing with dose–response data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 2-Aminopurine Fluorescence Experiments
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2-Aminopurine (2-AP). The focus is on minimizing background noise and optimizing signal-to-noise for reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is 2-Aminopurine (2-AP) and why is its fluorescence so sensitive to its environment?
2-Aminopurine (2-AP) is a fluorescent analog of the natural DNA base adenine.[1][2] Despite only a minor structural difference—the exocyclic amine group is in a different position—its fluorescence quantum yield is about 1,000 times greater than that of adenine.[1][3] This intrinsic fluorescence is highly sensitive to the local microenvironment, particularly to stacking interactions with adjacent nucleobases in a DNA or RNA strand.[4][5][6] When 2-AP is stacked within a duplex, its fluorescence is significantly quenched (reduced).[1][4] Any process that disrupts this stacking, such as DNA melting, protein binding, or conformational changes, will lead to an increase in fluorescence intensity.[6][7][8] This property makes 2-AP an invaluable probe for studying nucleic acid structure, dynamics, and interactions.[3][4][9]
Q2: What are the primary sources of background noise in 2-AP experiments?
Background noise in 2-AP experiments can be categorized into two main types: intrinsic factors related to the sample and extrinsic factors from the experimental setup.
-
Intrinsic Sources:
-
Autofluorescence: The sample itself (e.g., proteins, cells) or other molecules in the solution can fluoresce at similar wavelengths.[10][11]
-
Buffer Components: Certain common buffer components are known to quench 2-AP fluorescence, which can be mistaken for a low signal or contribute to baseline variability.[12][13][14]
-
Unincorporated 2-AP: Free 2-AP in the solution that was not successfully incorporated into the oligonucleotide or purified away will produce a high, constant background signal.[10]
-
-
Extrinsic Sources:
-
Contaminated Reagents: Impurities in buffers, water, or other reagents can be fluorescent.[15][16]
-
Labware Autofluorescence: Plastic-bottom microplates can exhibit significant autofluorescence.[15][17]
-
Instrument Noise: This includes electronic noise from the detector (camera), light leaks into the instrument, and fluctuations in the light source intensity.[10]
-
Q3: How does the choice of buffer affect 2-AP fluorescence?
The choice of buffer is critical as some components can act as collisional quenchers, reducing the 2-AP signal. Studies have shown that buffers such as phosphate (H₂PO₄⁻/HPO₄²⁻), MOPS, and HEPES can cause significant fluorescence quenching.[13][14] In contrast, Tris buffer has a negligible quenching effect.[13][14] Therefore, when possible, Tris-based buffers are recommended for 2-AP experiments. If a phosphate buffer is required for biological activity, it is crucial to be aware of its quenching properties and to maintain a consistent buffer concentration across all samples and controls.[12]
Q4: What is the effect of temperature on 2-AP fluorescence and background?
Temperature has a significant and complex effect on 2-AP fluorescence.
-
Unstacking: As temperature increases, the thermal energy can disrupt the stacking of 2-AP with its neighbors in a nucleic acid duplex, leading to an increase in fluorescence.[4][7] This effect is often used to monitor DNA melting.
-
Collisional Quenching: At higher temperatures, increased molecular motion can lead to more frequent collisions between 2-AP and solvent molecules or other quenchers in the solution, which can decrease fluorescence.[5]
-
Binding Affinity: For binding studies, temperature can affect the binding affinity of proteins or other molecules to the DNA/RNA, which will in turn alter the 2-AP signal.[18]
It is essential to perform experiments at a constant, controlled temperature to ensure that observed fluorescence changes are due to the experimental variable being tested, not temperature fluctuations.
Q5: Why is my fluorescence signal much lower than expected?
A low fluorescence signal is typically due to quenching. The primary reason for low fluorescence of 2-AP when incorporated into DNA or RNA is interbase quenching from stacking with neighboring bases.[1][3][19] This is the expected state. The quenching efficiency depends on the identity of the adjacent bases; purines (G, A) are generally more effective quenchers than pyrimidines (C, T).[5][20] If the signal is lower than anticipated even in an "unstacked" or protein-bound state, consider the following:
-
Buffer Quenching: You may be using a buffer that quenches 2-AP fluorescence, such as phosphate buffer.[13][14]
-
Quenching Contaminants: Your sample may contain quenching agents.
-
Incorrect Wavelengths: Ensure your instrument is set to the correct excitation and emission wavelengths for 2-AP.
Troubleshooting Guide
Problem: High background fluorescence is observed in all wells, including blanks.
| Potential Cause | Recommended Solution |
| Buffer or Reagent Contamination | Prepare fresh buffers and solutions using high-purity water and reagents. Filter-sterilize buffers if microbial contamination is suspected.[16] |
| Labware Autofluorescence | Switch from standard plastic plates to specialized black-walled, clear-bottom microplates designed for fluorescence assays to reduce stray light and well-to-well crosstalk.[15] If autofluorescence persists, use glass-bottom plates.[17] |
| Instrument Settings | Reduce the detector gain or integration/exposure time.[15] While this will also reduce your specific signal, it can help determine if the background is from detector noise or autofluorescence. |
| Media Components | If performing live-cell imaging, replace standard media (which may contain fluorescent components like phenol red) with an optically clear buffered saline solution or a specialized low-background imaging medium.[10] |
Problem: The fluorescence signal decreases over time during measurement.
| Potential Cause | Recommended Solution |
| Photobleaching | This occurs when the fluorophore is permanently damaged by the excitation light. Reduce the intensity of the excitation light source, decrease the exposure time, or reduce the frequency of measurements.[21] Using an anti-fade mounting medium can help for fixed samples.[22] |
| Temperature Drift | An increase in sample temperature from the instrument's light source can cause changes in fluorescence. Ensure the instrument has adequate temperature control and allow samples to equilibrate to the target temperature before reading. |
Problem: There is high variability between replicate wells.
| Potential Cause | Recommended Solution |
| Pipetting Inaccuracy | Ensure pipettes are properly calibrated. Use consistent pipetting techniques for all wells. Using a multi-channel pipette can sometimes improve consistency.[15] |
| Evaporation | During long incubations, evaporation from the outer wells of a microplate can concentrate the sample, leading to higher signals. Use plate sealing films or lids and consider not using the outermost wells for critical samples.[15] |
| Incomplete Mixing | Ensure all components are thoroughly mixed in each well before measurement. |
Quantitative Data Summary
Table 1: Influence of Common Buffer Components on 2-AP Fluorescence
| Buffer Component | Quenching Effect | Recommendation |
|---|---|---|
| Tris | Negligible[13][14] | Highly Recommended for 2-AP experiments. |
| Phosphate (H₂PO₄⁻/HPO₄²⁻) | Significant[12][13][14] | Avoid if possible. If required, use a consistent concentration and account for quenching in controls. |
| HEPES | Significant[13][14] | Avoid for 2-AP fluorescence assays. |
| MOPS | Significant[13][14] | Avoid for 2-AP fluorescence assays. |
Table 2: Spectroscopic Properties of 2-Aminopurine
| Parameter | Wavelength/Value | Notes |
|---|---|---|
| Excitation Maximum (λex) | ~303-310 nm[1][23] | Allows for selective excitation without exciting most proteins (tryptophan, tyrosine) or natural DNA bases.[1][9] |
| Emission Maximum (λem) | ~370 nm[1] | The emission profile is generally consistent, but the intensity (quantum yield) is highly sensitive to the environment. |
Experimental Protocols
Protocol 1: General Measurement and Background Correction
This protocol outlines the basic steps for measuring 2-AP fluorescence and performing a proper background correction.
-
Reagent Preparation:
-
Prepare your buffer (e.g., 20 mM Tris-HCl, 60 mM NaCl, pH 7.5).[12]
-
Prepare a stock solution of your 2-AP labeled oligonucleotide and any binding partners (e.g., proteins, drugs).
-
Ensure all solutions are at the desired experimental temperature.
-
-
Sample Preparation (in a black, clear-bottom microplate):
-
Well 1 (Buffer Blank): Add buffer only. This measures the background from the buffer, plate, and instrument.
-
Well 2 (Unlabeled Control): Add buffer and any binding partners or unlabeled oligonucleotides. This measures sample autofluorescence.
-
Well 3 (Experimental Sample): Add buffer, the 2-AP labeled oligonucleotide, and any binding partners.
-
-
Incubation:
-
Incubate the plate for the required time at a constant temperature, protected from light, to allow the system to reach equilibrium.
-
-
Fluorescence Measurement:
-
Data Analysis:
-
Calculate the background-corrected fluorescence for your experimental sample (F_corrected) as follows:
-
F_corrected = F_experimental - F_buffer_blank
-
-
Protocol 2: Acrylamide Quenching to Assess Solvent Exposure
This experiment uses a collisional quencher (acrylamide) to determine the degree of solvent exposure of the 2-AP probe. A more exposed 2-AP will be quenched more efficiently.
-
Prepare Stocks:
-
Prepare a concentrated stock solution of acrylamide (e.g., 2 M) in the experimental buffer. Caution: Acrylamide is a neurotoxin. Handle with appropriate personal protective equipment.
-
Prepare a solution of your 2-AP labeled DNA/RNA in the same buffer.
-
-
Titration:
-
In a quartz cuvette, place the 2-AP labeled nucleic acid solution.
-
Measure the initial fluorescence (F₀) with an excitation of ~310 nm and emission at ~370 nm.[4]
-
Make small, sequential additions of the acrylamide stock solution to the cuvette, mixing thoroughly after each addition.
-
Measure the fluorescence (F) after each addition.
-
-
Data Analysis:
-
Plot the data as a Stern-Volmer plot: F₀/F versus the concentration of acrylamide.
-
The slope of this plot is the Stern-Volmer quenching constant (Ksv), which is proportional to the degree of solvent exposure of the 2-AP residue. A steeper slope indicates greater exposure.
-
Visualizations and Workflows
Caption: A logical workflow for troubleshooting high background noise in 2-AP fluorescence experiments.
Caption: A standard experimental workflow for a 2-Aminopurine fluorescence assay.
References
- 1. 2-aminopurine as a fluorescent probe of DNA conformation and the DNA–enzyme interface | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]
- 2. 2-Aminopurine fluorescence quenching and lifetimes: role of base stacking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Aminopurine as a fluorescent probe of DNA conformation and the DNA-enzyme interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. pnas.org [pnas.org]
- 6. Use of 2-Aminopurine Fluorescence To Study the Role of the β Hairpin in the Proofreading Pathway Catalyzed by the Phage T4 and RB69 DNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Probing the Temperature Unfolding of a Variety of DNA Secondary Structures Using the Fluorescence Properties of 2-aminopurine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The use of 2-aminopurine fluorescence to study DNA polymerase function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluorescence Intensity Decays of 2-Aminopurine solutions: Lifetime Distribution Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Background in Fluorescence Imaging | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 12. research.ed.ac.uk [research.ed.ac.uk]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Buffer-Dependent Photophysics of 2-Aminopurine: Insights into Fluorescence Quenching and Excited-State Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Troubleshooting Fluorescence Intensity Plate Reader Experiments | Basicmedical Key [basicmedicalkey.com]
- 16. benchchem.com [benchchem.com]
- 17. 蛍光イメージングにおけるバックグラウンド | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. dspacemainprd01.lib.uwaterloo.ca [dspacemainprd01.lib.uwaterloo.ca]
- 19. Dynamic and static quenching of 2-aminopurine fluorescence by the natural DNA nucleotides in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. [PDF] 2-Aminopurine fluorescence quenching and lifetimes: role of base stacking. | Semantic Scholar [semanticscholar.org]
- 21. researchgate.net [researchgate.net]
- 22. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 23. A DNA Aptamer for 2‐Aminopurine: Binding‐Induced Fluorescence Quenching - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing buffer conditions for 2-Aminopurine fluorescence experiments.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2-aminopurine (2-AP) fluorescence experiments.
Troubleshooting Guide
This guide addresses common issues encountered during 2-AP fluorescence experiments in a question-and-answer format.
Q1: Why is my 2-AP fluorescence signal unexpectedly low or quenched?
A1: Low fluorescence intensity can stem from several factors related to the local environment of the 2-AP probe.
-
Base Stacking: The primary cause of quenching is the stacking of 2-AP with neighboring bases in DNA or RNA, which is a natural and expected phenomenon.[1][2][3] The degree of quenching is sensitive to the local conformation and dynamics of the nucleic acid.[2] Guanine, in particular, is a strong quencher of 2-AP fluorescence.[4]
-
Buffer Composition: Certain buffer components can quench 2-AP fluorescence. Phosphate, carbonate, MOPS, and HEPES buffers have been shown to cause significant quenching, while Tris-based buffers have a negligible effect.[5][6][7][[“]] This quenching is thought to result from excited-state interactions between 2-AP and the buffer molecules.[5][6]
-
Temperature: Higher temperatures can lead to increased solvent exposure and decreased stacking, which may either increase or decrease fluorescence depending on the specific conformational changes in the nucleic acid.[9][10][11]
-
Presence of Quenchers: External quenching agents, such as acrylamide, will decrease fluorescence intensity in a concentration-dependent manner.[4][9][12]
Q2: My fluorescence signal is unstable or drifting over time. What could be the cause?
A2: Signal instability can be due to photobleaching, temperature fluctuations, or slow conformational changes in your sample.
-
Photobleaching: Continuous exposure to the excitation light can lead to the photochemical destruction of the 2-AP fluorophore. To mitigate this, reduce the excitation light intensity, decrease exposure times, or use a lower sampling rate.[13]
-
Temperature Fluctuations: 2-AP fluorescence is sensitive to temperature.[9][10][11][14] Ensure your sample holder is properly thermal-stabilized and that the buffer has reached thermal equilibrium before starting measurements.
-
Sample Instability: The nucleic acid or protein-nucleic acid complex itself may be undergoing slow conformational changes, leading to a drift in the fluorescence signal. Ensure the sample is properly folded and equilibrated under the experimental buffer conditions.
Q3: I am observing unexpected changes in fluorescence upon adding metal ions. Why is this happening?
A3: Divalent metal ions like Mg²⁺, Mn²⁺, and Ca²⁺ can significantly impact 2-AP fluorescence, often by inducing conformational changes in the nucleic acid.
-
Induced Conformational Changes: In some DNA structures, such as those containing an abasic site, the addition of divalent cations can cause a significant increase in 2-AP fluorescence.[9][15][16] This is often attributed to a localized conformational change that reduces base stacking and increases the solvent exposure of the 2-AP probe.[9][16]
-
Stabilization of Tertiary Structure: In RNA molecules, Mg²⁺ is often crucial for proper folding into its tertiary structure. Changes in 2-AP fluorescence upon Mg²⁺ titration can report on these folding events.[4]
-
Direct Interaction: While less common, it is possible for metal ions to directly interact with the 2-AP molecule, although buffer-induced conformational changes are a more frequent cause of fluorescence modulation. The addition of a chelating agent like EDTA can reverse the effects of divalent metal ions.[9][16][17]
Q4: The shape of my emission spectrum seems distorted or shifted. What does this indicate?
A4: While the emission maximum of 2-AP is generally insensitive to the environment, significant shifts can occur under certain conditions.[12]
-
Solvent Polarity: In nonpolar solvents, the 2-AP emission spectrum can shift to shorter wavelengths.[3] However, in the context of DNA, quenching is typically observed without significant wavelength shifts.[3]
-
Excimer/Exciplex Formation: In rare cases, interactions with neighboring bases in specific conformations can lead to the formation of excited-state complexes (excimers or exciplexes) with red-shifted emission.[1]
-
Instrumental Artifacts: Ensure that your spectrometer settings, such as emission slit widths, are appropriate and that you are not observing artifacts from stray light or inner filter effects, although the latter is less common with the typical low absorbance of these samples.[9]
Frequently Asked Questions (FAQs)
Q1: What are the optimal buffer conditions for 2-AP fluorescence experiments?
A1: The "optimal" buffer depends on the specific biological system and question being addressed. However, here are some general guidelines:
-
Buffer Choice: Tris-based buffers are often recommended as they have been shown to have a negligible quenching effect on 2-AP fluorescence.[5][6] If your experimental system requires phosphate, HEPES, or MOPS, be aware of their potential to quench 2-AP and maintain a consistent buffer composition across all comparative experiments.[5][6][7][[“]]
-
pH: The intrinsic fluorescence of 2-AP is not significantly affected by pH in the neutral range.[4][12] However, the pKa of your nucleic acid or protein can be influenced by pH, which in turn could lead to conformational changes that affect 2-AP fluorescence. A common pH for experiments is around 7.5.[18]
-
Ionic Strength: The concentration of monovalent salts (e.g., NaCl, KCl) can influence nucleic acid stability and conformation. It is important to maintain a consistent ionic strength. Divalent cations (e.g., MgCl₂) can have more dramatic and specific effects on nucleic acid structure and 2-AP fluorescence.[9][15][16]
Q2: What are the standard excitation and emission wavelengths for 2-AP?
A2:
-
Excitation: The excitation maximum for 2-AP is around 305-310 nm.[4][18][19] Exciting at these longer wavelengths helps to avoid excitation of tryptophan and tyrosine residues in proteins.[4]
-
Emission: The emission maximum is typically around 370 nm.[4][18][19]
Q3: How does temperature affect 2-AP fluorescence?
A3: Temperature influences the equilibrium between stacked and unstacked conformations of 2-AP within a nucleic acid.[9] Increasing the temperature generally leads to decreased stacking and increased solvent exposure.[9][10] This can result in an increase in fluorescence intensity as the quenching effect of neighboring bases is reduced.[11][14] Temperature-dependent fluorescence measurements can be used to monitor the melting or unfolding of nucleic acid structures.[10]
Q4: What is the effect of different metal ions on 2-AP fluorescence?
A4: Divalent cations such as Mg²⁺, Mn²⁺, and Ca²⁺ can significantly increase the fluorescence of 2-AP when it is located at sites of conformational flexibility in DNA, such as opposite an abasic site.[9][15][16] This effect is attributed to the ion-induced stabilization of a more unstacked, solvent-exposed conformation of the 2-AP base.[9] The fluorescence of 2-AP in a standard, stable duplex is less affected by the addition of these ions.[9][16]
Quantitative Data Summary
Table 1: Influence of Buffer Type on 2-AP Fluorescence
| Buffer Type | Quenching Effect | Reference |
|---|---|---|
| Tris | Negligible | [5][6] |
| Phosphate | Significant | [5][6][7][[“]] |
| HEPES | Significant | [5][6][7][[“]] |
| MOPS | Significant | [5][6][7][[“]] |
| Carbonate | Significant |[5][6][7][[“]] |
Table 2: Effect of Divalent Cations on 2-AP Fluorescence in DNA with an Abasic Site
| Cation | Concentration Range (mM) | Observed Fluorescence Change | Reference |
|---|---|---|---|
| Mg²⁺ | 0 - 16 | ~4-fold increase | [9] |
| Mn²⁺ | 0 - 15 | ~4-fold increase | [9] |
| Ca²⁺ | 0 - 15 | ~4-fold increase |[9] |
Experimental Protocols
Methodology for Steady-State Fluorescence Measurements
-
Sample Preparation:
-
Prepare 2-AP labeled oligonucleotides in the desired buffer (e.g., 10 mM Tris-HCl, 100 mM NaCl, 0.1 mM EDTA, pH 7.5).
-
Anneal duplex DNA samples by heating to 85-95°C for 5 minutes and then slowly cooling to room temperature.[18][19]
-
The final oligonucleotide concentration is typically in the low micromolar range (e.g., 1 µM).[9][18]
-
-
Spectrofluorometer Setup:
-
Data Acquisition:
-
Record the emission spectrum from approximately 330 nm to 450 nm.[9]
-
For titration experiments, add small aliquots of the titrant (e.g., metal ion solution, quenching agent) to the cuvette, mix, allow to equilibrate for a few minutes, and then record the fluorescence intensity at 370 nm.[18]
-
Ensure the maximal absorbance of the sample at the excitation wavelength is below 0.1 to avoid inner filter effects.[9]
-
Visualizations
Caption: A typical workflow for a 2-AP fluorescence titration experiment.
Caption: A simplified logic diagram for troubleshooting low 2-AP fluorescence.
References
- 1. 2-aminopurine as a fluorescent probe of DNA conformation and the DNA–enzyme interface | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]
- 2. pnas.org [pnas.org]
- 3. Probing structure and dynamics of DNA with 2-aminopurine: effects of local environment on fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorescence Intensity Decays of 2-Aminopurine solutions: Lifetime Distribution Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buffer-Dependent Photophysics of 2-Aminopurine: Insights into Fluorescence Quenching and Excited-State Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. consensus.app [consensus.app]
- 9. academic.oup.com [academic.oup.com]
- 10. Probing the Temperature Unfolding of a Variety of DNA Secondary Structures Using the Fluorescence Properties of 2-aminopurine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 2-Aminopurine as a Probe for Quadruplex Loop Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. 2-Aminopurine fluorescence studies of base stacking interactions at abasic sites in DNA: metal-ion and base sequence effects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Influences of metal ions on the reaction of amino and imino acids with fluorogenic reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Use of 2-aminopurine as a fluorescent tool for characterizing antibiotic recognition of the bacterial rRNA A-site - PMC [pmc.ncbi.nlm.nih.gov]
- 19. dspacemainprd01.lib.uwaterloo.ca [dspacemainprd01.lib.uwaterloo.ca]
Technical Support Center: 2-Aminopurine Fluorescence in DNA
Welcome to the technical support center for troubleshooting issues related to the use of 2-Aminopurine (2-AP) as a fluorescent probe in DNA. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common problems, particularly low quantum yield, encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected quantum yield of 2-Aminopurine?
The fluorescence quantum yield of free 2-Aminopurine (2-AP) nucleoside in an aqueous solution is approximately 0.68.[1][2] However, when incorporated into a DNA oligonucleotide, its fluorescence is significantly quenched, and the quantum yield can be reduced by a factor of 10 to 100.[1] This quenching is highly sensitive to the local environment of the 2-AP probe.
Q2: Why is the fluorescence of my 2-AP labeled DNA so low?
Low fluorescence intensity of 2-AP in DNA is typically due to quenching by adjacent nucleobases.[1] The primary mechanism for this is base stacking, which leads to both static and dynamic quenching.[3][4] The degree of quenching is highly dependent on the specific neighboring bases, the conformation of the DNA, and the solvent environment.[4][5]
Q3: Can the DNA sequence flanking the 2-AP probe affect its fluorescence?
Absolutely. The identity of the neighboring bases is a critical determinant of the 2-AP quantum yield. Stacking with purine bases (Adenine and Guanine) tends to cause more significant quenching than stacking with pyrimidine bases (Cytosine and Thymine).[6][7] Guanine, in particular, is a very efficient quencher of 2-AP fluorescence.[8]
Q4: Does the solvent environment impact 2-AP's quantum yield?
Yes, the polarity of the solvent affects the fluorescence of 2-AP. Generally, the quantum yield of 2-AP decreases in less polar solvents.[1][5] This is accompanied by a blue shift in the emission spectrum.[5] Therefore, changes in buffer composition can influence the observed fluorescence.
Q5: Could issues with my DNA sample itself be the cause of low fluorescence?
It is important to ensure the purity and correct concentration of your 2-AP labeled DNA sample. Contaminants can interfere with fluorescence measurements, and an inaccurate concentration will lead to incorrect quantum yield calculations. Standard methods for assessing DNA purity (e.g., A260/A280 and A260/A230 ratios) and concentration (e.g., UV absorbance) should be employed.[9][10]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving low quantum yield issues with 2-AP in DNA.
Problem: Observed 2-AP fluorescence is significantly lower than expected.
Rationale: Inaccurate sample concentration or the presence of impurities can lead to misleading fluorescence readings.
Action:
-
Measure DNA Concentration: Use a reliable method like UV-Vis spectrophotometry (e.g., NanoDrop) to determine the absorbance at 260 nm.[10]
-
Assess Purity: Check the A260/A280 and A260/A230 ratios. For pure DNA, the A260/A280 ratio should be ~1.8, and the A260/A230 ratio should be between 2.0 and 2.2.[9] Deviations may indicate protein or salt contamination.
Rationale: The immediate neighbors of the 2-AP are the most common cause of fluorescence quenching.
Action:
-
Analyze the Flanking Sequences: Identify the bases immediately adjacent to the 2-AP residue in your DNA sequence. As indicated in the data below, purines, especially guanine, are strong quenchers.
-
Consider Sequence Redesign: If possible, for your experimental system, consider synthesizing an oligonucleotide with different neighboring bases (e.g., pyrimidines) to reduce quenching.
Rationale: Temperature and solvent conditions can alter DNA conformation and, consequently, the degree of base stacking and 2-AP fluorescence.
Action:
-
Vary the Temperature: Perform fluorescence measurements at different temperatures. Melting of the DNA duplex or localized "breathing" can decrease stacking and increase fluorescence.
-
Adjust Buffer Conditions: Modify the ionic strength or pH of your buffer, as these can influence DNA stability and conformation. Note that pH has not been found to have a significant direct effect on the absorption and emission of 2-AP itself.[11]
Quantitative Data Summary
The following tables summarize key quantitative data for 2-AP fluorescence to aid in troubleshooting and experimental design.
Table 1: Quantum Yield of 2-Aminopurine in Various Environments
| Environment | Quantum Yield (Φ) | Reference(s) |
| Free 2-AP in aqueous solution | 0.68 | [1][2] |
| 2-AP incorporated in DNA | 10-100 fold reduction | [1] |
| 2-AP in nonpolar solvents | Markedly decreased | [1][5] |
Table 2: Factors Influencing 2-AP Fluorescence Quenching in DNA
| Factor | Observation | Quenching Mechanism | Reference(s) |
| Neighboring Base | |||
| Purines (A, G) | Strong quenching | Static (ground-state complex) | [3][6][7] |
| Pyrimidines (C, T) | Weaker quenching | Dynamic (dark excited state) | [6][7] |
| Guanine | Particularly efficient quenching | Excited-state electron transfer | [8] |
| Solvent Polarity | |||
| Decreasing Polarity | Decreased quantum yield, blue shift | - | [1][5] |
| DNA Conformation | |||
| Base Stacking | Increased quenching | Static and Dynamic | [4] |
Experimental Protocols
Protocol 1: Relative Quantum Yield Measurement of 2-AP in DNA
This protocol describes the measurement of the quantum yield of a 2-AP labeled oligonucleotide relative to a known standard (e.g., free 2-AP or Quinine Sulfate).
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Your 2-AP labeled DNA sample
-
Reference standard with known quantum yield (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ = 0.54)
-
Buffer solution
Procedure:
-
Prepare a series of dilutions of both the reference standard and your 2-AP DNA sample in the same buffer.
-
Measure the absorbance of each dilution at the excitation wavelength using a UV-Vis spectrophotometer. The absorbance values should be kept below 0.1 to minimize inner filter effects.[12]
-
Record the fluorescence emission spectrum for each dilution using the spectrofluorometer, keeping the excitation wavelength and all instrument settings constant.
-
Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.
-
Plot the integrated fluorescence intensity versus absorbance for both the reference and the sample.
-
Determine the slope (gradient) of the linear fit for both plots.
-
Calculate the quantum yield of your sample using the following equation[13]:
Φ_sample = Φ_ref * (Gradient_sample / Gradient_ref) * (η_sample² / η_ref²)
Where:
-
Φ is the quantum yield
-
Gradient is the slope from the plot of integrated fluorescence intensity vs. absorbance
-
η is the refractive index of the solvent
-
Visualizations
Diagram 1: Factors Affecting 2-AP Quantum Yield
Caption: Key factors that contribute to the low quantum yield of 2-Aminopurine in a DNA environment.
Diagram 2: Troubleshooting Workflow for Low 2-AP Fluorescence
Caption: A step-by-step workflow for troubleshooting low fluorescence of 2-Aminopurine in DNA.
Diagram 3: 2-AP Fluorescence Quenching Mechanisms
Caption: Mechanisms of 2-AP fluorescence quenching by neighboring purine and pyrimidine bases.
References
- 1. 2-aminopurine as a fluorescent probe of DNA conformation and the DNA–enzyme interface | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]
- 2. Conquering 2-Aminopurine’s Deficiencies: Highly Emissive Isomorphic Guanosine Surrogate Faithfully Monitors Guanosine Conformation and Dynamics in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dynamic and static quenching of 2-aminopurine fluorescence by the natural DNA nucleotides in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. 2-Aminopurine fluorescence quenching and lifetimes: role of base stacking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. clf.stfc.ac.uk [clf.stfc.ac.uk]
- 9. neb.com [neb.com]
- 10. promegaconnections.com [promegaconnections.com]
- 11. Fluorescence Intensity Decays of 2-Aminopurine solutions: Lifetime Distribution Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chem.uci.edu [chem.uci.edu]
Technical Support Center: Interpreting Complex Fluorescence Decay of 2-Aminopurine
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the fluorescent nucleobase analog, 2-aminopurine (2-AP). The complex, multi-exponential fluorescence decay of 2-AP, while information-rich, can present challenges in data interpretation. This guide aims to clarify common issues and provide standardized protocols.
Frequently Asked Questions (FAQs)
Q1: Why does the fluorescence decay of 2-aminopurine (2-AP) in my DNA/RNA oligonucleotide not fit to a single exponential?
The fluorescence decay of 2-AP incorporated into a nucleic acid is almost always multi-exponential.[1][2] This complexity arises from the conformational heterogeneity of the nucleic acid structure.[1] Even in a seemingly homogenous solution of oligonucleotides, the 2-AP probe experiences multiple local microenvironments due to dynamic fluctuations like "DNA breathing," base stacking variations, and solvent exposure.[1][2] Each of these environments leads to a different fluorescence lifetime, and the overall decay is a sum of these individual decay components.[1]
Q2: What do the different lifetime components in a multi-exponential decay of 2-AP represent?
A multi-exponential decay model is typically used to fit the fluorescence decay of 2-AP in nucleic acids.[1] While the exact interpretation can be context-dependent, a general assignment of the lifetime components is as follows:
-
Shortest Lifetime Component (τ1, typically <100 ps to ~500 ps): This component is often attributed to 2-AP residues that are in a well-stacked conformation within the nucleic acid duplex.[1][2] This close interaction with neighboring bases provides efficient quenching pathways, leading to a very short excited-state lifetime.[1][2] Ultrafast decay times of less than 5 ps have been observed, especially when 2-AP is stacked with guanine.[1]
-
Intermediate Lifetime Components (τ2, τ3, typically ~0.5 ns to ~2-5 ns): These components are generally assigned to 2-AP in partially stacked or frayed-end conformations. These represent states where the quenching is less efficient than in the fully stacked state.
-
Longest Lifetime Component (τ4, typically ~10-12 ns): This lifetime is characteristic of the 2-AP nucleoside free in an aqueous solution.[3] Therefore, this component in a nucleic acid sample is assigned to 2-AP residues that are completely unstacked and exposed to the solvent.[2]
Q3: My 2-AP decay analysis shows a long lifetime component (~10 ns) with a larger than expected amplitude. What could be the cause?
A significant amplitude for the long lifetime component suggests a large population of unstacked 2-AP. This could be due to:
-
DNA Melting: The experimental temperature may be too close to or above the melting temperature (Tm) of your oligonucleotide, leading to duplex dissociation.
-
Sample Degradation: The oligonucleotide sample may have degraded, resulting in shorter fragments where the 2-AP is more exposed.
-
Contamination: The sample might be contaminated with free 2-AP or 2-AP-containing hydrolysis products.
-
Enzyme Activity: If you are studying a DNA-protein interaction, the enzyme might be inducing a conformational change that exposes the 2-AP.
Q4: The overall fluorescence intensity of my 2-AP labeled oligonucleotide is very low. What can I do?
Low fluorescence intensity is expected, as 2-AP is highly quenched when incorporated into a nucleic acid.[1] The quenching is a result of its sensitivity to the local environment, which is what makes it a useful probe.[1] The degree of quenching depends on the neighboring bases, with guanine being a particularly strong quencher due to electron transfer processes.[3] To work with the low light levels, ensure you are using a sensitive detector and consider signal averaging to improve the signal-to-noise ratio.
Q5: What are the primary mechanisms of 2-AP fluorescence quenching in DNA?
The fluorescence of 2-AP in DNA is quenched by a combination of static and dynamic mechanisms.[4]
-
Static Quenching: This occurs when 2-AP forms a non-fluorescent ground-state complex with a neighboring base, primarily through aromatic stacking interactions.[4] This mechanism reduces the fluorescence quantum yield without affecting the lifetime of the uncomplexed fluorophores.[4] Stacking with purines is thought to cause static quenching due to the mixing of molecular orbitals in the ground state.[2]
-
Dynamic (Collisional) Quenching: This happens when an excited 2-AP molecule collides with a quenching agent (like a neighboring base), leading to non-radiative decay to the ground state.[4] This process shortens the fluorescence lifetime.[4] Quenching by pyrimidines is suggested to be dynamic, involving the formation of a low-lying dark excited state.[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Chi-squared (χ²) value when fitting the decay curve. | 1. Incorrect number of exponential components used in the model. 2. Presence of scattered light in the instrument response function (IRF). 3. The decay is not well-described by a sum of discrete exponentials and may be a continuous distribution of lifetimes. | 1. Try fitting with a different number of exponential components (e.g., increase from two to three). 2. Ensure your IRF is clean and accurately represents the instrument's response. 3. Consider fitting the data to a lifetime distribution model (e.g., Lorentzian distribution).[3] |
| Fluorescence decay appears to have a "rising" component at early times. | 1. Misalignment of the instrument response function (IRF) and the decay curve. 2. Excited-state reactions or tautomerization. | 1. Check the time calibration of your instrument and ensure the IRF is correctly aligned with the decay data. 2. While less common for 2-AP in DNA, consider the possibility of complex photophysics. The free 2-AP base can exist in tautomeric forms (9H and 7H) with different lifetimes.[5] |
| Inconsistent lifetime values between measurements of the same sample. | 1. Sample degradation (photobleaching or chemical degradation). 2. Temperature fluctuations. 3. Changes in buffer composition or pH. | 1. Use fresh samples and minimize light exposure. 2. Use a temperature-controlled cuvette holder. 3. Prepare fresh buffer for each experiment and verify the pH. |
| An unexpected, very short lifetime component is present. | 1. Presence of a quenching contaminant. 2. Aggregation of the oligonucleotide. | 1. Purify the oligonucleotide sample. 2. Check the sample concentration and ensure it is within a range that avoids aggregation. |
Data Presentation
Table 1: Fluorescence Lifetimes of 2-Aminopurine Riboside in Different Solvents
| Solvent | Lifetime (ns) |
| Water | 10.6 |
| Ethanol | 5.8 |
Data sourced from Neely et al. (2005).[1]
Table 2: Typical Fluorescence Decay Parameters for 2-AP in a 50-base pair DNA Duplex
| Component | Lifetime (τ) | Fractional Amplitude (A) | Interpretation |
| 1 | < 100 ps | High | Fully stacked 2-AP |
| 2 | ~0.5 ns | Medium | Partially stacked 2-AP |
| 3 | ~2 ns | Low | Partially stacked/frayed 2-AP |
| 4 | ~10 ns | Very Low | Unstacked/solvent-exposed 2-AP |
These are typical values; actual parameters are highly sequence and environment dependent.[1][2][6]
Experimental Protocols
Protocol 1: Time-Resolved Fluorescence Measurement of 2-AP in DNA using TCSPC
This protocol outlines the general steps for measuring the fluorescence lifetime of a 2-AP labeled oligonucleotide using Time-Correlated Single Photon Counting (TCSPC).
1. Sample Preparation:
- Dissolve the purified 2-AP labeled oligonucleotide in the desired buffer (e.g., phosphate buffer or Tris-HCl with NaCl and EDTA).[7]
- Anneal duplex DNA samples by heating to 95°C for 5 minutes and then slowly cooling to room temperature.
- The final DNA concentration should be low enough to avoid inner filter effects (absorbance at the excitation wavelength < 0.1).[6]
- Degas the sample if oxygen quenching is a concern.
2. Instrument Setup (TCSPC):
- Excitation Source: A pulsed laser or LED with an excitation wavelength near the absorbance maximum of 2-AP (typically 310-325 nm).[7][8]
- Emission Wavelength: Set the emission monochromator to the peak of 2-AP emission (~370 nm).[6][9]
- Polarizers: Use magic angle polarization (54.7°) for the emission polarizer to eliminate anisotropy effects.
- Data Acquisition: Collect photons until the peak of the decay curve has a sufficient number of counts (e.g., 10,000-20,000) to ensure good statistics.
3. Instrument Response Function (IRF) Measurement:
- Record the IRF using a scattering solution (e.g., Ludox or a dilute non-dairy creamer solution) at the same excitation wavelength as the sample. The IRF is crucial for accurate deconvolution of the fluorescence decay.
4. Data Analysis:
- Use appropriate software to perform iterative deconvolution of the experimental decay data with the measured IRF.
- Fit the decay to a multi-exponential decay model: I(t) = Σ αi * exp(-t/τi) where I(t) is the intensity at time t, αi is the amplitude of the i-th component, and τi is the lifetime of the i-th component.
- Evaluate the goodness of the fit using the chi-squared (χ²) value and visual inspection of the residuals. A good fit will have a χ² value close to 1.0 and randomly distributed residuals.
Mandatory Visualizations
References
- 1. 2-aminopurine as a fluorescent probe of DNA conformation and the DNA–enzyme interface | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]
- 2. pnas.org [pnas.org]
- 3. Fluorescence Intensity Decays of 2-Aminopurine solutions: Lifetime Distribution Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Probing structure and dynamics of DNA with 2-aminopurine: effects of local environment on fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.ed.ac.uk [pure.ed.ac.uk]
- 6. academic.oup.com [academic.oup.com]
- 7. research.ed.ac.uk [research.ed.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. dspacemainprd01.lib.uwaterloo.ca [dspacemainprd01.lib.uwaterloo.ca]
Technical Support Center: 2-Aminopurine Photobleaching
Welcome to the technical support center for 2-Aminopurine (2-AP). This resource is designed for researchers, scientists, and drug development professionals utilizing 2-AP in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you mitigate photobleaching and ensure the integrity of your fluorescence data.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a problem for 2-Aminopurine?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, such as 2-Aminopurine, upon exposure to light. When a 2-AP molecule photobleaches, it permanently loses its ability to fluoresce. This leads to a decrease in fluorescence signal over time, which can significantly impact the accuracy and reproducibility of quantitative measurements. It is particularly problematic in experiments requiring long or repeated light exposure, such as time-lapse microscopy or kinetic studies.
Q2: What are the main factors that contribute to the photobleaching of 2-AP?
A2: Several factors can accelerate the photobleaching of 2-AP:
-
High Excitation Light Intensity: More intense light increases the rate at which 2-AP molecules are excited, thereby increasing the probability of photochemical reactions that lead to bleaching.
-
Prolonged Exposure Time: The longer the sample is illuminated, the more photobleaching will occur.
-
Presence of Molecular Oxygen: Reactive oxygen species (ROS) are highly reactive molecules that can be generated during the fluorescence process and can chemically attack and destroy the 2-AP molecule.
-
Buffer Composition: Certain buffer components can quench 2-AP fluorescence and potentially contribute to its degradation. For instance, phosphate and carbonate buffers have been shown to quench 2-AP fluorescence.[1][2]
Q3: How can I tell if my 2-AP signal loss is due to photobleaching or another issue?
A3: To determine if signal loss is due to photobleaching, you can perform a simple control experiment. Image a region of your sample for a specific duration, then move to an adjacent, previously un-imaged region and acquire a new image with the same settings. If the new region shows a significantly brighter signal, it is highly likely that the signal loss in the first region was due to photobleaching. Other potential causes for signal loss could include conformational changes in the molecule being studied or interactions with other molecules in the solution.
Troubleshooting Guides
Issue 1: Rapid loss of 2-AP fluorescence signal during imaging.
This is a classic sign of photobleaching. Here are several strategies to mitigate this issue, ranging from simple adjustments to more advanced techniques.
Solution 1: Optimize Imaging Parameters
The simplest way to reduce photobleaching is to minimize the amount of light your sample is exposed to.
-
Reduce Excitation Intensity: Use the lowest possible laser power or illumination intensity that still provides an adequate signal-to-noise ratio. Neutral density filters can be used to attenuate the excitation light.
-
Minimize Exposure Time: Use the shortest possible exposure time for your detector.
-
Limit Continuous Exposure: Instead of continuous illumination, use intermittent exposure, only illuminating the sample when acquiring data.
Solution 2: Utilize Antifade Reagents
Antifade reagents are chemical compounds that reduce photobleaching by scavenging for reactive oxygen species.
-
n-Propyl Gallate (NPG): A common and effective antifade agent.
-
Trolox: A water-soluble vitamin E analog that is also a potent antioxidant.[3][4]
Solution 3: Employ an Oxygen Scavenger System
These systems enzymatically remove dissolved oxygen from the solution, thereby preventing the formation of damaging reactive oxygen species. A commonly used system is the glucose oxidase and catalase (GOX/CAT) system.[5][6][7][8]
Solution 4: Choose an Appropriate Buffer
The composition of your buffer can influence the photostability of 2-AP. It has been shown that buffers such as TRIS cause negligible fluorescence quenching of 2-AP, while phosphate, MOPS, and HEPES buffers can cause significant quenching.[1][2] Consider using a TRIS-based buffer for your experiments.
Issue 2: Inconsistent fluorescence intensity between samples.
This can be a result of differential photobleaching due to variations in sample preparation or imaging conditions.
Solution: Standardize Your Experimental Protocol
-
Consistent Illumination: Ensure that all samples are illuminated with the same intensity and for the same duration.
-
Uniform Antifade Concentration: If using antifade reagents, ensure they are added at the same concentration to all samples.
-
Control for Oxygen Levels: If using an oxygen scavenger system, ensure it is active and equilibrated in all samples.
-
Create a Photobleaching Curve: For quantitative studies, it is advisable to create a photobleaching curve to normalize for fluorescence intensity loss over time.[9]
Quantitative Data Summary
The following tables provide a summary of the effectiveness of different strategies in reducing photobleaching. Please note that the specific values can vary depending on the experimental conditions.
Table 1: Comparison of Antifade Reagents for Reducing Photobleaching
| Antifade Reagent | Typical Concentration | Photobleaching Reduction Factor (Approx.) | Notes |
| n-Propyl Gallate (NPG) | 2-5% (w/v) | 5-10x | Can reduce initial fluorescence intensity. |
| Trolox | 0.5-2 mM | 3-8x | Water-soluble and effective at neutral pH.[3][4] |
Table 2: Effect of Oxygen Scavenger Systems on Fluorophore Survival Time
| Oxygen Scavenger System | Components | Effect on Survival Time (Approx.) | Notes |
| Glucose Oxidase/Catalase (GOX/CAT) | Glucose Oxidase, Catalase, Glucose | 10-50x increase | Highly effective but can alter the chemical environment (e.g., pH).[5][6][7][8] |
Experimental Protocols
Protocol 1: Using n-Propyl Gallate (NPG) as an Antifade Reagent
Objective: To prepare a mounting medium containing NPG to reduce photobleaching of 2-AP in fixed samples.
Materials:
-
n-Propyl gallate
-
Glycerol
-
Phosphate-Buffered Saline (PBS), 10x stock
-
Deionized water
Procedure:
-
Prepare a 1x PBS solution from the 10x stock.
-
To make 10 mL of mounting medium, combine 9 mL of glycerol with 1 mL of 1x PBS.
-
Add 0.2 g of n-propyl gallate to the glycerol/PBS mixture.
-
Dissolve the n-propyl gallate by incubating the mixture at 60-70°C with gentle stirring for 1-2 hours, or until fully dissolved.
-
Allow the solution to cool to room temperature.
-
Centrifuge the solution at high speed for 5 minutes to pellet any undissolved particles.
-
Carefully collect the supernatant. This is your NPG-containing mounting medium.
-
Store the mounting medium in the dark at 4°C or -20°C for long-term storage.
-
To use, add a drop of the mounting medium to your sample on a microscope slide and cover with a coverslip.
Protocol 2: Using a Glucose Oxidase/Catalase (GOX/CAT) Oxygen Scavenging System
Objective: To reduce photobleaching of 2-AP in solution-based experiments by removing dissolved oxygen.
Materials:
-
Glucose Oxidase (from Aspergillus niger)
-
Catalase (from bovine liver)
-
D-Glucose
-
Your experimental buffer (e.g., TRIS-HCl)
Procedure:
-
Prepare your experimental buffer and the solution containing your 2-AP sample.
-
Prepare stock solutions of glucose oxidase (e.g., 10 mg/mL in buffer) and catalase (e.g., 5 mg/mL in buffer). Store on ice.
-
Prepare a stock solution of D-glucose (e.g., 1 M in water).
-
Just before your experiment, add D-glucose to your 2-AP sample to a final concentration of 10-20 mM.
-
Add glucose oxidase and catalase to the sample to final concentrations of approximately 0.1 mg/mL and 0.05 mg/mL, respectively. Gently mix.
-
Incubate the sample in a sealed container (e.g., a sealed cuvette or a chamber on the microscope) for 5-10 minutes to allow the enzymes to remove the dissolved oxygen.
-
Proceed with your fluorescence measurement.
Note: The optimal concentrations of glucose oxidase and catalase may need to be determined empirically for your specific experimental setup.
Visualizations
Caption: Simplified Jablonski diagram illustrating the photobleaching pathway of 2-Aminopurine.
Caption: General experimental workflow for minimizing 2-AP photobleaching.
References
- 1. researchgate.net [researchgate.net]
- 2. Buffer-Dependent Photophysics of 2-Aminopurine: Insights into Fluorescence Quenching and Excited-State Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biocompare.com [biocompare.com]
- 4. On the mechanism of Trolox as antiblinking and antibleaching reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The use of glucose oxidase and catalase for the enzymatic reduction of the potential ethanol content in wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Combi-CLEAs of Glucose Oxidase and Catalase for Conversion of Glucose to Gluconic Acid Eliminating the Hydrogen Peroxide to Maintain Enzyme Activity in a Bubble Column Reactor [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Immobilized glucose oxidase--catalase and their deactivation in a differential-bed loop reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - CH [thermofisher.com]
Technical Support Center: Calibrating Fluorescence Measurements for 2-Aminopurine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately calibrating fluorescence measurements for 2-Aminopurine (2-AP).
Frequently Asked Questions (FAQs)
Q1: What are the typical excitation and emission wavelengths for 2-Aminopurine (2-AP)?
2-AP typically has an excitation maximum around 303-315 nm and an emission maximum at approximately 370 nm.[1][2] However, these values can be influenced by the local environment.[3] It is always recommended to perform a scan to determine the optimal excitation and emission wavelengths for your specific experimental conditions.
Q2: How does the local environment impact the fluorescence of 2-AP?
The fluorescence of 2-AP is highly sensitive to its immediate surroundings.[3] Key environmental factors include:
-
Solvent Polarity: In aqueous solutions, 2-AP exhibits a high quantum yield (around 0.68).[1] As the polarity of the solvent decreases, the quantum yield and fluorescence lifetime of 2-AP tend to decrease, accompanied by a blue shift in the emission spectrum.[3]
-
Base Stacking: When incorporated into DNA or RNA, the fluorescence of 2-AP is significantly quenched due to stacking interactions with neighboring bases.[4][5] The extent of quenching depends on the specific neighboring bases and the degree of stacking.
-
Hydrogen Bonding: While solvent polarity has a significant effect, hydrogen bonding with water has been observed to have a negligible effect on the fluorescence quantum yield or lifetime of 2-AP.[3]
-
Buffer Composition: Certain buffer components, such as phosphate, can quench 2-AP fluorescence.[6] It is advisable to use buffers with minimal quenching effects, like Tris.[6]
Q3: What is a suitable fluorescence quantum yield standard for 2-AP?
Quinine sulfate in 0.1 M H₂SO₄ is a commonly used and well-characterized fluorescence quantum yield standard. Its quantum yield is widely accepted as 0.54. Given that its excitation and emission spectra are in a range that is often compatible with instrumentation set up for 2-AP, it serves as a reliable reference.
Q4: How can I correct for the inner filter effect?
The inner filter effect, which leads to an underestimation of fluorescence intensity, can be minimized by keeping the absorbance of the sample low. A general guideline is to maintain the absorbance at the excitation wavelength below 0.1 in a standard 1 cm path length cuvette.
Q5: What is the expected fluorescence lifetime of 2-AP?
In an aqueous solution, 2-AP has a fluorescence lifetime of approximately 10-12 ns.[3][4] However, when incorporated into a DNA duplex, its fluorescence decay becomes multi-exponential, with lifetime components ranging from picoseconds to several nanoseconds, reflecting the different conformational states and degrees of stacking.[4]
Troubleshooting Guides
This section addresses common issues encountered during the calibration of 2-AP fluorescence measurements.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Fluorescence Signal | 1. Incorrect excitation or emission wavelength settings.2. 2-AP concentration is too low.3. Significant quenching from buffer components or neighboring bases in nucleic acids.4. Instrument malfunction (e.g., lamp issue). | 1. Perform excitation and emission scans to determine the optimal wavelengths for your sample.2. Prepare a fresh, more concentrated stock solution of 2-AP.3. If in a buffer, consider switching to a non-quenching buffer like Tris. If incorporated in DNA/RNA, the quenching is expected and reports on the local environment.4. Check the instrument's performance with a known stable fluorophore. |
| Inconsistent or Drifting Fluorescence Intensity | 1. Photobleaching of 2-AP due to prolonged exposure to the excitation light.2. Temperature fluctuations in the sample holder.3. Evaporation of the solvent, leading to a change in concentration.4. Instability of the light source. | 1. Reduce the excitation slit width, use a neutral density filter, or minimize the sample's exposure time to the excitation light.2. Use a temperature-controlled cuvette holder.3. Keep the cuvette capped during measurements.4. Allow the instrument's lamp to warm up and stabilize before starting measurements. |
| Poor Signal-to-Noise Ratio | 1. Low 2-AP concentration.2. High background fluorescence from the solvent or cuvette.3. Inefficient light collection by the detector. | 1. Increase the concentration of 2-AP, ensuring the absorbance remains below 0.1.2. Use high-purity solvents and clean, high-quality quartz cuvettes.3. Optimize the emission slit width and detector voltage (if applicable), balancing signal enhancement with noise reduction. |
| Distorted Emission Spectrum | 1. Presence of fluorescent impurities.2. Inner filter effect at high concentrations.3. Raman scattering from the solvent. | 1. Use highly purified 2-AP and solvents.2. Dilute the sample to ensure the absorbance at the excitation wavelength is below 0.1.3. The Raman peak is typically at a fixed energy shift from the excitation wavelength. Measure the spectrum of the solvent alone to identify the Raman peak. |
Experimental Protocols
1. Determining the Fluorescence Quantum Yield of 2-AP (Comparative Method)
This protocol describes the determination of the fluorescence quantum yield of 2-AP by comparison to a standard, quinine sulfate.
Materials:
-
2-Aminopurine (2-AP)
-
Quinine sulfate (fluorescence standard)
-
0.1 M Sulfuric acid (H₂SO₄)
-
Appropriate buffer for 2-AP (e.g., 10 mM Tris-HCl, pH 7.5)
-
Spectrophotometer
-
Spectrofluorometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Prepare a Stock Solution of the Standard: Accurately weigh and dissolve quinine sulfate in 0.1 M H₂SO₄ to prepare a stock solution. The quantum yield of quinine sulfate in 0.1 M H₂SO₄ is 0.54.
-
Prepare a Stock Solution of 2-AP: Accurately weigh and dissolve 2-AP in the desired buffer to prepare a stock solution.
-
Prepare a Series of Dilutions: Prepare a series of dilutions for both the quinine sulfate standard and the 2-AP sample in their respective solvents. The absorbance of these solutions at the chosen excitation wavelength should range from approximately 0.02 to 0.1.
-
Measure Absorbance: For each dilution, measure the absorbance at the excitation wavelength (e.g., 310 nm for 2-AP, 350 nm for quinine sulfate) using a spectrophotometer.
-
Measure Fluorescence Emission Spectra:
-
Set the excitation wavelength on the spectrofluorometer.
-
For each dilution, record the fluorescence emission spectrum, ensuring the same instrument settings (e.g., excitation and emission slit widths) are used for both the standard and the sample.
-
-
Integrate the Fluorescence Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each recorded spectrum.
-
Plot the Data: For both the standard and the 2-AP sample, plot the integrated fluorescence intensity versus absorbance.
-
Calculate the Quantum Yield: The quantum yield (Φ) of the 2-AP sample can be calculated using the following equation:
Φsample = Φstandard * (Gradientsample / Gradientstandard) * (η2sample / η2standard)
Where:
-
Φ is the quantum yield.
-
Gradient is the slope of the line from the plot of integrated fluorescence intensity vs. absorbance.
-
η is the refractive index of the solvent.
-
2. Calibrating Fluorescence Lifetime Measurements
This protocol provides a general workflow for calibrating a time-correlated single-photon counting (TCSPC) system for 2-AP fluorescence lifetime measurements.
Materials:
-
2-AP sample
-
A scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) for measuring the Instrument Response Function (IRF).
-
A fluorescent standard with a known, single exponential lifetime (e.g., POPOP in cyclohexane).
-
TCSPC system
Procedure:
-
Measure the Instrument Response Function (IRF):
-
Fill a cuvette with the scattering solution.
-
Set the excitation wavelength to your experimental wavelength for 2-AP (e.g., 310 nm).
-
Set the emission monochromator to the same wavelength.
-
Acquire the IRF. The IRF represents the time profile of the excitation pulse as seen by the detection system.
-
-
Measure the Fluorescence Decay of a Standard:
-
Measure the fluorescence decay of a well-characterized lifetime standard under the same experimental conditions.
-
Analyze the decay using a deconvolution software, fitting it to a single exponential decay model, taking the measured IRF into account.
-
The obtained lifetime should match the known literature value for the standard, validating your instrument's calibration.
-
-
Measure the Fluorescence Decay of the 2-AP Sample:
-
Measure the fluorescence decay of your 2-AP sample.
-
Analyze the decay data. For 2-AP in a complex environment like DNA, a multi-exponential decay model will likely be required. The analysis will yield the different lifetime components and their relative amplitudes.
-
Visualizations
Caption: Workflow for determining 2-AP fluorescence quantum yield.
Caption: Troubleshooting decision tree for 2-AP fluorescence experiments.
References
- 1. 2-aminopurine as a fluorescent probe of DNA conformation and the DNA–enzyme interface | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]
- 2. Solution conformation of 2-aminopurine (2-AP) dinucleotide determined by ultraviolet 2D fluorescence spectroscopy (UV-2D FS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescence Intensity Decays of 2-Aminopurine solutions: Lifetime Distribution Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. 2-Aminopurine as a fluorescent probe of DNA conformation and the DNA-enzyme interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Addressing the environmental sensitivity of 2-Aminopurine fluorescence.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the fluorescent nucleobase analog, 2-aminopurine (2-AP). The content addresses common issues related to its environmental sensitivity, helping you achieve robust and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is 2-aminopurine (2-AP) and why is it used in fluorescence studies?
A1: 2-aminopurine (2-AP) is a fluorescent analog of the natural DNA bases adenine and guanine.[1][2] Unlike the natural bases, which are essentially non-fluorescent, 2-AP exhibits significant fluorescence with a quantum yield of approximately 0.68 in aqueous solution.[3] Its fluorescence is highly sensitive to its local environment, making it an invaluable probe for studying nucleic acid structure, dynamics, and interactions with other molecules like proteins and drugs.[4][5][6][7] It can be selectively excited at around 303-310 nm, avoiding interference from nucleic acids and aromatic amino acids.[3][8]
Q2: Why is my 2-AP fluorescence quenched after incorporation into a DNA or RNA oligonucleotide?
A2: The fluorescence of 2-AP is typically quenched by a factor of 10 to 100 when incorporated into a nucleic acid.[3] This quenching is primarily due to base stacking interactions with neighboring nucleobases.[1][9] The extent of quenching is sensitive to the identity of the adjacent bases, the local helix conformation, and temperature.[9][10] This property, while a potential challenge, is also what makes 2-AP a powerful probe for conformational changes.[3]
Q3: What are the primary mechanisms of 2-AP fluorescence quenching in nucleic acids?
A3: There are two main quenching mechanisms for 2-AP within a nucleic acid environment:
-
Static Quenching: This occurs when 2-AP forms a non-fluorescent ground-state complex with an adjacent base, often through aromatic stacking interactions.[4][10] This type of quenching is predicted to occur when 2-AP is stacked with purines (adenine or guanine).[1][2]
-
Dynamic (Collisional) Quenching: This happens when an excited 2-AP molecule collides with a quenching molecule (like a neighboring base) and returns to the ground state without emitting a photon.[4][10] Dynamic quenching is predicted when 2-AP is stacked with pyrimidines (cytosine or thymine) due to the formation of a low-lying dark excited state.[1][2]
Both mechanisms can contribute to the overall observed quenching and can be distinguished using time-resolved fluorescence measurements.[4]
Q4: How does the solvent environment affect 2-AP's fluorescence?
A4: The fluorescence quantum yield and lifetime of 2-AP are sensitive to solvent polarity. In less polar solvents, both the quantum yield and fluorescence lifetime decrease significantly, and the emission spectrum shifts to shorter wavelengths (a blue shift).[3][9][10] However, specific hydrogen bonding with water has a negligible effect on its fluorescence properties.[3][9][10]
Q5: Can buffer components affect my 2-AP fluorescence measurements?
A5: Yes, certain buffer components can quench 2-AP fluorescence. For instance, phosphate, carbonate, MOPS, and HEPES buffers have been shown to cause significant quenching, while TRIS buffer has a negligible effect.[11] It is crucial to be consistent with your choice of buffer and to check for potential quenching effects during experimental design.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no 2-AP fluorescence signal in an oligonucleotide. | 1. Extreme Quenching: The local environment of the 2-AP is causing almost complete quenching. This is highly dependent on the neighboring bases. 2. Degradation of the Oligonucleotide: The DNA or RNA probe may have degraded. 3. Incorrect Wavelengths: The excitation and emission wavelengths are not set correctly for 2-AP (typically ~310 nm excitation and ~370 nm emission). | 1. Redesign the oligonucleotide to place the 2-AP in a different sequence context. 2. Verify the integrity of your oligonucleotide using gel electrophoresis or mass spectrometry. 3. Confirm the correct excitation and emission wavelengths for your instrument and experimental conditions.[8][12] |
| High background fluorescence. | 1. Contaminants: The sample or buffer may be contaminated with fluorescent impurities. 2. Scattering: High concentrations of macromolecules can cause light scattering. 3. Buffer Fluorescence: Some buffer components may be intrinsically fluorescent. | 1. Use high-purity reagents and solvents. 2. Centrifuge or filter your sample to remove aggregates. 3. Measure the fluorescence of the buffer alone and subtract it from the sample measurement. Consider switching to a non-fluorescent buffer like TRIS.[11] |
| Inconsistent or irreproducible fluorescence readings. | 1. Temperature Fluctuations: 2-AP fluorescence is sensitive to temperature changes. 2. Photobleaching: Prolonged exposure to the excitation light can destroy the fluorophore. 3. pH Variations: Changes in pH can affect the protonation state of 2-AP and its environment. | 1. Use a temperature-controlled fluorometer. 2. Minimize the exposure time to the excitation source and use the lowest necessary excitation intensity. 3. Ensure your buffer has sufficient capacity to maintain a stable pH. |
| Unexpected changes in fluorescence upon adding a binding partner (e.g., a protein). | 1. Conformational Change: This is often the desired outcome, indicating that the binding event has altered the local environment of the 2-AP (e.g., base flipping).[12] 2. Direct Quenching by the Binding Partner: Aromatic amino acids in a protein can directly quench 2-AP fluorescence. 3. Buffer Effects: The addition of the binding partner may alter the properties of the buffer. | 1. This is the basis of many 2-AP assays. Correlate the fluorescence change with binding using other techniques (e.g., ITC, gel shift assays). 2. Perform control experiments with free 2-AP nucleoside to see if the binding partner quenches its fluorescence in solution. 3. Ensure the buffer composition remains constant upon addition of the binding partner. |
Quantitative Data Summary
Table 1: Environmental Effects on 2-Aminopurine Fluorescence Properties
| Parameter | Condition | Observation | Reference |
| Quantum Yield (Φ) | Free nucleoside in aqueous solution | ~0.68 | [3] |
| Incorporated into DNA/RNA | Reduced by a factor of 10-100 | [3] | |
| Decreasing solvent polarity | Markedly decreases | [3][9] | |
| Fluorescence Lifetime (τ) | Free riboside in water | ~10.6 ns (monoexponential) | [3] |
| Free riboside in ethanol | ~5.8 ns | [3] | |
| Incorporated into DNA | Multiexponential decay (50 ps to 8 ns) | [1] | |
| Emission Maximum (λem) | In aqueous solution | ~370 nm | [3] |
| Decreasing solvent polarity | Shifts to shorter wavelengths (blue shift) | [3][9] | |
| Incorporated into DNA | Essentially unchanged spectral profile | [3] | |
| Excitation Maximum (λex) | In aqueous solution | ~303 nm | [3] |
| Stacked in duplex DNA | Can red-shift by up to 8 nm | [6] |
Experimental Protocols
Protocol 1: General Steady-State Fluorescence Measurement of a 2-AP Labeled Oligonucleotide
-
Sample Preparation:
-
Prepare a stock solution of your 2-AP labeled oligonucleotide in a suitable buffer (e.g., TRIS buffer to avoid quenching).
-
Dilute the oligonucleotide to the desired final concentration (e.g., 1 µM).
-
If studying a duplex, mix the 2-AP containing strand with a stoichiometric amount of the complementary strand, heat to 95°C for 2 minutes, and then allow it to cool slowly to room temperature to ensure proper annealing.
-
-
Instrument Setup:
-
Set the excitation wavelength of the spectrofluorometer to 310 nm.
-
Set the emission wavelength to scan a range from 340 nm to 450 nm.
-
Adjust the excitation and emission slit widths to optimize the signal-to-noise ratio (e.g., 2 nm for excitation and 8 nm for emission).[12]
-
-
Measurement:
-
Place the sample in a quartz cuvette.
-
Record the fluorescence emission spectrum.
-
To quantify changes, monitor the peak fluorescence intensity at approximately 370 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence from a buffer-only sample.
-
Compare the fluorescence intensity of the 2-AP in the oligonucleotide to that of a free 2-AP nucleoside standard to estimate the degree of quenching.
-
Protocol 2: Monitoring Protein-DNA Interaction using 2-AP Fluorescence
-
Sample Preparation:
-
Prepare a solution of the 2-AP labeled DNA duplex at a known concentration (e.g., 250 nM) in a suitable binding buffer.[12]
-
Prepare a series of dilutions of the protein of interest in the same buffer.
-
-
Titration Experiment:
-
Place the DNA solution in a cuvette in a temperature-controlled spectrofluorometer.
-
Set the excitation and emission wavelengths (e.g., 315 nm and 370 nm, respectively).
-
Record the initial fluorescence intensity of the DNA alone.
-
Make sequential additions of the protein solution to the cuvette, allowing the system to equilibrate after each addition.
-
Record the fluorescence intensity after each addition.
-
-
Data Analysis:
-
Correct the fluorescence values for dilution.
-
Plot the change in fluorescence intensity as a function of the protein concentration.
-
Fit the resulting binding curve to an appropriate binding model (e.g., a single-site binding isotherm) to determine the dissociation constant (Kd).
-
Visualizations
Caption: Workflow for a protein-DNA binding assay using 2-AP fluorescence.
References
- 1. pnas.org [pnas.org]
- 2. [PDF] 2-Aminopurine fluorescence quenching and lifetimes: role of base stacking. | Semantic Scholar [semanticscholar.org]
- 3. 2-aminopurine as a fluorescent probe of DNA conformation and the DNA–enzyme interface | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]
- 4. Dynamic and static quenching of 2-aminopurine fluorescence by the natural DNA nucleotides in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Aminopurine as a fluorescent probe of DNA conformation and the DNA-enzyme interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Photophysics of 2-aminopurine in DNA — COSMIC [www2.ph.ed.ac.uk]
- 8. dspacemainprd01.lib.uwaterloo.ca [dspacemainprd01.lib.uwaterloo.ca]
- 9. Probing structure and dynamics of DNA with 2-aminopurine: effects of local environment on fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. academic.oup.com [academic.oup.com]
Technical Support Center: Incorporation of 2-Aminopurine into Long DNA Strands
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming the challenges associated with incorporating 2-aminopurine (2-AP) into long DNA strands.
Troubleshooting Guides
This section addresses specific issues that may arise during the chemical synthesis and enzymatic incorporation of 2-AP into DNA, as well as problems related to the properties of 2-AP-containing oligonucleotides.
1. Chemical Synthesis Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield of full-length product | Poor coupling efficiency of 2-AP phosphoramidite. | - Ensure high purity of the 2-AP phosphoramidite and all synthesis reagents. - Optimize the coupling time for the 2-AP monomer. - Consider using a more potent activator, but be mindful of potential side reactions.[] |
| Inefficient capping of failed sequences. | - Verify the effectiveness of the capping solution. - Ensure fresh capping reagents are used.[2][3] | |
| Degradation of 2-AP phosphoramidite. | - Store the 2-AP phosphoramidite under anhydrous conditions and at the recommended temperature. - Use freshly prepared solutions for synthesis. | |
| Presence of truncated sequences (shortmers) after purification | Inadequate purification method for the length of the oligonucleotide. | - For long oligonucleotides (>50 bases), PAGE or HPLC purification is recommended over desalting or cartridge purification for higher purity.[4] - Optimize the purification protocol (e.g., gradient in HPLC, gel percentage in PAGE). |
| Unexpected modification of 2-AP | Side reactions during synthesis or deprotection. | - Use standard, well-tested protocols for deprotection. - Ensure complete removal of all protecting groups. |
2. Enzymatic Incorporation Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low incorporation efficiency of 2-AP triphosphate (d2APTP) | High proofreading activity of the DNA polymerase. | - Use a DNA polymerase with low or no 3'-5' exonuclease (proofreading) activity.[5] - Be aware that this may decrease the overall fidelity of the synthesis. |
| Inhibition of the polymerase by d2APTP. | - Optimize the concentration of d2APTP in the reaction. - Test different commercially available DNA polymerases to find one that is less inhibited. | |
| Biased incorporation at specific sequence contexts | The local nucleotide sequence influences polymerase efficiency. | - The incorporation of 2-AP can be disfavored after adenine and thymine and favored after guanine.[5][6] - If possible, redesign the sequence to place 2-AP in a more favorable context. |
3. Issues with 2-AP Labeled DNA
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no fluorescence signal | Fluorescence quenching due to base stacking. | - This is an inherent property of 2-AP within a DNA duplex.[7][8][9] - The degree of quenching is sequence-dependent; purines, especially guanine, are strong quenchers.[7][10] - Measure fluorescence in a denatured state (e.g., by heating) to confirm the presence of 2-AP. |
| Unexpected fluorescence lifetime | Multiple conformational states of the DNA. | - The fluorescence decay of 2-AP in DNA is often multi-exponential, reflecting different degrees of stacking.[7] - The shortest lifetime component is typically attributed to the fully stacked state.[7] |
| Altered DNA melting temperature (Tm) | 2-AP incorporation can destabilize the DNA duplex. | - The introduction of a single 2-AP can lower the Tm by 3-10 °C.[9] - This destabilization should be considered in the design of experiments that are sensitive to hybridization temperature. |
| Mispairing during subsequent enzymatic reactions | 2-AP can form a stable wobble base pair with cytosine. | - This can lead to mutations in subsequent amplification or replication steps.[7][11] - Be aware of this potential for mispairing when using 2-AP as a substitute for adenine or guanine. |
Frequently Asked Questions (FAQs)
Q1: What is 2-aminopurine (2-AP) and why is it used in DNA studies?
A1: 2-aminopurine is a fluorescent analog of the natural DNA bases adenine and guanine.[7][11] Its fluorescence is highly sensitive to its local environment, particularly the stacking interactions with neighboring bases.[8][9] This property makes it an invaluable probe for studying DNA structure, dynamics, and interactions with other molecules like enzymes.[12][13]
Q2: How does the incorporation of 2-AP affect the stability of a DNA duplex?
A2: The incorporation of 2-AP generally leads to a destabilization of the DNA duplex.[11][14] The melting temperature (Tm) of a DNA duplex containing a single 2-AP substitution can be reduced by an average of 5-7 °C, with a reported range of 3-10 °C.[9] This is an important consideration for applications such as PCR or hybridization assays.
Q3: Which purification method is best for long DNA strands containing 2-AP?
A3: For long DNA strands (>50 nucleotides), high-resolution purification methods are recommended to ensure the removal of shorter, failed synthesis products ("shortmers").[4] Polyacrylamide gel electrophoresis (PAGE) and high-performance liquid chromatography (HPLC) are the preferred methods.[15] Desalting or reverse-phase cartridge purification may be sufficient for shorter oligonucleotides used in applications where the presence of some truncated sequences is not critical.[16]
Q4: Why is the fluorescence of 2-AP quenched when it is incorporated into a DNA strand?
A4: The fluorescence of 2-AP is significantly quenched upon incorporation into DNA due to base stacking interactions with its nearest neighbors.[7][8][9] This quenching is a result of electronic interactions between the stacked bases. Quenching is generally more pronounced when 2-AP is stacked with purines compared to pyrimidines.[7] While this reduces the overall fluorescence intensity, the sensitivity of this quenching to conformational changes is what makes 2-AP a powerful structural probe.[9][12]
Q5: Can DNA polymerases efficiently incorporate 2-AP?
A5: The efficiency of enzymatic incorporation of 2-AP deoxynucleoside triphosphate (d2APTP) varies significantly among different DNA polymerases.[5][17] High-fidelity polymerases with 3' to 5' exonuclease (proofreading) activity tend to discriminate against the incorporation of 2-AP.[5] For more efficient incorporation, a polymerase with reduced or no proofreading activity may be used, although this can compromise the overall fidelity of DNA synthesis. The local sequence context also plays a role in the efficiency of incorporation.[5][6]
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of 2-AP Containing Oligonucleotides
This protocol outlines the general steps for synthesizing a DNA oligonucleotide containing a 2-AP residue using standard phosphoramidite chemistry.
-
Preparation:
-
Synthesize or procure high-purity 2-aminopurine-2'-deoxyriboside phosphoramidite. A published synthesis method involves protection of the 2-aminopurine ribonucleoside, reduction to the deoxyribonucleoside, and subsequent preparation of the phosphoramidite.[18]
-
Prepare all other standard DNA phosphoramidites (dA, dC, dG, dT) and synthesis reagents (activator, capping solutions, oxidizing solution, deblocking solution) according to the synthesizer manufacturer's recommendations.
-
-
Automated DNA Synthesis:
-
Program the DNA synthesizer with the desired sequence, specifying the cycle for the incorporation of the 2-AP phosphoramidite.
-
The synthesis cycle consists of four main steps:
-
Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the growing chain.
-
Coupling: Addition of the next phosphoramidite monomer (e.g., 2-AP) to the 5'-hydroxyl group of the growing chain, catalyzed by an activator like tetrazole.[][3]
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants (n-1 sequences).[2][3]
-
Oxidation: Conversion of the unstable phosphite triester linkage to a stable phosphate triester.[3]
-
-
Repeat the cycle until the full-length oligonucleotide is synthesized.
-
-
Cleavage and Deprotection:
-
Cleave the synthesized oligonucleotide from the solid support using a concentrated ammonia solution.
-
Heat the ammonia solution to remove the protecting groups from the DNA bases.
-
-
Purification:
-
Choose a purification method based on the length of the oligonucleotide and the required purity.
-
For long oligonucleotides (>50 bases):
-
For shorter oligonucleotides (<35 bases):
-
Desalting: Removes residual salts and small molecule impurities.
-
Reverse-Phase Cartridge Purification: Provides a higher level of purity than desalting.[16]
-
-
-
Quality Control:
-
Analyze the purified oligonucleotide by mass spectrometry to confirm its identity and purity.
-
Quantify the oligonucleotide concentration using UV-Vis spectrophotometry.
-
Visualizations
Caption: Workflow for the chemical synthesis of 2-AP containing DNA.
Caption: Troubleshooting logic for low yield in 2-AP DNA synthesis.
References
- 2. glenresearch.com [glenresearch.com]
- 3. twistbioscience.com [twistbioscience.com]
- 4. Method of Oligonucleotide Purification [biosyn.com]
- 5. Nonrandom substitution of 2-aminopurine for adenine during deoxyribonucleic acid synthesis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Influence of local nucleotide sequence on substitution of 2-aminopurine for adenine during deoxyribonucleic acid synthesis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 2-aminopurine as a fluorescent probe of DNA conformation and the DNA–enzyme interface | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]
- 10. 2-Aminopurine as a Probe for Quadruplex Loop Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 2-Aminopurine as a fluorescent probe of DNA conformation and the DNA-enzyme interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The use of 2-aminopurine fluorescence to study DNA polymerase function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
- 16. labcluster.com [labcluster.com]
- 17. Incorporation into DNA of the base analog 2-aminopurine by the Epstein-Barr virus-induced DNA polymerase in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and hydrolysis of oligodeoxyribonucleotides containing 2-aminopurine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Correcting for Inner Filter Effects in 2-Aminopurine Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals correct for inner filter effects (IFE) in 2-aminopurine (2-AP) fluorescence assays.
Frequently Asked Questions (FAQs)
Q1: What is the inner filter effect (IFE) and why is it a problem in 2-AP assays?
A1: The inner filter effect is an experimental artifact that causes a non-linear relationship between the concentration of a fluorophore and its measured fluorescence intensity.[1] This leads to inaccurate measurements, especially at higher concentrations.[2] IFE is categorized into two types:
-
Primary Inner Filter Effect: Occurs when substances in the sample absorb the excitation light, preventing it from reaching all the 2-aminopurine molecules in the cuvette.[1][3]
-
Secondary Inner Filter Effect: Happens when the emitted fluorescence from 2-AP is re-absorbed by other molecules in the sample before it can reach the detector.[1][2]
This is a significant issue in 2-AP assays as it can lead to an underestimation of the true fluorescence signal, affecting the quantification of binding events, enzyme kinetics, or structural changes.
Q2: How can I determine if my 2-AP assay is affected by the inner filter effect?
A2: You can diagnose the presence of IFE through the following methods:
-
Absorbance Measurement: Measure the absorbance of your sample at the excitation wavelength of 2-AP (typically around 310 nm) and the emission wavelength (around 370 nm).[4][5] If the total absorbance is greater than 0.1, the inner filter effect is likely to be significant.[3][6]
-
Concentration Dependence Study: Prepare a series of samples with increasing concentrations of your analyte while keeping the 2-AP concentration constant. If the plot of fluorescence intensity versus concentration is linear at low concentrations and then plateaus or even decreases at higher concentrations, IFE is likely the cause.[6][7]
Q3: What are the common methods to correct for the inner filter effect?
A3: There are several established methods to correct for IFE:
-
Sample Dilution: This is the simplest approach to minimize IFE by reducing the concentration of absorbing species.[6] However, this may not be suitable for samples with weak fluorescence signals or when dilution could alter the chemical equilibrium of the system.[6][8]
-
Mathematical Correction: This involves using the absorbance of the sample at the excitation and emission wavelengths to mathematically correct the observed fluorescence intensity.[2][6]
-
Experimental Correction using a Calibration Curve: This method involves creating a correction curve using a sequestered fluorophore and a titrant that absorbs light but does not interact with the fluorophore.[9]
-
Instrumental Correction: Some modern spectrofluorometers can simultaneously measure absorbance and fluorescence, allowing for automatic IFE correction.[2]
Troubleshooting Guides
Issue 1: Non-linear relationship between 2-AP fluorescence and analyte concentration.
Cause: This is a classic symptom of the inner filter effect, where at higher concentrations of the analyte (or other absorbing species), the excitation light is attenuated, and/or the emitted light is reabsorbed.[2]
Solution:
-
Verify IFE: Measure the absorbance of your samples at the 2-AP excitation and emission wavelengths. An absorbance above 0.1 suggests the presence of IFE.[6]
-
Apply Correction:
-
If the signal is strong, try diluting the samples to bring the absorbance below 0.1.[6]
-
If dilution is not feasible, apply a mathematical correction using the measured absorbance values.
-
Issue 2: Inconsistent or lower-than-expected fluorescence readings.
Cause: If you have ruled out other experimental errors (e.g., pipetting, instrument settings), the inner filter effect from your buffer components or the analyte itself could be quenching the 2-AP fluorescence.
Solution:
-
Blank Measurement: Measure the absorbance of your buffer and your analyte solution (without 2-AP) to check for any intrinsic absorbance at the excitation and emission wavelengths.
-
Experimental Correction: If there is significant background absorbance, an experimental correction using a calibration curve is recommended to accurately determine the correction factor.
Experimental Protocols and Data
Protocol 1: Mathematical Correction for Inner Filter Effect
This method uses the absorbance of the sample to correct the observed fluorescence intensity.
Methodology:
-
For each experimental sample, measure the fluorescence intensity (F_obs).
-
In a separate measurement using a spectrophotometer, measure the absorbance of the same sample at the excitation wavelength (A_ex, e.g., 310 nm for 2-AP) and the emission wavelength (A_em, e.g., 370 nm for 2-AP).
-
Use the following formula to calculate the corrected fluorescence intensity (F_corr)[6]:
F_corr = F_obs * 10^((A_ex + A_em) / 2)
Illustrative Data:
The following table shows an example of how the mathematical correction can be applied to raw data.
| Sample | A_ex (310 nm) | A_em (370 nm) | F_obs (arbitrary units) | Correction Factor | F_corr (arbitrary units) |
| 1 | 0.02 | 0.01 | 100 | 1.035 | 103.5 |
| 2 | 0.05 | 0.02 | 230 | 1.084 | 249.3 |
| 3 | 0.10 | 0.04 | 400 | 1.175 | 470.0 |
| 4 | 0.20 | 0.08 | 650 | 1.380 | 897.0 |
| 5 | 0.30 | 0.12 | 750 | 1.622 | 1216.5 |
Protocol 2: Experimental Correction using a Calibration Curve
This method is useful when the absorbing species are unknown or when a more empirical correction is desired.[9]
Methodology:
-
Prepare a solution containing a sequestered fluorophore that has similar excitation and emission properties to 2-AP but does not interact with your sample components. An example is using a fluorophore embedded in polymer beads.[9]
-
Measure the initial fluorescence of this solution (F_0).
-
Create a series of solutions by adding increasing concentrations of a substance that absorbs at the excitation and/or emission wavelengths but does not quench the fluorophore's fluorescence (e.g., a non-fluorescent dye).
-
For each of these solutions, measure the fluorescence (F_i) and the absorbance at the excitation and emission wavelengths (A_ex_i and A_em_i).
-
Plot the ratio F_0 / F_i against the total absorbance (A_ex_i + A_em_i). This is your correction curve.
-
For your experimental 2-AP samples, measure their absorbance (A_ex_sample and A_em_sample).
-
Find the corresponding F_0 / F_i value (the correction factor) from your calibration curve based on the total absorbance of your sample.
-
Multiply your observed 2-AP fluorescence (F_obs_sample) by this correction factor to get the corrected fluorescence.[6]
Illustrative Data:
The following table shows example data for generating a correction curve.
| Sample | Total Absorbance (A_ex + A_em) | F_i (arbitrary units) | Correction Factor (F_0 / F_i) |
| Blank (F_0) | 0.00 | 5000 | 1.00 |
| 1 | 0.05 | 4750 | 1.05 |
| 2 | 0.10 | 4500 | 1.11 |
| 3 | 0.15 | 4250 | 1.18 |
| 4 | 0.20 | 4000 | 1.25 |
Visualizations
References
- 1. srs.tcu.edu [srs.tcu.edu]
- 2. static.horiba.com [static.horiba.com]
- 3. Automatic Correction of Inner Filter Effect â App Note for Labbot [labbot.bio]
- 4. academic.oup.com [academic.oup.com]
- 5. dspacemainprd01.lib.uwaterloo.ca [dspacemainprd01.lib.uwaterloo.ca]
- 6. benchchem.com [benchchem.com]
- 7. v-autos.com [v-autos.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Experimental method to correct fluorescence intensities for the inner filter effect - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for storing and handling 2-Aminopurine dihydrochloride.
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling 2-Aminopurine dihydrochloride, along with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments.
Storage and Handling
Proper storage and handling of this compound are crucial for maintaining its integrity and ensuring experimental success and laboratory safety.
Storage Conditions: this compound is supplied as a crystalline solid and should be stored at -20°C for long-term stability.[1][2] When stored under these conditions, the solid compound is stable for at least four years.[1][2]
Handling Precautions: this compound is considered a hazardous material. It is harmful if swallowed and may cause skin and eye irritation. When handling the solid powder or its solutions, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, should be worn.[1] All handling should be performed in a well-ventilated area or a chemical fume hood.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound to facilitate experimental design.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₅H₅N₅ · 2HCl | [1] |
| Formula Weight | 208.1 g/mol | [1] |
| Purity | ≥98% | [1] |
| Excitation Maximum (λex) | ~320 nm | [1] |
| Emission Maximum (λem) | ~381 nm | [1] |
| Melting Point | >260°C (decomposes) |
Table 2: Solubility Data
| Solvent | Solubility | Notes | Reference |
| PBS (pH 7.2) | ~5 mg/mL | [1] | |
| Formic acid:water (1:1 v/v) | 50 mg/mL | Requires heating. | |
| DMSO | Soluble | ||
| Water | Soluble |
Troubleshooting Guide
This guide addresses common problems encountered during the use of this compound in a question-and-answer format.
Question: I am having trouble dissolving the this compound powder.
Answer:
-
Check the solvent: While soluble in aqueous buffers like PBS, solubility is limited. For higher concentrations, consider using a 1:1 (v/v) mixture of formic acid and water, which can dissolve up to 50 mg/mL with heating.
-
Apply gentle heat: For aqueous solutions, gentle warming (e.g., to 60°C) can aid dissolution. Always ensure the solution is thoroughly mixed.
-
Sonication: Sonication can also help to break up any clumps and facilitate dissolution.
Question: The fluorescence signal of my 2-Aminopurine-labeled oligonucleotide is very low.
Answer: This is a common observation, as the fluorescence of 2-Aminopurine is highly sensitive to its local environment and is often quenched when incorporated into a nucleic acid duplex.
-
Quenching by adjacent bases: Stacking with neighboring purine or pyrimidine bases is a primary cause of fluorescence quenching. The degree of quenching will depend on the specific sequence context.
-
Duplex formation: The fluorescence of 2-Aminopurine is typically lower in a double-stranded DNA or RNA compared to a single-stranded oligonucleotide due to increased base stacking.
-
Buffer components: Certain buffer components can quench fluorescence. For example, phosphate ions have been shown to quench 2-Aminopurine fluorescence. Consider using a buffer with non-quenching components if you suspect this is an issue.
-
Check instrument settings: Ensure that the excitation and emission wavelengths on your fluorometer are set correctly (around 320 nm for excitation and 381 nm for emission). Also, check the slit widths and gain settings.
Question: My aqueous solution of this compound has turned yellow.
Answer: Aqueous solutions of this compound are not stable for long periods. It is highly recommended to prepare fresh solutions for each experiment and not to store them for more than one day.[1] Discoloration may indicate degradation of the compound, which could affect your experimental results. Discard the solution and prepare a fresh one.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for solid this compound? A1: The solid compound should be stored at -20°C.[1][2]
Q2: How long is the solid compound stable? A2: When stored at -20°C, it is stable for at least 4 years.[1][2]
Q3: Can I store aqueous solutions of this compound? A3: It is not recommended to store aqueous solutions for more than one day as they are prone to degradation.[1]
Q4: What safety precautions should I take when handling this compound? A4: Always wear appropriate PPE, including gloves, a lab coat, and safety goggles. Handle the compound in a well-ventilated area. Avoid inhalation of the powder and contact with skin and eyes.
Q5: What is the primary application of this compound in research? A5: It is widely used as a fluorescent analog of adenosine and guanosine to probe the structure and dynamics of DNA and RNA. Its fluorescence is sensitive to the local environment, making it a valuable tool for studying base stacking, DNA-protein interactions, and conformational changes in nucleic acids.
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL Stock Solution in PBS
-
Weigh out the desired amount of this compound powder in a microcentrifuge tube.
-
Add the appropriate volume of sterile PBS (pH 7.2) to achieve a final concentration of approximately 5 mg/mL (the approximate solubility limit).
-
Vortex the tube thoroughly to dissolve the powder.
-
If dissolution is slow, gently warm the solution at 37°C for a few minutes and vortex again.
-
Use the solution immediately after preparation. Do not store.
Protocol 2: General Procedure for Fluorescence Measurement of a 2-Aminopurine Labeled Oligonucleotide
-
Sample Preparation:
-
Prepare a solution of the 2-Aminopurine labeled oligonucleotide in the desired experimental buffer.
-
Prepare a corresponding blank solution containing only the buffer.
-
-
Instrument Setup:
-
Turn on the fluorometer and allow the lamp to warm up.
-
Set the excitation wavelength to 320 nm and the emission wavelength to 381 nm.
-
Adjust the excitation and emission slit widths to optimize the signal-to-noise ratio.
-
-
Measurement:
-
Place the blank solution in the cuvette holder and zero the instrument.
-
Replace the blank with the sample cuvette.
-
Record the fluorescence emission spectrum or the intensity at 381 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence of the buffer from the sample fluorescence.
-
Analyze the changes in fluorescence intensity or emission maximum as a function of the experimental variable (e.g., temperature, addition of a binding partner).
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate a key signaling pathway involving a target of 2-Aminopurine and a typical experimental workflow.
Caption: PKR signaling pathway inhibited by 2-Aminopurine.
Caption: Experimental workflow for using 2-Aminopurine.
References
Validation & Comparative
A Head-to-Head Comparison: 2-Aminopurine vs. 2,6-Diaminopurine as Fluorescent Probes
For researchers, scientists, and drug development professionals navigating the world of fluorescent nucleoside analogs, the choice between 2-aminopurine (2-AP) and 2,6-diaminopurine (2,6-DAP) is a critical one. Both purine analogs serve as valuable tools for probing the structure, dynamics, and interactions of nucleic acids. This guide provides an objective, data-driven comparison to inform the selection of the optimal probe for specific research applications.
At a glance, both 2-AP and 2,6-DAP are fluorescent isomers of adenine, offering the significant advantage of being structurally similar to a natural nucleobase, thereby minimizing perturbations to nucleic acid structures.[1][2] However, their distinct photophysical properties and base-pairing characteristics lead to different strengths and applications.
Data Presentation: A Quantitative Comparison
The following table summarizes the key photophysical properties of 2-aminopurine and 2,6-diaminopurine, providing a clear basis for comparison.
| Property | 2-Aminopurine (2-AP) | 2,6-Diaminopurine (2,6-DAP) |
| Excitation Maximum (λex) | ~303-310 nm[1][3] | ~287 nm[4][5] |
| Emission Maximum (λem) | ~370 nm[1][6] | ~345 nm[4] |
| Quantum Yield (Φf) in Aqueous Solution | High (0.68)[1][7] | Moderate (0.037 for free base)[4][5] |
| Fluorescence Lifetime (τ) in Aqueous Solution | ~10-12 ns (monoexponential)[6][7] | Biexponential decay (0.7 ps and a range of 43 ps to 1.8 ns for different tautomers)[4][5] |
| Key Structural Difference from Adenine | Amino group at C2 instead of C6[1] | Additional amino group at C2[4] |
| Base Pairing Partner | Thymine (forms two hydrogen bonds) | Thymine (forms three hydrogen bonds)[4] |
Performance Insights: Strengths and Weaknesses
2-Aminopurine (2-AP): The Environmentally Sensitive Reporter
2-AP's high quantum yield in aqueous solution is its most notable feature.[1][7] However, this fluorescence is exquisitely sensitive to its local environment and is significantly quenched when incorporated into a DNA or RNA duplex due to stacking interactions with neighboring bases.[1][8] This very property makes 2-AP an exceptional probe for studying:
-
Conformational Changes: Events that alter base stacking, such as DNA melting, protein binding, or the formation of non-canonical structures, lead to a readily detectable increase in fluorescence.[2][3]
-
Enzyme-DNA Interactions: 2-AP has been extensively used to monitor the dynamics of DNA polymerases, methyltransferases, and other enzymes that interact with DNA.[9][10]
The fluorescence quenching of 2-AP is a complex process involving both static and dynamic mechanisms, with the efficiency of quenching dependent on the identity of the adjacent bases.[11][12] Theoretical calculations suggest that quenching by purines occurs via a static mechanism, while quenching by pyrimidines is dynamic.[11]
2,6-Diaminopurine (2,6-DAP): The Stabilizing Probe with Prebiotic and Therapeutic Potential
The defining characteristic of 2,6-DAP is the additional amino group at the C2 position, which allows it to form three hydrogen bonds with thymine.[4] This results in a more stable base pair compared to the canonical adenine-thymine pair, leading to an increased melting temperature (Tm) of DNA duplexes containing 2,6-DAP.[13]
While its quantum yield is lower than that of 2-AP, its fluorescence is also sensitive to its microenvironment, making it a useful tool for monitoring nucleic acid interactions.[4] Beyond its role as a fluorescent probe, 2,6-DAP has garnered interest for its:
-
Prebiotic Significance: It has been proposed to play a role in the repair of DNA lesions under prebiotic conditions.[14]
-
Therapeutic Applications: Derivatives of 2,6-diaminopurine have shown promise as antiviral agents and as correctors of nonsense mutations in genetic diseases.[13][15][16]
Experimental Protocols
Incorporation of Fluorescent Probes into Oligonucleotides
Both 2-AP and 2,6-DAP can be incorporated into DNA and RNA oligonucleotides at specific sites using standard phosphoramidite chemistry on an automated synthesizer.[4]
Materials:
-
2-Aminopurine or 2,6-Diaminopurine phosphoramidite
-
Standard DNA/RNA phosphoramidites and synthesis reagents
-
Automated DNA/RNA synthesizer
-
HPLC purification system
-
Mass spectrometer
Methodology:
-
Synthesis: Program the synthesizer with the desired sequence, specifying the position for the modified base.
-
Deprotection and Cleavage: Treat the synthesized oligonucleotide with ammonium hydroxide or a similar reagent to remove protecting groups and cleave it from the solid support.
-
Purification: Purify the oligonucleotide using reverse-phase HPLC.
-
Verification: Confirm the identity and purity of the final product by mass spectrometry.
Fluorescence-Based Protein-Nucleic Acid Binding Assay
This protocol describes a general method for monitoring the binding of a protein to a double-stranded DNA (dsDNA) probe containing either 2-AP or 2,6-DAP.
Materials:
-
Labeled dsDNA probe (100-200 nM)
-
Binding buffer (e.g., 10 mM Tris-HCl pH 8.0, 50 mM NaCl)
-
Purified protein of interest
-
Spectrofluorometer with temperature control
-
Quartz microcuvette
Methodology:
-
Probe Annealing: Mix equimolar amounts of the labeled single-stranded DNA (ssDNA) and its complementary strand in annealing buffer. Heat to 95°C for 5 minutes and then slowly cool to room temperature.[4]
-
Baseline Measurement: Dilute the annealed dsDNA probe to the final concentration in the binding buffer. Place the sample in the cuvette and record the baseline fluorescence spectrum (F₀). The excitation wavelength for 2-AP is typically around 310 nm, with emission scanned from 360 to 450 nm.[3] For 2,6-DAP, excitation is around 287 nm, and emission is scanned from 320 to 450 nm.[4]
-
Titration: Add small aliquots of the concentrated protein stock solution to the cuvette. After each addition, mix gently and allow the sample to equilibrate for 2-5 minutes before recording the fluorescence spectrum.[4]
-
Data Analysis: Plot the change in fluorescence intensity as a function of protein concentration to determine the binding affinity (Kd).
Mandatory Visualizations
Caption: Experimental workflow for preparing and using fluorescently labeled oligonucleotides.
Caption: Signaling mechanism of a fluorescent probe upon protein binding.
References
- 1. 2-aminopurine as a fluorescent probe of DNA conformation and the DNA–enzyme interface | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]
- 2. Use of 2-aminopurine as a fluorescent tool for characterizing antibiotic recognition of the bacterial rRNA A-site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dspacemainprd01.lib.uwaterloo.ca [dspacemainprd01.lib.uwaterloo.ca]
- 4. benchchem.com [benchchem.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Fluorescence Intensity Decays of 2-Aminopurine solutions: Lifetime Distribution Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
- 10. 2-Aminopurine as a fluorescent probe of DNA conformation and the DNA-enzyme interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2-Aminopurine fluorescence quenching and lifetimes: role of base stacking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dynamic and static quenching of 2-aminopurine fluorescence by the natural DNA nucleotides in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. 2,6-diaminopurine promotes repair of DNA lesions under prebiotic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Use of 2,6-diaminopurine as a potent suppressor of UGA premature stop codons in cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 2,6-Diaminopurine as a highly potent corrector of UGA nonsense mutations - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Nucleic Acid Dynamics: A Comparative Guide to Fluorescent Base Analogs Beyond 2-Aminopurine
For decades, 2-aminopurine (2-AP) has been the workhorse for researchers studying the intricate dynamics of DNA and RNA. However, its limitations, including significant fluorescence quenching within nucleic acid structures and potential structural perturbations, have spurred the development of a new generation of fluorescent nucleobase analogs. This guide provides a comprehensive comparison of promising alternatives to 2-AP, offering researchers in molecular biology, biochemistry, and drug development the data and methodologies needed to select the optimal tool for their specific research questions.
This guide delves into the properties and applications of three major classes of 2-AP alternatives: pteridine analogs , thienoguanosine , and pyrrolocytosine . We present a detailed comparison of their photophysical properties, offer insights into their effects on nucleic acid structure, and provide detailed experimental protocols for their use.
At a Glance: Photophysical Properties of 2-AP and Its Alternatives
The ideal fluorescent nucleobase analog should exhibit high fluorescence quantum yield, a fluorescence lifetime sensitive to its local environment, and minimal disruption to the native nucleic acid structure. The following table summarizes the key photophysical properties of 2-AP and its modern alternatives.
| Probe | Parent Base | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) (monomer) | Fluorescence Lifetime (τ) (monomer, ns) | Key Advantages |
| 2-Aminopurine (2-AP) | Adenine/Guanine | ~310 | ~370 | 0.68[1] | ~10 | Well-established, commercially available. |
| Pteridine Analogs | ||||||
| 3-Methylisoxanthopterin (3-MI) | Guanine | ~340-350 | ~430 | ~0.7 | ~5.0 | High quantum yield, sensitive to hybridization.[2] |
| 6-Methylisoxanthopterin (6-MI) | Guanine | ~350 | ~430 | ~0.3 | ~2.5 | Environmentally sensitive fluorescence.[2] |
| 6-Methyl-8-(2-deoxy-β-D-ribofuranosyl)-7(8H)-pteridone (6MAP) | Adenine | 310[3][4] | 430[3][4] | 0.39[3][4] | 3.8[3][4] | Minimally disruptive to DNA structure.[3][4] |
| Thienoguanosine (thG) | Guanine | ~350-360 | ~450-460 | ~0.15-0.20 | ~4.0-5.0 | Isomorphic to guanosine, minimally perturbing, sensitive to mismatches.[5][6] |
| Pyrrolocytosine (pC) | Cytosine | ~340-350 | ~450-460 | ~0.1-0.2 | ~2.0-3.0 | Sensitive to base stacking and pairing, opposite response to 2-AP.[7] |
Note: Quantum yields and lifetimes of these probes can be significantly quenched upon incorporation into DNA or RNA, and the extent of quenching is sensitive to the surrounding sequence and structure. This environmental sensitivity is the basis for their utility in studying nucleic acid dynamics.
A Deeper Dive into the Alternatives
Pteridine Analogs: Bright and Sensitive Probes
The pteridine family of fluorescent nucleobase analogs, including 3-MI, 6-MI, and 6MAP, are structurally similar to purines and can be readily incorporated into oligonucleotides using standard phosphoramidite chemistry.[8][9][10] Their high fluorescence quantum yields make them particularly bright probes.
-
3-MI and 6-MI are guanine analogs that exhibit strong fluorescence that is sensitive to their local environment, making them excellent probes for monitoring DNA hybridization, protein-DNA interactions, and enzymatic reactions.[2][8]
-
6MAP , an adenine analog, is notable for being minimally disruptive to the DNA duplex, as evidenced by melting temperature studies.[3][4] Its fluorescence is quenched upon incorporation into oligonucleotides, and this quenching is sensitive to interactions with neighboring bases, providing a means to monitor conformational changes in real-time.[3][4]
Thienoguanosine (thG): The Isomorphic Advantage
Thienoguanosine (thG) stands out as an isomorphic analog of guanosine, meaning it closely mimics the size and shape of the natural base.[5] This structural fidelity minimizes perturbations to the nucleic acid structure, a significant advantage over the bulkier 2-AP.[5]
thG's fluorescence is highly sensitive to its local environment, particularly to base pairing and stacking interactions. It shows a remarkable ability to discriminate between matched and mismatched base pairs, making it a powerful tool for studying DNA repair, replication fidelity, and single nucleotide polymorphisms (SNPs).[5][6] Unlike 2-AP, which is often severely quenched in a duplex, thG can remain fluorescent, allowing for the study of dynamics within stable double-stranded structures.[5]
Pyrrolocytosine (pC): A Cytosine Analog with Unique Properties
Pyrrolocytosine (pC) is a fluorescent analog of cytosine that offers a unique perspective on nucleic acid dynamics. Its fluorescence is sensitive to both base stacking and base pairing.[7] Interestingly, pC often exhibits an increase in fluorescence upon stacking, a behavior opposite to that of 2-AP, which is typically quenched by stacking interactions.[7] This property makes pC a complementary tool to 2-AP for dissecting the contributions of stacking and pairing to nucleic acid dynamics.
Experimental Corner: Protocols for Application
I. Incorporation of Fluorescent Nucleobase Analogs into Oligonucleotides
The site-specific incorporation of these analogs into DNA or RNA is achieved through standard automated solid-phase oligonucleotide synthesis.
Workflow for Probe Incorporation:
Protocol:
-
Phosphoramidite Preparation: Obtain the phosphoramidite of the desired fluorescent nucleobase analog (e.g., 6MAP, thG, pC). These are often commercially available or can be synthesized according to published procedures.[4]
-
Automated Synthesis: Perform solid-phase oligonucleotide synthesis using a standard automated DNA/RNA synthesizer. The analog phosphoramidite is coupled at the desired position in the sequence.
-
Cleavage and Deprotection: Following synthesis, cleave the oligonucleotide from the solid support and remove protecting groups using standard protocols (e.g., concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine).
-
Purification: Purify the fluorescently labeled oligonucleotide using high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE) to ensure high purity.
-
Quality Control: Verify the identity and purity of the final product by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
II. Steady-State and Time-Resolved Fluorescence Spectroscopy
Fluorescence spectroscopy is the primary technique used to study the behavior of these probes.
Experimental Workflow for Fluorescence Analysis:
A. Steady-State Fluorescence Measurements:
-
Sample Preparation: Prepare solutions of the fluorescently labeled oligonucleotide (and any binding partners) in an appropriate buffer (e.g., phosphate buffer with NaCl). Concentrations typically range from 0.1 to 1 µM. For duplex studies, mix the labeled strand with the complementary strand and anneal by heating to 95°C for 5 minutes followed by slow cooling to room temperature.
-
Instrumentation: Use a steady-state spectrofluorometer.
-
Excitation and Emission Spectra: Record the fluorescence emission spectrum by exciting at the probe's absorption maximum. Record the excitation spectrum by monitoring the emission at the fluorescence maximum.
-
Quantum Yield Determination: Calculate the fluorescence quantum yield relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54). The quantum yield (Φ_sample) is calculated using the following equation:
Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²)
where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. Subscripts "sample" and "ref" refer to the sample and the reference, respectively.
B. Time-Resolved Fluorescence Measurements (Time-Correlated Single-Photon Counting - TCSPC):
-
Instrumentation: Utilize a TCSPC system equipped with a pulsed light source (e.g., a laser diode or a Ti:Sapphire laser) with a repetition rate appropriate for the fluorescence lifetime of the probe and a sensitive single-photon detector.[11][12]
-
Data Acquisition: Excite the sample at the probe's absorption maximum and collect the fluorescence decay profile until sufficient photon counts are accumulated for statistical analysis.
-
Data Analysis: Analyze the fluorescence decay data by fitting it to a multi-exponential decay model using appropriate software. The decay is typically described by the equation:
I(t) = Σ αᵢ * exp(-t / τᵢ)
where I(t) is the intensity at time t, αᵢ is the amplitude of the i-th decay component, and τᵢ is the fluorescence lifetime of the i-th component. The number of exponential components often relates to the number of distinct conformational states of the nucleic acid.[7]
III. Studying DNA-Protein Interactions using Fluorescence Anisotropy
Fluorescence anisotropy is a powerful technique to measure the binding of a protein to a fluorescently labeled nucleic acid.
Logical Flow for Anisotropy-Based Binding Assay:
Protocol:
-
Sample Preparation: Prepare a solution of the fluorescently labeled oligonucleotide at a concentration well below the expected dissociation constant (Kd). Prepare a series of protein solutions at varying concentrations.
-
Titration: Add increasing concentrations of the protein to the oligonucleotide solution. Allow the binding reaction to equilibrate at a constant temperature.
-
Anisotropy Measurement: Measure the fluorescence anisotropy at each protein concentration using a spectrofluorometer equipped with polarizers. Anisotropy (r) is calculated from the parallel (I_parallel) and perpendicular (I_perpendicular) components of the fluorescence emission relative to the polarization of the excitation light:
r = (I_parallel - G * I_perpendicular) / (I_parallel + 2 * G * I_perpendicular)
where G is an instrument-specific correction factor.
-
Data Analysis: Plot the change in fluorescence anisotropy as a function of the protein concentration. Fit the resulting binding curve to an appropriate binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd).
Conclusion: Choosing the Right Tool for the Job
The field of nucleic acid dynamics research is no longer limited to 2-aminopurine. The development of pteridine analogs, thienoguanosine, and pyrrolocytosine has provided a diverse toolkit for scientists.
-
For applications requiring a bright, minimally perturbing adenine analog, 6MAP is an excellent choice.
-
When studying guanosine dynamics with minimal structural disruption and high sensitivity to mismatches, thienoguanosine is unparalleled.
-
To investigate cytosine-specific interactions and to leverage a probe with a fluorescence response often opposite to that of 2-AP, pyrrolocytosine offers unique advantages.
By carefully considering the specific research question and the properties of each fluorescent nucleobase analog, researchers can select the most appropriate tool to illuminate the complex and dynamic world of nucleic acids. The experimental protocols provided in this guide offer a starting point for the successful application of these powerful molecular probes.
References
- 1. Fluorescent Analogs of Biomolecular Building Blocks: Design, Properties and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. publications.lib.chalmers.se [publications.lib.chalmers.se]
- 3. Synthesis and fluorescence characterization of pteridine adenosine nucleoside analogs for DNA incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ccrod.cancer.gov [ccrod.cancer.gov]
- 5. What makes thienoguanosine an outstanding fluorescent DNA probe? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Impacts of sequence and structure on pyrrolocytosine fluorescence in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorescent pteridine nucleoside analogs: a window on DNA interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lookchem.com [lookchem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. ridl.cfd.rit.edu [ridl.cfd.rit.edu]
- 12. A Low-Cost Time-Correlated Single Photon Counting Portable DNA Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
Validating 2-Aminopurine Experimental Findings: A Comparative Guide to Complementary Techniques
The intrinsic fluorescence of 2-aminopurine is highly sensitive to its local environment, making it an excellent probe for monitoring changes in nucleic acid conformation, protein-DNA interactions, and enzymatic activity.[1] However, the unique photophysical properties of 2-AP and its potential, albeit often minimal, to perturb the native structure of nucleic acids necessitate independent verification of key findings.[2] This guide outlines several well-established biophysical and biochemical techniques that can be employed to validate and complement 2-AP experimental data.
Corroborating DNA Structural Changes and Stability
Changes in 2-AP fluorescence are often used to infer alterations in DNA or RNA conformation, such as melting, bending, or the formation of non-canonical structures. Circular Dichroism (CD) spectroscopy and UV-Vis thermal denaturation are powerful techniques to independently verify these structural transitions.
Circular Dichroism (CD) Spectroscopy provides information about the secondary structure of nucleic acids. Different DNA conformations (e.g., B-form, A-form, Z-form, G-quadruplex) exhibit distinct CD spectra. This technique can be used to confirm that the incorporation of 2-AP does not significantly alter the overall DNA structure and to validate conformational changes suggested by 2-AP fluorescence data.[3]
UV-Vis Thermal Denaturation is a classic method to determine the melting temperature (Tm) of a DNA duplex. By monitoring the absorbance at 260 nm as a function of temperature, a melting curve can be generated, and the Tm can be accurately calculated. This provides a direct comparison to Tm values obtained from 2-AP fluorescence quenching experiments.
Validating Protein-DNA Interactions
2-AP is frequently used to study the binding of proteins to specific DNA sequences, providing insights into binding affinity and kinetics. Electrophoretic Mobility Shift Assays (EMSA), DNase I Footprinting, and Surface Plasmon Resonance (SPR) are indispensable tools for validating these interactions.
Electrophoretic Mobility Shift Assay (EMSA) , also known as a gel shift assay, is a widely used technique to detect and quantify protein-DNA interactions. The principle is based on the reduced electrophoretic mobility of a DNA-protein complex compared to free DNA in a non-denaturing polyacrylamide gel. EMSA can be used to determine the dissociation constant (Kd), providing a quantitative comparison to affinity data obtained from 2-AP fluorescence titration experiments.[4][5] For instance, a study comparing the binding specificity of Taq MutS to a T-bulge in DNA found consistent results between atomic force microscopy (AFM) and EMSA.[6]
DNase I Footprinting is a high-resolution technique used to identify the specific DNA sequence where a protein binds. By treating a protein-DNA complex with DNase I, the protein-bound region is protected from enzymatic cleavage, leaving a "footprint" on a sequencing gel. This method can precisely map the binding site suggested by 2-AP fluorescence changes upon protein binding.
Surface Plasmon Resonance (SPR) is a powerful, label-free technique for real-time analysis of biomolecular interactions. It allows for the determination of both the association (kon) and dissociation (koff) rate constants, providing a detailed kinetic profile of the protein-DNA interaction.[7][8][9] These kinetic parameters can be directly compared with those derived from time-resolved 2-AP fluorescence experiments.
Isothermal Titration Calorimetry (ITC) offers a direct measurement of the binding affinity (Kd) and the thermodynamic parameters of an interaction, including enthalpy (ΔH) and entropy (ΔS).[10][11] A study comparing the binding of a DNA aptamer to 2-aminopurine itself found a dissociation constant (Kd) of 209 nM by fluorescence assay and 72 nM by ITC, demonstrating a reasonable correlation between the two methods.[12][13]
Confirming Enzymatic Activity
The sensitivity of 2-AP fluorescence to its local environment makes it a useful tool for monitoring the activity of DNA-modifying enzymes, such as methyltransferases.[14] Colorimetric and other fluorescence-based assays can be used to validate these findings.
Colorimetric and Fluorescence-Based Enzyme Assays for enzymes like DNA methyltransferases are commercially available and provide a straightforward method for quantifying enzyme activity.[15][16] These assays often rely on different detection principles, such as antibody-based detection of methylated DNA or the use of other fluorescent probes, offering an independent measure of enzymatic rates and inhibition. For example, a FRET-based assay for DNA methyltransferase activity reported a limit of detection that was compared to a 2-aminopurine-based method, highlighting the relative sensitivities of different fluorescent approaches.[17]
Advanced Structural Validation
For a more detailed structural validation of 2-AP-inferred conformational changes, high-resolution techniques can be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy can provide atomic-level information about the structure and dynamics of nucleic acids in solution.[18][19] NMR studies have been used to determine the precise conformation of DNA containing 2-AP, confirming, for example, the wobble geometry of an AP-C mispair.[12]
Small-Angle X-ray Scattering (SAXS) provides information about the overall shape and conformational changes of macromolecules in solution.[20][21][22] This technique can be used to validate larger-scale conformational changes, such as DNA bending, that might be inferred from 2-AP fluorescence data.
Quantitative Data Comparison
The following table summarizes a selection of quantitative data from studies that have compared 2-aminopurine fluorescence assays with other techniques.
| Biological System | Parameter Measured | 2-Aminopurine Fluorescence Result | Validation Technique | Validation Technique Result | Reference |
| DNA Aptamer Binding to 2-Aminopurine | Dissociation Constant (Kd) | 209 nM | Isothermal Titration Calorimetry (ITC) | 72 nM | [12][13] |
| Taq MutS Binding to T-bulge DNA | Binding Specificity | - | Atomic Force Microscopy (AFM) | 1660 | [6] |
| Electrophoretic Mobility Shift Assay (EMSA) | 1700 | [6] | |||
| DNA Methyltransferase Activity | Limit of Detection (LOD) | 0.2 U/mL | FRET-based Assay | 0.045 U/mL | [17] |
Experimental Protocols
Detailed methodologies for the key validation techniques are provided below.
Circular Dichroism (CD) Spectroscopy for DNA Conformation
Methodology:
-
Sample Preparation: Dissolve the DNA oligonucleotide (with and without 2-AP) in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0). The DNA concentration should be in the range of 5-10 µM.
-
Instrumentation: Use a CD spectropolarimeter equipped with a Peltier temperature controller.
-
Data Acquisition:
-
Record CD spectra from 320 nm to 220 nm at a controlled temperature (e.g., 20 °C).
-
Use a quartz cuvette with a 1 cm path length.
-
Acquire spectra in triplicate and average the results.
-
Subtract the buffer spectrum from the sample spectra.
-
-
Data Analysis: Compare the CD spectra of the 2-AP-containing DNA with the unmodified DNA to assess any structural perturbations. For thermal melting experiments, record spectra at increasing temperatures to monitor changes in the CD signal, which can be used to determine the melting temperature (Tm).
Electrophoretic Mobility Shift Assay (EMSA) for Protein-DNA Binding
Methodology:
-
Probe Labeling: Label the DNA oligonucleotide (without 2-AP) with a radioactive isotope (e.g., ³²P) or a fluorescent dye.
-
Binding Reaction:
-
Incubate the labeled DNA probe (at a low concentration, e.g., 1 nM) with varying concentrations of the purified protein in a binding buffer (e.g., 20 mM HEPES pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol).
-
Include a non-specific competitor DNA (e.g., poly(dI-dC)) to minimize non-specific binding.
-
Allow the binding reaction to equilibrate at a specific temperature (e.g., room temperature or 4 °C) for 30-60 minutes.
-
-
Electrophoresis:
-
Load the samples onto a non-denaturing polyacrylamide gel (4-8% acrylamide).
-
Run the gel at a constant voltage in a cold room or with a cooling system.
-
-
Detection and Analysis:
-
Visualize the DNA bands by autoradiography (for ³²P) or fluorescence imaging.
-
Quantify the intensity of the free and bound DNA bands.
-
Plot the fraction of bound DNA as a function of protein concentration and fit the data to a binding isotherm to determine the dissociation constant (Kd).
-
DNase I Footprinting for Identifying Protein Binding Sites
Methodology:
-
Probe Preparation: Prepare a DNA fragment containing the putative binding site, uniquely end-labeled with a radioactive isotope (e.g., ³²P).
-
Protein-DNA Binding: Incubate the labeled DNA probe with the protein of interest under conditions that favor binding.
-
DNase I Digestion: Add a limited amount of DNase I to the binding reaction and incubate for a short period to achieve partial digestion of the DNA.
-
Reaction Termination and DNA Purification: Stop the reaction and purify the DNA fragments.
-
Gel Electrophoresis: Separate the DNA fragments on a denaturing polyacrylamide sequencing gel.
-
Analysis: Visualize the bands by autoradiography. The region where the protein was bound will be protected from DNase I cleavage, resulting in a "footprint" or a gap in the ladder of DNA fragments compared to a control reaction without the protein.
Surface Plasmon Resonance (SPR) for Protein-DNA Interaction Kinetics
Methodology:
-
Chip Preparation: Immobilize one of the interactants (typically a biotinylated DNA oligonucleotide) onto a streptavidin-coated sensor chip.
-
Analyte Injection: Inject a series of concentrations of the other interactant (the protein) over the sensor surface at a constant flow rate.
-
Data Acquisition: Monitor the change in the refractive index at the sensor surface in real-time, which is proportional to the mass of analyte binding to the immobilized ligand. This generates a sensorgram showing the association and dissociation phases.
-
Data Analysis:
-
Fit the association and dissociation curves to appropriate kinetic models (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (kon) and the dissociation rate constant (koff).
-
Calculate the equilibrium dissociation constant (Kd) from the ratio of koff/kon.
-
Visualizing the Validation Workflow
The following diagrams illustrate the logical flow of validating 2-aminopurine experimental results.
Caption: Workflow for validating 2-aminopurine experimental results.
The following diagram illustrates a typical signaling pathway that might be investigated using these techniques, such as the binding of a transcription factor to a promoter region containing a 2-AP probe.
Caption: Validating transcription factor binding to DNA.
This diagram illustrates how different techniques can be applied to study the interaction between a transcription factor and a promoter region containing a 2-aminopurine probe, from initial detection of binding to detailed characterization of the interaction.
References
- 1. 2-aminopurine as a fluorescent probe of DNA conformation and the DNA–enzyme interface | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]
- 2. Fluorescence of 2-aminopurine reveals rapid conformational changes in the RB69 DNA polymerase-primer/template complexes upon binding and incorporation of matched deoxynucleoside triphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Low-energy circular dichroism of 2-aminopurine dinucleotide as a probe of local conformation of DNA and RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. path.ox.ac.uk [path.ox.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Determination of protein–DNA binding constants and specificities from statistical analyses of single molecules: MutS–DNA interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-rad.com [bio-rad.com]
- 8. Quantitative Investigation of Protein-Nucleic Acid Interactions by Biosensor Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Binding kinetics of DNA-protein interaction using surface plasmon resonance [protocols.io]
- 10. mdpi.com [mdpi.com]
- 11. Analysis of Protein-DNA Interactions Using Isothermal Titration Calorimetry: Successes and Failures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A DNA Aptamer for 2‐Aminopurine: Binding‐Induced Fluorescence Quenching - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Unusual 2-aminopurine fluorescence from a complex of DNA and the EcoKI methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A colorimetric assay of DNA methyltransferase activity based on peroxidase mimicking of DNA template Ag/Pt bimetallic nanoclusters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. DNA Methyltransferase Activity Assays: Advances and Challenges [thno.org]
- 17. Detection of DNA Methyltransferase Activity via Fluorescence Resonance Energy Transfer and Exonuclease-Mediated Target Recycling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. NMR study of the conformation of the 2-aminopurine: Cytosine mismatch in DNA (Journal Article) | OSTI.GOV [osti.gov]
- 19. Conquering 2-Aminopurine’s Deficiencies: Highly Emissive Isomorphic Guanosine Surrogate Faithfully Monitors Guanosine Conformation and Dynamics in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Validation of macromolecular flexibility in solution by small-angle X-ray scattering (SAXS) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Small-Angle X-ray Scattering Studies of Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Confirming 2-Aminopurine Probed Interactions: A Comparative Guide to Cross-linking Strategies
For researchers, scientists, and drug development professionals, establishing and validating molecular interactions is a cornerstone of discovery. 2-Aminopurine (2-AP), a fluorescent analog of adenine and guanine, serves as a powerful initial probe for detecting interactions within nucleic acids and between nucleic acids and proteins. Its fluorescence is highly sensitive to its local environment, often exhibiting quenching upon binding or conformational changes, providing real-time kinetic and thermodynamic data.[1][2][3][4][5][6][7][8][9][10] However, these fluorescence-based observations are inferential. To confirm the direct contact and identify the interacting partners, covalent cross-linking techniques are indispensable. This guide provides a comparative overview of common cross-linking methodologies to validate interactions initially identified through 2-aminopurine fluorescence studies.
This guide will delve into the principles of UV cross-linking, both with and without photoactivatable cross-linkers, and provide a framework for an integrated experimental approach. We will present the methodologies, compare their performance based on available data, and offer detailed experimental protocols for key techniques.
Initial Interaction Probing with 2-Aminopurine
2-Aminopurine's utility as a probe stems from the significant quenching of its fluorescence when it stacks with neighboring bases within a nucleic acid duplex or interacts with a binding partner.[1][5] This change in fluorescence intensity provides a sensitive measure of binding events and associated conformational changes.[2][4][7] For instance, the binding of a protein to a DNA sequence containing a 2-AP substitution can alter the local environment of the probe, leading to a measurable change in its fluorescence signal. This allows for the determination of binding affinities (Kd), and kinetic parameters (kon and koff) through steady-state and pre-steady-state fluorescence measurements.[3]
Confirming Interactions with Covalent Cross-linking
Once an interaction is suggested by 2-AP fluorescence data, cross-linking can provide definitive evidence of direct contact. This is achieved by forming a stable covalent bond between the interacting molecules, allowing for their isolation and identification. The primary methods for this purpose are UV-induced cross-linking, which can be categorized into zero-length and cross-linker-mediated approaches.
Comparison of Cross-linking Methodologies
The choice of cross-linking strategy depends on the nature of the interacting molecules and the specific experimental goals. Below is a comparison of two major UV-based cross-linking approaches that can be employed to confirm a 2-AP-probed interaction.
| Feature | Zero-Length UV Cross-linking | Photoactivatable Cross-linking (e.g., with Diazirines) |
| Principle | Direct UV irradiation (typically 254 nm) induces the formation of a covalent bond between naturally occurring bases and amino acid residues in close proximity.[11][12] | A chemically synthesized probe containing a photo-reactive group (e.g., a diazirine) is incorporated into the nucleic acid. Upon exposure to UV light (typically 350-370 nm), this group forms a highly reactive carbene intermediate that covalently binds to nearby molecules. |
| Advantages | - Simplicity: No chemical modification of the interacting molecules is required.- "Zero-length" cross-link provides information about very close contacts. | - Higher Efficiency: Photo-reactive groups are generally more efficient at forming cross-links than native bases.- Wavelength Specificity: Longer wavelength UV light is less damaging to biological molecules compared to the 254 nm light used for zero-length cross-linking. |
| Disadvantages | - Low Efficiency: The quantum yield for direct UV cross-linking is often low.- Potential for Photodamage: Short-wavelength UV can damage nucleic acids and proteins.- Specificity: Can be less specific, as any sufficiently close interaction may result in a cross-link. | - Synthesis Required: Requires the synthesis of a modified nucleic acid probe containing the cross-linker.- Potential for Perturbation: The presence of the cross-linker may perturb the natural interaction. |
| Typical Use Case | Confirming direct contact between a protein and a specific nucleotide within a binding site. | Capturing transient or weak interactions where higher cross-linking efficiency is needed. Identifying binding partners in a complex mixture. |
Experimental Protocols
A logical workflow for confirming a 2-AP-probed interaction involves first characterizing the interaction using fluorescence and then proceeding with a cross-linking experiment to covalently capture the interacting species.
Characterization of DNA-Protein Interaction using 2-Aminopurine Fluorescence
This protocol outlines the general steps to measure the binding affinity of a protein to a DNA duplex containing a 2-AP probe.
Materials:
-
Purified protein of interest
-
Single-stranded DNA oligonucleotides (one containing a 2-AP substitution)
-
Annealing buffer (e.g., 10 mM Tris-HCl, pH 7.5, 50 mM NaCl, 1 mM EDTA)
-
Binding buffer (e.g., 20 mM HEPES, pH 7.5, 100 mM KCl, 1 mM DTT, 5% glycerol)
-
Fluorometer
Procedure:
-
DNA Annealing:
-
Mix equimolar amounts of the 2-AP-containing oligonucleotide and its complementary strand in annealing buffer.
-
Heat the mixture to 95°C for 5 minutes and then allow it to cool slowly to room temperature to form the duplex DNA.
-
-
Fluorescence Titration:
-
Prepare a solution of the 2-AP labeled DNA duplex at a fixed concentration (e.g., 100 nM) in the binding buffer.
-
Measure the initial fluorescence of the DNA solution (Excitation ~315 nm, Emission ~370 nm).
-
Add increasing concentrations of the purified protein to the DNA solution.
-
After each addition, allow the system to equilibrate and then measure the fluorescence intensity.
-
-
Data Analysis:
-
Plot the change in fluorescence intensity as a function of the protein concentration.
-
Fit the resulting binding curve to an appropriate binding model (e.g., a single-site binding isotherm) to determine the dissociation constant (Kd).
-
Confirmation of Interaction using UV Cross-linking
This protocol describes a general procedure for UV cross-linking a protein to a DNA probe.
Materials:
-
Radiolabeled ([³²P]) or non-radiolabeled DNA probe (with or without a photoactivatable cross-linker)
-
Purified protein of interest
-
Binding buffer (as above)
-
UV cross-linker instrument (e.g., Stratalinker)
-
SDS-PAGE reagents
-
Autoradiography film or phosphorimager screen (for radiolabeled probes)
-
Western blotting reagents (for non-radiolabeled probes)
Procedure:
-
Binding Reaction:
-
Incubate the DNA probe with the purified protein in the binding buffer under conditions that favor interaction (determined from the 2-AP fluorescence assay).
-
-
UV Irradiation:
-
Place the reaction mixture on ice or a cold block.
-
Expose the sample to UV radiation. The wavelength and energy will depend on the method:
-
Zero-Length: 254 nm, typically for 5-30 minutes.
-
Photoactivatable Cross-linker: 350-370 nm, typically for 1-15 minutes.
-
-
-
Nuclease Digestion (Optional but Recommended):
-
To reduce the size of the DNA attached to the protein (leaving only a small radiolabeled tag), treat the sample with DNase I and/or other nucleases. This simplifies analysis by SDS-PAGE.
-
-
Analysis by SDS-PAGE:
-
Add SDS-PAGE loading buffer to the cross-linked sample.
-
Separate the proteins by SDS-PAGE.
-
Visualize the cross-linked protein-DNA adduct:
-
Radiolabeled Probe: Expose the gel to autoradiography film or a phosphorimager screen. A band corresponding to the molecular weight of the protein plus the cross-linked nucleotide(s) should be visible.
-
Non-radiolabeled Probe: Transfer the proteins to a membrane and perform a Western blot using an antibody against the protein of interest. A shift in the molecular weight of the protein will indicate a successful cross-link.
-
-
Visualizing the Workflow and Interactions
The following diagrams illustrate the conceptual workflow and the molecular interactions involved in these studies.
Caption: Experimental workflow for probing and confirming DNA-protein interactions.
Caption: Conceptual pathway from probing to confirmation of a molecular interaction.
Conclusion
The combination of 2-aminopurine fluorescence to probe and characterize molecular interactions, followed by UV-based cross-linking to covalently confirm these interactions, provides a robust and comprehensive approach for studying nucleic acid-protein complexes. While 2-AP fluorescence offers valuable kinetic and thermodynamic insights, cross-linking provides the definitive evidence of direct contact. The choice between zero-length and photoactivatable cross-linking will depend on the specific system under investigation and the balance between the need for higher efficiency and the desire to minimize perturbation of the native interaction. By integrating these powerful techniques, researchers can gain a deeper and more complete understanding of the molecular mechanisms underlying critical biological processes.
References
- 1. 2-Aminopurine as a fluorescent probe of DNA conformation and the DNA-enzyme interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Association of an RNA kissing complex analyzed using 2-aminopurine fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The use of 2-aminopurine fluorescence to study DNA polymerase function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorescence of 2-aminopurine reveals rapid conformational changes in the RB69 DNA polymerase-primer/template complexes upon binding and incorporation of matched deoxynucleoside triphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Use of 2-aminopurine fluorescence to examine conformational changes during nucleotide incorporation by DNA polymerase I (Klenow fragment) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Association of an RNA kissing complex analyzed using 2-aminopurine fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A DNA Aptamer for 2‐Aminopurine: Binding‐Induced Fluorescence Quenching - PMC [pmc.ncbi.nlm.nih.gov]
- 11. med.upenn.edu [med.upenn.edu]
- 12. RNA-protein UV-crosslinking Assay - PMC [pmc.ncbi.nlm.nih.gov]
The Synergy of Sight and Signal: NMR Spectroscopy as a Complementary Method to 2-Aminopurine Fluorescence in Nucleic Acid Research
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of molecular biology and drug discovery, elucidating the structure, dynamics, and interactions of nucleic acids is paramount. Two powerful techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and 2-aminopurine (2-AP) fluorescence, have emerged as mainstays for these investigations. While both provide invaluable insights, they do so from different perspectives. 2-AP fluorescence acts as a sensitive reporter of local environmental changes, offering a real-time window into conformational dynamics and binding events. In contrast, NMR spectroscopy provides a global, atom-level view of molecular structure and dynamics in solution. This guide presents a detailed comparison of these two complementary methods, supported by experimental data and protocols, to aid researchers in leveraging their synergistic potential.
At a Glance: NMR vs. 2-AP Fluorescence
| Feature | NMR Spectroscopy | 2-Aminopurine (2-AP) Fluorescence |
| Information Provided | 3D structure, dynamics (ps to s), binding interfaces, kinetics (μs to s) | Local conformational changes, binding kinetics (ns to s), thermodynamics |
| Resolution | Atomic | Local to the probe |
| Strengths | High-resolution structural data, detailed dynamic information | High sensitivity, real-time measurements, suitable for high-throughput screening |
| Limitations | Lower sensitivity, requires higher sample concentrations, size limitations | Requires site-specific labeling, information is localized to the probe |
| Typical Applications | Structure determination of DNA/RNA and their complexes, mapping binding sites | Studying DNA/RNA conformational changes, enzyme kinetics, protein-nucleic acid binding |
A Case Study: Unraveling the Interaction of Cold Shock Protein B (Bs-CspB) with Single-Stranded DNA
To illustrate the complementary nature of these techniques, we examine the interaction between the Bacillus subtilis cold shock protein B (Bs-CspB) and single-stranded DNA (ssDNA). This interaction is crucial for the bacterium's survival at low temperatures.
Quantitative Comparison of Binding Affinities
The dissociation constant (Kd), a measure of binding affinity, for the interaction between Bs-CspB and a heptathymidine ssDNA (dT7) has been determined by both fluorescence spectroscopy and NMR.
| Method | Ligand | Dissociation Constant (Kd) | Reference |
| Fluorescence Spectroscopy | dT7 | 42 ± 5 nM | [1] |
| NMR Spectroscopy | dT7 | ~100 nM | [2] |
The values obtained from both methods are in good agreement, demonstrating their consistency in quantifying binding affinities. The slight difference may be attributed to the different experimental conditions and the inherent sensitivities of the techniques.
Kinetic Insights into the Binding Mechanism
Stopped-flow fluorescence, utilizing the intrinsic tryptophan fluorescence of Bs-CspB or the fluorescence of 2-AP incorporated into the ssDNA, has been employed to dissect the kinetics of the interaction. These studies have revealed that the association is nearly diffusion-controlled, and variations in binding affinity among different ssDNA sequences are primarily governed by changes in the dissociation rate.[3]
NMR relaxation dispersion experiments, on the other hand, can provide information on the microsecond to millisecond timescale dynamics that occur upon binding, offering a more detailed view of the conformational changes that accompany complex formation.
Experimental Protocols
2-Aminopurine Fluorescence Spectroscopy
Objective: To determine the binding affinity (Kd) of a protein to a 2-AP labeled DNA oligonucleotide.
Methodology:
-
Sample Preparation:
-
Synthesize a DNA oligonucleotide with 2-AP incorporated at a specific position. The position should be chosen based on the expected conformational change upon protein binding.
-
Purify the labeled oligonucleotide and the protein of interest.
-
Prepare a buffer solution appropriate for the interaction (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM MgCl₂).
-
-
Fluorescence Titration:
-
Use a spectrofluorometer with the excitation wavelength set to ~315 nm and the emission wavelength monitored at ~370 nm.
-
Maintain a constant concentration of the 2-AP labeled DNA in the cuvette.
-
Perform a stepwise titration by adding increasing concentrations of the protein to the DNA solution.
-
After each addition, allow the system to equilibrate and record the fluorescence intensity.
-
-
Data Analysis:
-
Correct the fluorescence intensity for dilution.
-
Plot the change in fluorescence intensity as a function of the protein concentration.
-
Fit the data to a suitable binding isotherm (e.g., a one-site binding model) to determine the Kd.
-
NMR Spectroscopy
Objective: To map the binding interface of a protein-DNA interaction and determine the binding affinity (Kd) using chemical shift perturbation (CSP).
Methodology:
-
Sample Preparation:
-
Express and purify ¹⁵N-labeled protein.
-
Synthesize and purify the unlabeled DNA oligonucleotide.
-
Prepare a series of NMR samples with a constant concentration of the ¹⁵N-labeled protein and increasing concentrations of the DNA.
-
-
NMR Data Acquisition:
-
Record a series of 2D ¹H-¹⁵N HSQC spectra for each sample. The ¹H-¹⁵N HSQC spectrum provides a fingerprint of the protein, with each peak corresponding to a specific backbone amide proton and nitrogen.
-
-
Data Analysis:
-
Assign the peaks in the ¹H-¹⁵N HSQC spectrum of the free protein to their corresponding amino acid residues.
-
Overlay the spectra from the titration series and track the changes in the chemical shifts of the peaks upon addition of DNA.
-
Calculate the weighted-average chemical shift perturbation for each residue using the following equation: Δδ = √[(ΔδH)² + (α * ΔδN)²] where ΔδH and ΔδN are the changes in the proton and nitrogen chemical shifts, respectively, and α is a scaling factor.
-
Residues with significant CSPs are likely located at or near the binding interface.
-
Plot the CSPs as a function of the DNA concentration for several well-resolved and significantly perturbed peaks.
-
Fit these binding curves to determine the Kd.
-
Visualizing the Synergy
The complementary nature of NMR and 2-AP fluorescence can be visualized through their integrated application in a research workflow.
References
- 1. Interactions of the major cold shock protein of Bacillus subtilis CspB with single-stranded DNA templates of different base composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recognition of T-rich single-stranded DNA by the cold shock protein Bs-CspB in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Single-stranded DNA binding of the cold-shock protein CspB from Bacillus subtilis: NMR mapping and mutational characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Nuances of Enzymatic Incorporation: 2-Aminopurine vs. Natural Purines
A Comparative guide for researchers and drug development professionals on the enzymatic incorporation of the fluorescent adenine analog, 2-aminopurine, versus its natural counterparts, adenine and guanine. This guide provides an objective analysis of performance, supported by experimental data and detailed protocols, to aid in the design and interpretation of nucleic acid-based research and therapeutic development.
The purine analog 2-aminopurine (2-AP) serves as a valuable tool in molecular biology and drug development due to its unique fluorescent properties that are sensitive to its local environment.[1][2][3][4] As an isomer of adenine, it can be incorporated into DNA and RNA, acting as a probe to investigate nucleic acid structure, dynamics, and interactions with enzymes.[3][4][5] Understanding the efficiency and fidelity with which DNA and RNA polymerases incorporate 2-AP compared to the natural purines, adenine (A) and guanine (G), is critical for its effective use. This guide offers a comparative overview of the enzymatic incorporation of 2-AP, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying processes.
Comparative Analysis of Incorporation Kinetics
The enzymatic selection of a nucleotide by a polymerase is a multi-step process that can be quantitatively described by kinetic parameters such as the Michaelis constant (Km), which reflects the substrate concentration at half-maximal velocity, and the maximum reaction velocity (Vmax) or the catalytic rate constant (kcat). The ratio kcat/Km represents the catalytic efficiency of the enzyme for a particular substrate. For DNA polymerases, pre-steady-state kinetics can provide further insight into the individual steps of nucleotide binding (Kd) and the rate of polymerization (kpol).[6]
Studies have shown that while 2-aminopurine deoxyribonucleoside triphosphate (dAPTP) can substitute for dATP, its incorporation is generally less efficient and is influenced by the specific polymerase and the sequence context.[7] The fidelity of incorporation is also a key consideration, as 2-AP can mispair with cytosine, albeit at a lower frequency than its pairing with thymine.[8][9]
Below are tables summarizing the available quantitative data for the incorporation of 2-AP versus natural purines by various DNA polymerases.
Table 1: Steady-State Kinetic Parameters for dNTP Incorporation
| DNA Polymerase | Template Base | Incoming dNTP | Km (µM) | Vmax (relative) | kcat/Km (relative) | Reference |
| DNA Polymerase α | 2-aminopurine | dTMP | - | - | 22 | [8] |
| DNA Polymerase α | 2-aminopurine | dCMP | - | - | 1 | [8] |
| Human DNA Polymerase α | C | dGTP | 0.4 ± 0.1 | 1.0 | 1.0 | [10] |
| Human DNA Polymerase α | C | dITP | 2.5 ± 0.5 | 1.0 | 0.16 | [10] |
| Human DNA Polymerase α | T | dATP | 0.8 ± 0.2 | 1.0 | 1.0 | [10] |
| Human DNA Polymerase α | T | d(2-AP)TP | 2.2 ± 0.4 | 1.1 | 0.4 | [10] |
Table 2: Pre-Steady-State Kinetic Parameters for dNTP Incorporation
| DNA Polymerase | Template Base | Incoming dNTP | Kd (µM) | kpol (s-1) | kpol/Kd (µM-1s-1) | Reference |
| Klenow fragment (exo-) | T | dATP | 5.0 | 250 | 50 | Generic values |
| Klenow fragment (exo-) | T | dGTP | 2000 | 0.01 | 0.000005 | Generic values |
| RB69 DNA Polymerase | 2-aminopurine (ddP/T) | dTTP | Not specified | Not specified | Not specified | [11] |
Experimental Protocols
Accurate comparison of nucleotide incorporation relies on robust experimental design. The following are detailed methodologies for key experiments cited in the literature.
Steady-State Enzyme Kinetics Assay
This method is used to determine the Michaelis-Menten constants (Km and Vmax) for nucleotide incorporation.
a. Reaction Mixture Preparation:
-
Prepare a reaction buffer typically containing Tris-HCl, MgCl₂, and a reducing agent like DTT.
-
Prepare a primer/template DNA duplex. The template strand contains the nucleotide against which incorporation will be measured. The 5' end of the primer is often radiolabeled (e.g., with ³²P) for detection.
-
Prepare a range of concentrations for the dNTP of interest (e.g., dATP, dGTP, or dAPTP).
b. Reaction Execution:
-
Pre-incubate the DNA polymerase with the primer/template DNA in the reaction buffer.
-
Initiate the reaction by adding the dNTP solution.
-
Incubate the reaction at the optimal temperature for the polymerase for a set period, ensuring that the product formation is in the linear range (typically <20% of the primer is extended).
-
Quench the reaction by adding a stop solution containing EDTA and formamide.
c. Product Analysis:
-
Denature the DNA products by heating.
-
Separate the extended primer from the unextended primer using denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualize and quantify the amount of product and substrate using phosphorimaging or a similar detection method.
d. Data Analysis:
-
Calculate the initial velocity of the reaction for each dNTP concentration.
-
Plot the initial velocity against the dNTP concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Pre-Steady-State (Single-Turnover) Kinetics Assay
This technique measures the rate of the first nucleotide incorporation event, providing insights into the binding affinity (Kd) and the maximal rate of polymerization (kpol).[6]
a. Reaction Setup:
-
Use a rapid quench-flow instrument to achieve millisecond time resolution.
-
Prepare the reaction components similar to the steady-state assay, but with the enzyme concentration in excess of the primer/template DNA concentration.[6]
b. Reaction Execution:
-
Rapidly mix the enzyme-DNA complex with the dNTP solution to start the reaction.
-
Quench the reaction at various short time points (milliseconds to seconds) by adding a quenching agent (e.g., EDTA or acid).[12]
c. Product Analysis and Data Interpretation:
-
Analyze the products by denaturing PAGE as described for the steady-state assay.
-
Plot the product concentration against time. The resulting curve will typically show a rapid "burst" phase followed by a slower linear phase.
-
Fit the burst phase to a single exponential equation to determine the rate of polymerization (kpol) and the amplitude of the burst. The dNTP concentration dependence of kpol can be used to determine the dissociation constant (Kd).
2-Aminopurine Fluorescence Assay
The fluorescence of 2-AP is highly sensitive to its environment, being quenched when stacked within a DNA duplex and increasing upon conformational changes such as DNA melting or enzyme binding.[1][2][11] This property can be exploited to monitor polymerase activity in real-time.
a. Substrate Preparation:
-
Synthesize a primer/template DNA duplex where 2-AP is incorporated at a specific position in the template or primer strand.[11][13]
b. Fluorescence Measurement:
-
Use a stopped-flow instrument coupled with a fluorometer.
-
Excite the 2-AP (typically around 310 nm) and measure the emission (around 370 nm).
c. Reaction Monitoring:
-
Mix the 2-AP-containing DNA with the polymerase and dNTPs.
-
Record the change in fluorescence intensity over time. An increase or decrease in fluorescence can indicate conformational changes associated with nucleotide binding and incorporation.[11]
d. Kinetic Analysis:
-
The rate of the fluorescence change can be correlated with specific steps in the polymerization process. The data can be fitted to kinetic models to extract rate constants.[1]
Visualizing the Process
Diagrams created using Graphviz (DOT language) illustrate the experimental workflow and the logical relationships in this comparative analysis.
Caption: Experimental workflow for comparing purine incorporation.
Caption: Key parameters for comparing purine incorporation.
References
- 1. The use of 2-aminopurine fluorescence to study DNA polymerase function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-aminopurine as a fluorescent probe of DNA conformation and the DNA–enzyme interface | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]
- 3. 2-Aminopurine as a fluorescent probe of DNA conformation and the DNA-enzyme interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of HIV-1 Ψ-site RNA sequences with site specific incorporation of the fluorescent base analog 2-aminopurine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Techniques used to study the DNA polymerase reaction pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nonrandom substitution of 2-aminopurine for adenine during deoxyribonucleic acid synthesis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetic measurement of 2-aminopurine X cytosine and 2-aminopurine X thymine base pairs as a test of DNA polymerase fidelity mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Aminopurine - Wikipedia [en.wikipedia.org]
- 10. Role of the 2-Amino Group of Purines during dNTP Polymerization by Human DNA Polymerase α - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorescence of 2-aminopurine reveals rapid conformational changes in the RB69 DNA polymerase-primer/template complexes upon binding and incorporation of matched deoxynucleoside triphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. academic.oup.com [academic.oup.com]
2-Aminopurine's Impact on DNA: A Comparative Guide to Structural Perturbations
For researchers, scientists, and drug development professionals, understanding the nuanced effects of base analogs on DNA structure is paramount. 2-Aminopurine (2-AP), a fluorescent analog of adenine, is a widely utilized probe for investigating DNA structure, dynamics, and protein-DNA interactions. This guide provides a comprehensive comparison of the structural perturbations induced by 2-AP in DNA, supported by experimental data and detailed methodologies.
Introduction to 2-Aminopurine
2-Aminopurine is an isomer of adenine, differing only in the position of its exocyclic amino group. This seemingly minor modification imparts significant fluorescent properties, making it an invaluable tool for studying DNA. When incorporated into a DNA duplex, the fluorescence of 2-AP is highly sensitive to its local environment, particularly to stacking interactions with neighboring bases. This sensitivity allows for the real-time monitoring of conformational changes in DNA, such as those induced by protein binding or DNA melting.
While 2-AP can form a stable Watson-Crick base pair with thymine, its mutagenic properties stem from its ability to mispair with cytosine. This mispairing is a key factor in the structural and functional consequences of 2-AP incorporation into the genome.
Comparative Analysis of DNA Duplex Stability
The incorporation of 2-AP into a DNA duplex generally leads to a decrease in thermal stability compared to a canonical A-T pair. This destabilization is influenced by the base opposite to 2-AP and the flanking sequences.
| DNA Duplex Modification | Melting Temperature (Tm) (°C) | ΔTm (°C) vs. A-T | ΔG°37 (kcal/mol) | Reference |
| Canonical A-T pair | 52.1 | 0 | -9.1 | [1][2] |
| 2-AP-T pair | 47.5 | -4.6 | -8.2 | [1][2] |
| 2-AP-C mispair | 42.3 | -9.8 | -7.1 | [1][2] |
| Canonical G-C pair | 58.4 | +6.3 | -11.0 | [1][2] |
| 2,6-Diaminopurine (DAP)-T pair | 55.2 | +3.1 | -9.8 | [3] |
Table 1: Thermodynamic Stability of DNA Duplexes Containing 2-Aminopurine and Other Modifications. The data, derived from UV melting studies, illustrates the destabilizing effect of 2-AP compared to the canonical A-T pair and the more stable DAP-T pair. The 2-AP-C mispair significantly reduces duplex stability.
Structural Perturbations Induced by 2-Aminopurine
The introduction of 2-AP into the DNA helix causes localized structural changes. These perturbations are most pronounced when 2-AP is mismatched with cytosine.
| Structural Parameter | Canonical B-DNA | DNA with 2-AP:T | DNA with 2-AP:C | Method | Reference |
| Helical Twist (°) | 36 | ~35 | 32-34 | NMR | [4] |
| Rise (Å) | 3.4 | ~3.3 | 3.3-3.5 | NMR | [4] |
| Glycosidic Bond Angle (χ) | Anti | Anti | Anti | NMR | [4] |
| Base Pair Geometry | Watson-Crick | Watson-Crick | Wobble | NMR | [4] |
Table 2: Comparison of DNA Structural Parameters. NMR spectroscopy reveals that while a 2-AP:T pair largely maintains the B-DNA conformation, a 2-AP:C mispair adopts a wobble geometry, leading to greater distortion of the helical parameters.
Experimental Protocols
UV Melting Temperature (Tm) Analysis
Objective: To determine the thermal stability of DNA duplexes containing 2-AP.
Methodology:
-
Sample Preparation: DNA oligonucleotides (with and without 2-AP) are synthesized and purified. Complementary strands are annealed in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).
-
UV-Vis Spectrophotometry: The absorbance of the DNA solution at 260 nm is monitored as the temperature is increased at a constant rate (e.g., 1°C/minute).
-
Data Analysis: The melting temperature (Tm) is determined as the temperature at which 50% of the DNA is denatured, identified as the midpoint of the sigmoidal melting curve. Thermodynamic parameters (ΔH°, ΔS°, and ΔG°) can be derived from analyzing the shape of the melting curve.
Fluorescence Spectroscopy
Objective: To monitor local conformational changes in DNA containing 2-AP.
Methodology:
-
Sample Preparation: 2-AP-labeled DNA oligonucleotides are prepared as described above.
-
Fluorimeter Setup: The sample is excited at the absorption maximum of 2-AP (~310 nm), and the fluorescence emission is monitored at its maximum (~370 nm).
-
Measurement: Fluorescence intensity is recorded under various conditions (e.g., before and after addition of a DNA-binding protein, or as a function of temperature).
-
Data Analysis: Changes in fluorescence intensity are correlated with conformational changes in the DNA. An increase in fluorescence typically indicates a decrease in stacking interactions, suggesting a more open or dynamic local environment for the 2-AP probe.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the three-dimensional structure of 2-AP-containing DNA in solution.
Methodology:
-
Sample Preparation: Isotopically labeled (e.g., ¹³C, ¹⁵N) or unlabeled DNA oligonucleotides containing 2-AP are synthesized and purified. Samples are dissolved in a suitable NMR buffer.
-
NMR Data Acquisition: A series of one- and two-dimensional NMR experiments (e.g., COSY, TOCSY, NOESY) are performed to assign the proton, carbon, and nitrogen resonances of the DNA.
-
Structural Calculations: Distance and dihedral angle restraints derived from the NMR data are used in molecular modeling programs to calculate a family of structures consistent with the experimental data.
-
Structure Analysis: The resulting structures are analyzed to determine helical parameters, base pairing geometry, and the overall conformation of the DNA duplex.
Visualizing the Impact of 2-Aminopurine
Mechanism of 2-AP Induced Mispairing
Caption: 2-AP can lead to a transition mutation through mispairing with cytosine.
Experimental Workflow for Studying 2-AP Perturbations
Caption: A typical workflow for characterizing 2-AP's effects on DNA structure.
Conclusion
The incorporation of 2-aminopurine into DNA provides a powerful tool for probing nucleic acid structure and dynamics. While it minimally perturbs the overall B-DNA conformation when paired with thymine, its ability to mispair with cytosine leads to significant local distortions and a decrease in duplex stability. The quantitative data and experimental protocols presented in this guide offer a framework for researchers to effectively utilize 2-AP as a probe and to understand the structural consequences of its presence in DNA. This knowledge is crucial for the interpretation of fluorescence-based assays and for the development of novel therapeutic strategies that target DNA.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Spectroscopic and calorimetric characterizations of DNA duplexes containing 2-aminopurine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thermodynamic studies of base pairing involving 2,6-diaminopurine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NMR study of the conformation of the 2-aminopurine: Cytosine mismatch in DNA (Journal Article) | OSTI.GOV [osti.gov]
A Guide to Control Experiments for 2-Aminopurine Fluorescence Quenching Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of essential control experiments for 2-aminopurine (2-AP) fluorescence quenching assays. By implementing these controls, researchers can ensure the reliability and accuracy of their findings when studying nucleic acid conformational changes, DNA-protein interactions, and other biomolecular events. This document outlines various types of controls, presents detailed experimental protocols, and offers a comparative analysis of 2-AP with an alternative fluorescent probe.
The Principle of 2-Aminopurine Fluorescence Quenching
2-aminopurine is a fluorescent analog of adenine.[1] Its fluorescence is highly sensitive to its local environment, particularly the stacking interactions with neighboring nucleobases.[2][3] When 2-AP is incorporated into a DNA or RNA strand and is stacked with adjacent bases, its fluorescence is significantly quenched.[2] Conversely, a change in the nucleic acid structure that leads to unstacking of 2-AP from its neighbors results in an increase in fluorescence intensity. This principle is harnessed to monitor dynamic events such as DNA melting, protein binding, and enzyme activity.[2][4]
The Importance of Control Experiments
Control experiments are fundamental to a well-designed 2-AP fluorescence quenching assay. They serve to:
-
Establish a baseline: Controls provide a reference point against which changes in fluorescence can be meaningfully interpreted.
-
Rule out artifacts: They help to ensure that observed fluorescence changes are due to the specific molecular event being studied and not to other factors such as buffer effects, non-specific interactions, or instrument instability.
-
Validate the assay system: Controls confirm that the assay is performing as expected and that the reagents are active.
The following diagram illustrates a typical workflow for a 2-AP fluorescence quenching assay, incorporating essential control arms.
Types of Control Experiments
A robust 2-AP fluorescence quenching assay should include a combination of negative and positive controls.
Negative Controls
Negative controls are designed to show the absence of a fluorescence change when the specific interaction of interest is not expected to occur.
-
Buffer Control: This is the most basic control and involves measuring the fluorescence of the 2-AP labeled oligonucleotide in the assay buffer alone. This establishes the baseline fluorescence of the unquenched or partially quenched probe.
-
Scrambled or Mismatched Sequence Control: To ensure that the observed fluorescence change is sequence-specific, an oligonucleotide with a scrambled or mismatched sequence that is not expected to bind the analyte of interest is used. This is particularly important in DNA/RNA hybridization studies.
-
Non-Binding Mutant Control: When studying protein-DNA interactions, a mutant version of the protein that is known to not bind to the DNA sequence serves as an excellent negative control. This confirms that the fluorescence change is due to the specific binding event and not non-specific interactions with the protein.[4]
-
Unlabeled Competitor Control: In binding assays, the addition of an excess of the unlabeled version of the analyte should compete with the 2-AP labeled probe, leading to a reversal of the fluorescence change.
Positive Controls
Positive controls are designed to demonstrate that the assay system is capable of producing the expected fluorescence change.
-
Known Interactor Control: An analyte that is known to bind to the 2-AP labeled oligonucleotide and cause a significant fluorescence change can be used as a positive control. This validates the activity of the probe and the experimental setup.
-
Denaturation/Hybridization Control: For DNA/RNA probes, inducing a known conformational change can serve as a positive control. For example, heating a double-stranded DNA containing 2-AP will cause it to melt into single strands, leading to a significant increase in fluorescence as the 2-AP is unstacked. Conversely, the hybridization of a complementary strand to a single-stranded 2-AP probe will cause quenching.
The following diagram illustrates the logic of interpreting results based on these controls.
Experimental Protocols
Below is a generalized protocol for a 2-AP fluorescence quenching assay to study the binding of a protein to a 2-AP labeled DNA oligonucleotide.
Materials:
-
2-AP labeled DNA oligonucleotide (probe)
-
Unlabeled complementary DNA strand (if creating a duplex)
-
Protein of interest (wild-type and non-binding mutant)
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM MgCl2)
-
Fluorometer with excitation and emission monochromators
-
Quartz cuvettes or microplates suitable for fluorescence measurements
Procedure:
-
Probe Preparation:
-
If using a double-stranded probe, anneal the 2-AP labeled strand with its unlabeled complementary strand by heating to 95°C for 5 minutes and then slowly cooling to room temperature.
-
Dilute the 2-AP labeled probe to the desired final concentration (typically in the nM to low µM range) in the assay buffer.
-
-
Instrument Setup:
-
Set the excitation wavelength to ~310 nm and the emission wavelength to ~370 nm.[2]
-
Optimize the slit widths to obtain a good signal-to-noise ratio without saturating the detector.
-
-
Baseline Measurement (Negative Control):
-
Measure the fluorescence intensity of the 2-AP probe in the assay buffer alone. This is your F_initial.
-
-
Experimental Sample Titration:
-
Perform a serial dilution of the protein of interest.
-
Titrate the 2-AP probe with increasing concentrations of the protein.
-
After each addition, allow the system to equilibrate (typically a few minutes) and then measure the fluorescence intensity (F).
-
-
Negative Control Titrations:
-
Repeat the titration with the non-binding mutant of the protein.
-
Repeat the titration with a scrambled DNA sequence that does not have the protein's binding site.
-
-
Positive Control:
-
If applicable, perform a measurement with a known interactor or induce a known conformational change (e.g., thermal denaturation) to confirm the responsiveness of the 2-AP probe.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF = F - F_initial) or the fractional change in fluorescence (ΔF/F_initial) for each titration point.
-
Plot the fluorescence change as a function of the analyte concentration.
-
Fit the binding isotherm to an appropriate model (e.g., one-site binding) to determine the dissociation constant (Kd).
-
Data Presentation: A Comparative Look at Controls
The following tables summarize hypothetical quantitative data from control experiments in a 2-AP fluorescence quenching assay for a DNA-binding protein.
Table 1: Dissociation Constants (Kd) Determined from Fluorescence Titrations
| Experimental Condition | Analyte | Observed Kd (nM) | Interpretation |
| Experimental Sample | Wild-type Protein | 50 ± 5 | Specific binding observed. |
| Negative Control 1 | Non-binding Mutant Protein | No significant change | Confirms binding is specific to the wild-type protein's binding site. |
| Negative Control 2 | Wild-type Protein with Scrambled DNA | No significant change | Confirms binding is sequence-specific. |
| Positive Control | Complementary DNA strand | 10 ± 2 | Confirms the 2-AP probe is active and can be quenched upon hybridization. |
Table 2: Relative Fluorescence Change Upon Saturation
| Experimental Condition | Analyte | Relative Fluorescence Change (%) | Interpretation |
| Experimental Sample | Wild-type Protein | -40% (Quenching) | Protein binding induces a conformational change that increases quenching. |
| Negative Control 1 | Non-binding Mutant Protein | < 2% | No significant conformational change induced by the non-binding mutant. |
| Negative Control 2 | Wild-type Protein with Scrambled DNA | < 2% | No significant conformational change without the specific binding site. |
| Positive Control | Complementary DNA strand | -80% (Quenching) | Hybridization leads to significant quenching as 2-AP is incorporated into a duplex. |
Comparison with an Alternative Fluorescent Probe: deoxythienoguanosine (dthG)
While 2-AP is a widely used fluorescent nucleobase analog, it has some limitations, including a low quantum yield when incorporated into double-stranded DNA.[5] Deoxythienoguanosine (dthG) has emerged as a promising alternative, particularly as a guanosine surrogate.[5][6]
Table 3: Comparison of 2-Aminopurine (2-AP) and deoxythienoguanosine (dthG)
| Feature | 2-Aminopurine (2-AP) | deoxythienoguanosine (dthG) | Reference |
| Analogue of | Adenine/Guanosine | Guanosine | [3][5] |
| Quantum Yield (in duplex) | Low | Respectable | [5] |
| Fluorescence Decay | Often multi-exponential | Simple | [5] |
| Structural Perturbation | Can perturb DNA structure and dynamics | Minimal perturbation | [5] |
| Biological Relevance of Emission | May not always represent biologically relevant conformations | Reflects predominantly populated conformers | [5] |
The choice of fluorescent probe will depend on the specific application and the nucleobase being substituted. For studies requiring a highly emissive and minimally perturbing guanosine analog, dthG presents a strong alternative to 2-AP.
References
- 1. A DNA Aptamer for 2‐Aminopurine: Binding‐Induced Fluorescence Quenching - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. 2-Aminopurine fluorescence quenching and lifetimes: role of base stacking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Assessing the Biological Relevance of 2-Aminopurine-Induced Structural Changes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 2-Aminopurine (2-AP) with other fluorescent nucleobase analogs, supported by experimental data. We delve into the biological relevance of structural changes induced by 2-AP, offering detailed experimental protocols and visual representations of key processes to aid in your research and development endeavors.
Introduction to 2-Aminopurine (2-AP)
2-Aminopurine is a fluorescent analog of adenine and guanine that serves as a valuable tool in molecular biology and biophysics.[1] Its utility stems from its sensitivity to the local microenvironment within DNA and RNA structures. When incorporated into a nucleic acid duplex, the fluorescence of 2-AP is significantly quenched due to stacking interactions with neighboring bases.[2] Changes in the conformation of the nucleic acid, such as those induced by protein binding or DNA melting, can alter this stacking and lead to a detectable change in fluorescence intensity. This property makes 2-AP an excellent probe for studying DNA and RNA structure, dynamics, and interactions with other molecules.[3][4]
Comparative Analysis of Fluorescent Nucleobase Analogs
While 2-AP is a widely used fluorescent probe, several alternatives have been developed with potentially advantageous properties. Below is a comparison of the photophysical properties of 2-AP and other notable fluorescent nucleobase analogs.
| Fluorescent Analog | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Lifetime (τ) in dsDNA (ns) | Key Characteristics |
| 2-Aminopurine (2-AP) | ~310 | ~370 | ~0.68 (free), highly quenched in dsDNA | Highly variable (ps to ns range) | Environmentally sensitive, significant quenching upon incorporation.[2] |
| 8-Vinyladenine (8vdA) | ~315 | ~385 | ~0.65 | ~2.9 (in methanol) | Higher molar absorption coefficient than 2-AP, offering potentially higher sensitivity. |
| Deoxythienoguanosine (dthG) | Not specified | Not specified | Respectable quantum yield in dsDNA | Simple fluorescence decay | Faithfully mimics guanosine with minimal structural perturbation. |
| Pyrrolo-dC | ~350 | ~460 | ~0.01 - 0.70 (solvent dependent) | Not specified | Emission is sensitive to solvent polarity. |
| Tricyclic Cytosine (tC) | ~393 | ~460 | ~0.16 - 0.21 (in dsDNA) | ~6.3 (in dsDNA) | High and stable quantum yield, largely independent of neighboring bases.[5][6] |
Experimental Protocols
Incorporation of 2-Aminopurine into Oligonucleotides
Objective: To synthesize DNA or RNA oligonucleotides containing 2-AP at a specific position.
Methodology:
-
Oligonucleotide Design: Design the desired oligonucleotide sequence, indicating the position for 2-AP incorporation.
-
Solid-Phase Synthesis: Utilize standard phosphoramidite chemistry on an automated DNA/RNA synthesizer.
-
2-AP Phosphoramidite: In the synthesis cycle corresponding to the desired insertion site, use the 2-AP phosphoramidite reagent instead of the standard A, T, C, or G phosphoramidite.
-
Cleavage and Deprotection: Following synthesis, cleave the oligonucleotide from the solid support and remove protecting groups using standard protocols (e.g., ammonium hydroxide treatment).
-
Purification: Purify the 2-AP-containing oligonucleotide using methods such as high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE) to ensure high purity.
-
Quantification: Determine the concentration of the purified oligonucleotide using UV-Vis spectroscopy.
Fluorescence Spectroscopy to Monitor DNA-Protein Interactions
Objective: To investigate the binding of a protein to a 2-AP labeled DNA substrate and characterize the associated conformational changes.
Methodology:
-
Sample Preparation:
-
Prepare a solution of the 2-AP labeled DNA oligonucleotide in a suitable buffer (e.g., Tris-HCl, NaCl, MgCl2).
-
Prepare a series of solutions with increasing concentrations of the protein of interest in the same buffer.
-
-
Fluorescence Measurements:
-
Use a spectrofluorometer to measure the fluorescence of the 2-AP labeled DNA in the absence of the protein. Excite the sample at approximately 310 nm and record the emission spectrum from 340 nm to 450 nm.
-
Titrate the DNA solution with increasing amounts of the protein, allowing the system to equilibrate after each addition.
-
Record the fluorescence emission spectrum after each protein addition.
-
-
Data Analysis:
-
Plot the change in fluorescence intensity at the emission maximum (around 370 nm) as a function of the protein concentration.
-
Fit the resulting binding curve to an appropriate binding model (e.g., a single-site binding isotherm) to determine the dissociation constant (Kd), which quantifies the binding affinity.
-
2-Aminopurine Mutagenesis Assay (Ames Test Adaptation)
Objective: To assess the mutagenic potential of 2-AP by measuring its ability to induce reverse mutations in a bacterial strain.
Methodology:
-
Bacterial Strain: Use a bacterial strain auxotrophic for a specific amino acid, such as Salmonella typhimurium his- strains, which cannot synthesize histidine.[7][8]
-
Culture Preparation: Grow an overnight culture of the selected bacterial strain in a nutrient broth.
-
Exposure to 2-AP:
-
Prepare a series of dilutions of 2-AP in a suitable solvent.
-
In separate tubes, mix a small volume of the bacterial culture with different concentrations of the 2-AP solutions. Include a negative control (solvent only) and a positive control (a known mutagen).
-
-
Plating:
-
Prepare minimal agar plates lacking the specific amino acid (e.g., histidine-deficient media).
-
Spread the bacteria-2-AP mixtures onto the minimal agar plates.
-
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize the amino acid and can therefore grow on the minimal media) on each plate.
-
Data Analysis: A significant increase in the number of revertant colonies on the plates with 2-AP compared to the negative control indicates that 2-AP is mutagenic.[7]
Visualizing Biological Processes with Graphviz
2-Aminopurine Mutagenesis Pathway
The following diagram illustrates the proposed mechanism of A:T to G:C transition mutations induced by 2-Aminopurine.
Caption: Mutagenic pathway of 2-Aminopurine.
Experimental Workflow for Fluorescence Spectroscopy
This diagram outlines the general workflow for studying nucleic acid conformational changes using 2-AP fluorescence.
References
- 1. mdpi.com [mdpi.com]
- 2. pnas.org [pnas.org]
- 3. The use of 2-aminopurine fluorescence to study DNA polymerase function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of 2-aminopurine fluorescence to examine conformational changes during nucleotide incorporation by DNA polymerase I (Klenow fragment) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorescent properties of DNA base analogue tC upon incorporation into DNA — negligible influence of neighbouring bases on fluorescence quantum yield - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization and use of an unprecedentedly bright and structurally non-perturbing fluorescent DNA base analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. microbiologyinfo.com [microbiologyinfo.com]
- 8. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
2-Aminopurine: A Researcher's Guide to Applications and Limitations
For researchers, scientists, and drug development professionals, 2-aminopurine (2AP) has long been a valuable tool for interrogating the intricate world of nucleic acids. This fluorescent analog of adenine offers a unique window into the structure, dynamics, and interactions of DNA and RNA. However, like any tool, it has its strengths and weaknesses. This guide provides a comprehensive comparison of 2-aminopurine's applications and limitations, supported by experimental data and detailed methodologies, to aid in its effective use and the consideration of viable alternatives.
Core Applications in Nucleic Acid Research
2-aminopurine's primary utility stems from its fluorescence, which is exquisitely sensitive to its local environment. Unlike the naturally fluorescent amino acids in proteins, native DNA and RNA bases are virtually non-fluorescent.[1] 2AP, being structurally similar to adenine, can be incorporated into oligonucleotides with minimal structural perturbation, acting as a site-specific fluorescent reporter.[1]
The fluorescence quantum yield of 2AP is high in aqueous solution but is significantly quenched when it is stacked with neighboring bases within a DNA or RNA duplex.[2][3][4] This property is the cornerstone of its application in monitoring:
-
Nucleic Acid Structural Transitions: The melting of DNA or RNA duplexes, the folding of G-quadruplexes, and other conformational changes that alter base stacking can be monitored by observing the increase in 2AP fluorescence.
-
DNA and RNA Dynamics: The degree of fluorescence quenching and the fluorescence lifetime of 2AP provide insights into the local flexibility and dynamics of nucleic acid structures.
-
DNA-Protein Interactions: The binding of proteins, such as DNA polymerases and methyltransferases, can induce conformational changes in the nucleic acid, such as base flipping, which can be detected by a dramatic increase in 2AP fluorescence.[5]
Experimental Protocol: Monitoring DNA Duplex Melting using 2-Aminopurine Fluorescence
This protocol outlines a general procedure for determining the melting temperature (Tm) of a DNA duplex containing a 2-aminopurine residue.
1. Materials:
- Lyophilized single-stranded DNA oligonucleotides (one containing a 2AP substitution).
- Annealing buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).
- Nuclease-free water.
- Spectrofluorometer with temperature control.
2. Procedure:
- Oligonucleotide Preparation: Resuspend the lyophilized DNA oligonucleotides in nuclease-free water to a stock concentration of 100 µM. Determine the precise concentration using UV-Vis spectrophotometry at 260 nm.
- Annealing: Mix the 2AP-containing strand and its complementary strand in a 1:1 molar ratio in the annealing buffer to a final concentration of 1 µM. Heat the mixture to 95°C for 5 minutes and then slowly cool to room temperature over several hours to ensure proper duplex formation.
- Fluorescence Measurement:
- Set the excitation wavelength of the spectrofluorometer to 310 nm and the emission wavelength to 370 nm.
- Place the annealed duplex sample in a quartz cuvette in the temperature-controlled sample holder of the spectrofluorometer.
- Equilibrate the sample at a low temperature (e.g., 20°C).
- Increase the temperature in a stepwise or ramped manner (e.g., 1°C/minute) up to a high temperature where the duplex is fully melted (e.g., 90°C), recording the fluorescence intensity at each temperature point.
- Data Analysis:
- Plot the fluorescence intensity as a function of temperature.
- The resulting curve will be sigmoidal. The melting temperature (Tm) is the temperature at which 50% of the duplexes are dissociated, corresponding to the midpoint of the transition. This can be determined by finding the maximum of the first derivative of the melting curve.
Quantitative Performance of 2-Aminopurine
The effectiveness of 2AP as a fluorescent probe is dictated by its photophysical properties, which are highly dependent on its environment.
| Property | Condition | Value | Reference |
| Quantum Yield (Φ) | In water | ~0.68 | [2][4] |
| In dioxane | ~0.14 | [2] | |
| Stacked in duplex DNA | Highly quenched (variable) | [2][3] | |
| In single-stranded DNA | Less quenched than in duplex | [3] | |
| Fluorescence Lifetime (τ) | In water | ~10-12 ns | [2][6] |
| In ethanol | ~5.8 ns | [2] | |
| In duplex DNA | Multi-exponential decay (ps to ns) | [2] | |
| Excitation Max (λex) | In water | ~305-310 nm | [2][6] |
| Emission Max (λem) | In water | ~370 nm | [2][6] |
Limitations and Considerations
Despite its widespread use, 2-aminopurine has several limitations that researchers must consider.
Structural Perturbation and Destabilization
While structurally similar to adenine, the substitution of 2AP can destabilize a DNA duplex. The extent of destabilization depends on the neighboring bases and the overall sequence context.
| Duplex Property | Effect of 2AP Substitution | Value | Reference |
| Melting Temperature (Tm) | Decrease compared to A-T pair | ΔTm of -3 to -10 °C | [2] |
| Thermodynamic Stability (ΔG°) | Less stable than A-T pair | Varies with opposing base | [6] |
Mutagenic Properties
2-aminopurine is a known mutagen. It can be incorporated into DNA during replication, primarily opposite thymine. In subsequent replication rounds, it can mispair with cytosine, leading to A:T to G:C transition mutations. This property is a significant concern when using 2AP in cellular or in vivo studies.
Diagram of 2-Aminopurine Mutagenesis
Caption: Mutagenic pathway of 2-aminopurine leading to an A:T to G:C transition.
Inhibition of Protein Kinases
A significant off-target effect of 2-aminopurine is its ability to inhibit a variety of protein kinases by competing with ATP for the binding site. This can lead to confounding results in cellular studies where kinase signaling pathways are active.
| Kinase | Reported IC50 |
| Double-stranded RNA-dependent protein kinase (PKR) | ~10 µM |
| Casein Kinase 2 (CK2) | Micromolar range |
| Mitogen-activated protein (MAP) kinase | Micromolar range |
| Cyclin-dependent kinases (CDKs) | Varies |
Alternatives to 2-Aminopurine
The limitations of 2AP have spurred the development of alternative fluorescent nucleoside analogs with improved properties.
Diagram Comparing 2-Aminopurine and an Alternative
References
- 1. 2-Aminopurine as a fluorescent probe of DNA conformation and the DNA-enzyme interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. 2-Aminopurine fluorescence studies of base stacking interactions at abasic sites in DNA: metal-ion and base sequence effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of 2-Aminopurine Dihydrochloride: A Guide for Laboratory Professionals
Researchers and drug development professionals handling 2-aminopurine dihydrochloride must adhere to strict disposal procedures to ensure laboratory safety and environmental protection. This purine analogue, while a valuable tool in nucleic acid research, is classified as harmful if swallowed and requires careful management as a hazardous chemical waste.[1][2][3]
Immediate Safety and Handling for Disposal
When preparing this compound for disposal, it is imperative to follow established safety protocols to minimize exposure and risk. Always handle the compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Key Disposal Principles:
-
Waste Identification: Clearly label this compound waste with its chemical name and associated hazards.
-
Container Integrity: Use the original container for disposal whenever possible.[4][5] If the original container is compromised, transfer the waste to a compatible, leak-proof container with a secure screw-on cap.[4][6][7] Ensure the container is in good condition, free from cracks or deterioration.[6]
-
Segregation: Store this compound waste separately from incompatible materials, particularly strong oxidizing agents.[6]
-
Regulatory Compliance: All disposal procedures must comply with local, regional, national, and international regulations governing hazardous waste.[1]
Step-by-Step Disposal Procedure
The proper disposal of solid this compound follows the general guidelines for chemical laboratory waste.
Disposal Workflow:
Caption: Workflow for the proper disposal of this compound.
Quantitative Data and Experimental Protocols
Currently, specific quantitative limits for the disposal of this compound are not publicly available and would be determined by local regulatory agencies. Similarly, there are no standard experimental protocols for the neutralization or chemical deactivation of this compound for disposal purposes. The recommended procedure is to dispose of the pure, unadulterated chemical waste through a certified hazardous waste management service.
Summary of Disposal Guidelines
| Aspect | Guideline | Rationale |
| Container | Original or compatible, sealed, and labeled container.[4][5][7] | Prevents leaks, spills, and misidentification of hazardous waste. |
| Labeling | "Hazardous Waste" with the full chemical name. | Ensures proper handling and disposal by waste management personnel. |
| Storage | Segregated from incompatible materials in a designated area.[6][7] | Prevents hazardous chemical reactions. |
| Disposal Method | Collection by an authorized hazardous waste disposal service. | Ensures compliance with environmental regulations and safe disposal. |
| PPE | Safety goggles, gloves, lab coat. | Minimizes personal exposure to the harmful chemical. |
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. fishersci.com [fishersci.com]
- 3. echemi.com [echemi.com]
- 4. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
Personal protective equipment for handling 2-Aminopurine dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of 2-Aminopurine dihydrochloride. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous chemical that requires careful handling. The primary hazards are summarized below, alongside the necessary personal protective equipment to mitigate risks.
Hazard Summary:
| Hazard Classification | Description |
| Acute Oral Toxicity | Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | May cause skin irritation. |
| Serious Eye Damage/Irritation | May cause serious eye irritation. |
Required Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves are recommended for incidental splash protection. For prolonged contact, consider double-gloving or using thicker, chemical-resistant gloves. | To prevent skin contact with the chemical. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from dust and splashes. |
| Skin and Body Protection | A laboratory coat must be worn. | To prevent contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if engineering controls are insufficient or when handling large quantities. | To avoid inhalation of the powdered form. |
Experimental Protocol: Preparation of a this compound Solution
This protocol outlines the steps for safely preparing an aqueous solution of this compound.
Materials:
-
This compound solid
-
Appropriate aqueous buffer (e.g., PBS, pH 7.2)[1]
-
Volumetric flask
-
Spatula
-
Weighing paper or boat
-
Analytical balance
-
Magnetic stirrer and stir bar (optional)
-
Personal Protective Equipment (as specified above)
Procedure:
-
Preparation: Don all required PPE. Ensure the work area, typically a chemical fume hood, is clean and uncluttered.
-
Weighing the Solid:
-
Place a clean, dry weighing boat on the analytical balance and tare the balance.
-
Carefully weigh the desired amount of this compound onto the weighing boat.[2]
-
Record the exact mass.
-
-
Dissolving the Solid:
-
Transfer the weighed solid to the volumetric flask.
-
Add a portion of the desired aqueous buffer to the flask, approximately half of the final volume.
-
Gently swirl the flask to dissolve the solid. A magnetic stirrer can be used to aid dissolution.
-
Note: The solubility of 2-Aminopurine in PBS at pH 7.2 is approximately 5 mg/mL.[1] For other solvents, solubility in formic acid:water (1:1 v/v) is 50 mg/ml with heating.[3]
-
-
Final Volume Adjustment:
-
Once the solid is completely dissolved, add the aqueous buffer to the calibration mark on the volumetric flask.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
-
Storage: Aqueous solutions of 2-Aminopurine are not recommended to be stored for more than one day.[1] If longer storage is necessary, a 150 mM solution in phosphate-buffered saline:glacial acetic acid (200:1) can be aliquoted and stored frozen.[3]
Operational and Disposal Plans
Proper management of this compound from receipt to disposal is crucial for safety and environmental protection.
Handling and Storage Workflow:
Step-by-Step Disposal Plan:
-
Waste Identification and Segregation:
-
Solid Waste: Contaminated materials such as gloves, weighing paper, and paper towels should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other incompatible waste streams.[4]
-
Sharps Waste: Any contaminated sharps (e.g., needles, Pasteur pipettes) must be disposed of in a designated sharps container.
-
-
Waste Container Management:
-
Disposal Procedure:
By adhering to these detailed safety and handling protocols, researchers can minimize the risks associated with this compound and ensure a safe laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
